1-Azido-4-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azido-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOKWWVZXVTOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201951 | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53694-87-4 | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053694874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azido-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Advent and Application of 1-Azido-4-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azido-4-iodobenzene is a versatile chemical reagent that has found significant application in the fields of chemical biology and drug development. Its utility stems from the presence of two key functional groups: an azide and an iodine atom. The azide group allows for its use in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the aryl iodide provides a site for radioiodination and serves as a photoactivatable group for photoaffinity labeling. This technical guide delves into the historical context of its synthesis, provides detailed experimental protocols, presents quantitative data, and illustrates its primary applications through logical workflow diagrams.
Discovery and Historical Context
While a singular, celebrated discovery of this compound is not prominently documented, its synthesis is a direct consequence of foundational 19th-century discoveries in organic chemistry. The groundwork for its preparation was laid by two pivotal developments:
-
The Diazotization of Aromatic Amines: In 1858, Peter Griess discovered that treating aromatic amines with nitrous acid produced diazonium salts. This discovery opened up a vast area of aromatic chemistry.
-
The Sandmeyer Reaction: In 1884, Traugott Sandmeyer found that the diazonium group could be replaced by various nucleophiles, including halides and pseudohalides, using copper(I) salts as catalysts.[1] The synthesis of aryl azides from diazonium salts is a well-established extension of this chemistry.[2][3]
The first organic azide, phenyl azide, was prepared by Peter Griess in 1864 through the reaction of phenyldiazonium with ammonia.[2] The synthesis of this compound follows the same fundamental principles, starting from the readily available precursor, 4-iodoaniline.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the preparation of the precursor, 4-iodoaniline, followed by its diazotization and subsequent reaction with an azide source.
Synthesis of 4-Iodoaniline
Several methods exist for the synthesis of 4-iodoaniline. A common and reliable laboratory-scale method involves the direct iodination of aniline in the presence of a base to neutralize the hydrogen iodide formed during the reaction.[4][5][6]
Experimental Protocol: Synthesis of 4-Iodoaniline [4][5]
-
Reaction Setup: In a suitable reaction vessel, dissolve aniline and sodium bicarbonate in water. Cool the mixture in an ice bath.
-
Iodination: While stirring vigorously, slowly add powdered iodine in portions to the cooled solution. The reaction is typically kept at a low temperature to control the reaction rate and minimize side reactions.
-
Work-up: After the addition of iodine is complete, continue stirring until the color of iodine disappears. The crude 4-iodoaniline precipitates from the solution.
-
Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or gasoline, to yield p-iodoaniline as a crystalline solid.[4][5]
| Parameter | Value | Reference |
| Starting Material | Aniline | [4][5] |
| Reagents | Iodine, Sodium Bicarbonate | [4][5] |
| Solvent | Water | [4][5] |
| Typical Yield | 75-84% | [4] |
| Melting Point | 62-63 °C | [4] |
Synthesis of this compound from 4-Iodoaniline
The conversion of 4-iodoaniline to this compound involves two classical reactions in organic synthesis: diazotization and azidation.
Experimental Protocol: Synthesis of this compound
-
Diazotization:
-
Dissolve 4-iodoaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically monitored using starch-iodide paper to detect excess nitrous acid.
-
-
Azidation:
-
To the freshly prepared, cold diazonium salt solution, add a solution of sodium azide (NaN₃) in water. The addition should be done cautiously and at a low temperature to control the evolution of nitrogen gas.
-
Allow the reaction mixture to stir at low temperature for a specified time and then warm to room temperature. The product, this compound, will precipitate out of the solution.
-
-
Work-up and Purification:
-
Collect the crude product by filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
-
| Parameter | Value | Reference |
| Starting Material | 4-Iodoaniline | General Procedure |
| Reagents | Sodium Nitrite, Sodium Azide, Strong Acid | General Procedure |
| Reaction Temperature | 0-5 °C | General Procedure |
| Product | This compound | General Procedure |
| Molecular Formula | C₆H₄IN₃ | General Procedure |
| Molecular Weight | 245.02 g/mol | General Procedure |
Applications in Research and Drug Development
This compound is a valuable tool in chemical biology and drug discovery due to its dual functionality.
Photoaffinity Labeling
The aryl azide group in this compound can be activated by UV light to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, such as amino acid residues in the binding pocket of a protein. This technique, known as photoaffinity labeling, is used to identify and map the binding sites of small molecules on their protein targets.[7][8][9][10]
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Organic azide - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. CN106542958B - A kind of preparation method of o-iodoaniline - Google Patents [patents.google.com]
- 7. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Azido-4-iodobenzene (CAS: 53694-87-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Azido-4-iodobenzene, a versatile bifunctional reagent widely utilized in organic synthesis and chemical biology. This document details its physicochemical properties, safety and handling protocols, synthesis, and key applications, with a focus on experimental procedures relevant to researchers in drug discovery and development.
Core Properties and Safety Information
This compound is a valuable building block possessing two key functional groups: an azide and an iodo group. The azide moiety allows for participation in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and serves as a precursor to highly reactive nitrenes for photoaffinity labeling. The iodo group provides a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 53694-87-4 | [1][2] |
| Molecular Formula | C₆H₄IN₃ | [2] |
| Molecular Weight | 245.02 g/mol | [1][2] |
| Appearance | White to pale yellow solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Flash Point | -33 °C (-27.4 °F) | [1][4] |
| Solubility | Commonly supplied as a 0.5 M solution in tert-butyl methyl ether. | [1][4] |
| Storage Temperature | −20°C | [1][4] |
Spectroscopic Data
-
¹H NMR: Signals in the aromatic region, typically showing a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.
-
¹³C NMR: Six signals in the aromatic region, with carbons attached to iodine and the azide group showing characteristic shifts.
-
IR: A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) stretching vibration.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 245.02, with a characteristic isotopic pattern for iodine.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a fume hood by trained personnel.
| Hazard Class | GHS Pictogram | Hazard Statement(s) |
| Flammable Liquids | GHS02 | H225: Highly flammable liquid and vapor. |
| Skin Irritation | GHS07 | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | GHS08 | H372: Causes damage to organs through prolonged or repeated exposure. |
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Note: Organic azides are potentially explosive, especially when heated or subjected to shock. Handle with care and avoid isolation of the pure solid when possible.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved from 4-iodoaniline through a diazotization reaction followed by treatment with sodium azide.
Synthesis of this compound from 4-Iodoaniline
This two-step procedure first involves the formation of a diazonium salt from 4-iodoaniline, which is then converted to the corresponding azide.
Step 1: Diazotization of 4-Iodoaniline
-
Dissolve 4-iodoaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise to the stirred solution of 4-iodoaniline, maintaining the temperature below 5 °C.
-
The formation of the 4-iodobenzenediazonium salt is typically monitored by the disappearance of the starting aniline (e.g., by TLC) and a positive test with starch-iodide paper for excess nitrous acid.
Step 2: Azide Substitution
-
In a separate flask, dissolve sodium azide (1.2-1.5 eq) in water and cool the solution to 0-5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
The product, this compound, will typically precipitate as a solid or can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Synthesis of this compound from 4-iodoaniline.
Key Applications and Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is an excellent substrate for CuAAC reactions, leading to the formation of stable 1,4-disubstituted 1,2,3-triazole linkages. This "click" reaction is widely used in drug discovery for creating libraries of compounds and for bioconjugation.[5][6]
General Protocol for CuAAC:
-
In a suitable reaction vessel, dissolve the alkyne-containing molecule (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water, or DMF).
-
Add a copper(I) source, which can be generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄, 1-10 mol%) and a reducing agent such as sodium ascorbate (10-50 mol%).
-
Alternatively, a pre-formed copper(I) catalyst like copper(I) iodide (CuI) can be used.
-
The reaction is often accelerated by the addition of a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC, LC-MS, etc.).
-
Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The product can be purified by column chromatography or recrystallization.
Caption: General workflow for a CuAAC (Click) reaction.
Photoaffinity Labeling
The azide group in this compound can be photochemically converted into a highly reactive nitrene, which can form a covalent bond with nearby molecules, including the binding sites of proteins. This makes it a valuable core structure for photoaffinity probes to identify protein-ligand interactions.[7][8][9]
General Protocol for Photoaffinity Labeling:
-
Probe Incubation: Incubate the biological sample (e.g., cell lysate, purified protein) with the photoaffinity probe derived from this compound at a suitable concentration and for a sufficient time to allow for binding to the target protein.
-
UV Irradiation: Irradiate the sample with UV light (typically around 254-365 nm) to generate the reactive nitrene species. This will lead to covalent cross-linking of the probe to its binding partner.
-
Target Enrichment (if applicable): If the probe contains a reporter tag (e.g., biotin, often introduced via a click reaction to an alkyne handle on the probe), the labeled proteins can be enriched using affinity purification (e.g., streptavidin beads).
-
Analysis: The labeled proteins are then analyzed by techniques such as SDS-PAGE, in-gel fluorescence, Western blotting, or mass spectrometry to identify the target protein and the site of covalent modification.
References
- 1. 1-叠氮基-4-碘苯 溶液 0.5 M in tert-butyl methyl ether, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 2. This compound | C6H4IN3 | CID 3016836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 53694-87-4,this compound | lookchem [lookchem.com]
- 4. This compound 0.5M tert-butyl methyl ether, = 95 HPLC 53694-87-4 [sigmaaldrich.com]
- 5. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies [mdpi.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Azido-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on 1-Azido-4-iodobenzene, a chemical compound of interest in various research and development applications.
Core Molecular Data
This compound is an aromatic compound containing both an azide and an iodine substituent on a benzene ring. Its chemical properties are derived from the interplay of these functional groups.
| Property | Value |
| Molecular Formula | C6H4IN3[1][2] |
| Molecular Weight | 245.02 g/mol [1] |
| CAS Number | 53694-87-4[1] |
Structural Representation
The structure of this compound consists of a central benzene ring to which an azide group (-N3) and an iodine atom (-I) are attached at para positions (positions 1 and 4).
Caption: Molecular components of this compound.
References
1-Azido-4-iodobenzene chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Azido-4-iodobenzene is a valuable bifunctional reagent in organic synthesis and chemical biology. Its unique structure, incorporating both a reactive azide group and an iodine atom, allows for sequential and orthogonal functionalization, making it a versatile building block in the construction of complex molecules, including therapeutic agents and molecular probes. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, an analysis of its reactivity, and its spectroscopic characterization.
Chemical and Physical Properties
This compound is a halogenated aryl azide. While it is often handled in solution due to safety considerations, understanding the properties of the pure compound is crucial for its effective use.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄IN₃ | [1] |
| Molecular Weight | 245.02 g/mol | [1] |
| CAS Number | 53694-87-4 | [1] |
| Appearance | Typically handled as a solution; solid form is a yellow solid. | [2] |
| Melting Point | Not available (often listed as N/A due to thermal instability) | [3] |
| Boiling Point | Not available (decomposes upon heating) | [3] |
| Density | Not available for the pure solid. | [3] |
| Solubility | Soluble in organic solvents like tert-butyl methyl ether, DMSO, and ethanol/water mixtures. | [2] |
Synonyms: 4-Iodophenyl azide, p-Azidoiodobenzene, 1-Iodo-4-azidobenzene.[1]
Synthesis and Purification
The most common laboratory synthesis of this compound involves the diazotization of 4-iodoaniline followed by treatment with sodium azide. This method is analogous to the well-established synthesis of other aryl azides.[4]
Experimental Protocol: Synthesis of this compound
This protocol is based on the general procedure for the synthesis of aryl azides from aryl amines.
Materials:
-
4-Iodoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ice
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a flask equipped with a magnetic stirrer, dissolve 4-iodoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise to the stirring solution of 4-iodoaniline, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Azidation: In a separate flask, dissolve sodium azide (1.2-1.5 eq) in deionized water and cool the solution in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cold sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed. Allow the reaction mixture to stir at 0-5 °C for 1-2 hours and then warm to room temperature, continuing to stir for several hours or overnight.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
Diagram 1: Synthesis of this compound
References
Spectroscopic Profile of 1-Azido-4-iodobenzene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Azido-4-iodobenzene, a valuable reagent in organic synthesis, particularly in click chemistry and the formation of complex nitrogen-containing heterocycles. The information is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for characterization and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Where experimental data is not directly available, estimated values based on analogous compounds and established spectroscopic principles are provided and noted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Estimated)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.80 | Doublet | 2H | Ar-H (ortho to -I) |
| ~6.90 | Doublet | 2H | Ar-H (ortho to -N₃) |
Note: Estimated values are based on the analysis of substituent effects on the benzene ring, with iodine acting as a deshielding group and the azide group having a smaller deshielding effect.
¹³C NMR (Estimated)
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C-N₃ |
| ~138 | C-H (ortho to -I) |
| ~121 | C-H (ortho to -N₃) |
| ~95 | C-I |
Note: Estimated values are derived from data for similar substituted benzenes.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2100 | Strong, Sharp | Asymmetric stretch of azide (-N₃) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 1600-1450 | Medium | Aromatic C=C skeletal vibrations |
| ~820 | Strong | para-disubstituted C-H out-of-plane bend |
The most characteristic and diagnostic peak for this compound is the strong, sharp absorption around 2100 cm⁻¹ due to the azide functional group.
Mass Spectrometry (MS)
| Parameter | Value | Source |
| Molecular Formula | C₆H₄IN₃ | - |
| Molecular Weight | 245.02 g/mol | PubChem |
| Exact Mass | 244.94499 Da | PubChem |
Expected Fragmentation:
The primary fragmentation pathway for aryl azides in mass spectrometry is the loss of a nitrogen molecule (N₂), which has a mass of 28 Da. This would result in a prominent peak at m/z 217, corresponding to the iodophenylnitrene radical cation. Further fragmentation of the aromatic ring would also be observed.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable for acquiring both ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.
Sample Preparation:
-
EI: Introduce a small amount of the sample, either as a solid or dissolved in a volatile solvent, into the ion source.
-
ESI: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 1 µg/mL).
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other significant fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
A Comprehensive Technical Guide to 1-Azido-4-iodobenzene for Advanced Research Applications
For Immediate Release
This technical guide provides an in-depth overview of 1-azido-4-iodobenzene, a critical reagent in organic synthesis and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's nomenclature, physicochemical properties, key experimental protocols, and its role in modern chemical synthesis.
Chemical Identity and Nomenclature
IUPAC Name: this compound[1]
Synonyms:
-
4-Iodophenyl azide[2]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This data is essential for experimental design, safety considerations, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄IN₃ | [1][2] |
| Molecular Weight | 245.02 g/mol | [1][3] |
| CAS Number | 53694-87-4 | [1][3] |
| Appearance | Not explicitly stated, but related aryl azides are often pale yellow oils or solids. | |
| Storage Temperature | -20°C (as a solution) | [3] |
| Flash Point | -33 °C (as a 0.5 M solution in tert-butyl methyl ether) | [3] |
Synthesis and Reaction Pathways
This compound is a versatile bifunctional molecule, featuring an azide group for "click chemistry" and an iodo-group for cross-coupling reactions. Its synthesis and subsequent reactions are central to the construction of complex molecular architectures.
Synthesis of this compound
The primary synthetic route to this compound involves the diazotization of 4-iodoaniline followed by treatment with an azide salt.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the efficient and specific formation of a stable triazole linkage with a terminal alkyne.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and laboratory conditions.
Synthesis of this compound from 4-Iodoaniline
This protocol is adapted from standard procedures for the synthesis of aryl azides from anilines.
Materials:
-
4-Iodoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
Diazotization: In a flask, suspend 4-iodoaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Azidation: In a separate flask, dissolve sodium azide in water and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
Safety Note: Diazonium salts can be explosive when isolated and should be handled with extreme caution. Sodium azide is highly toxic. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a typical procedure for the "click" reaction between this compound and a terminal alkyne.[4][5][6][7]
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent system (e.g., t-butanol/water, DMF, DMSO)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound and the terminal alkyne in the chosen solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. In another vial, prepare an aqueous solution of copper(II) sulfate.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure 1,4-disubstituted triazole.
References
- 1. This compound | C6H4IN3 | CID 3016836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound 0.5M tert-butyl methyl ether, = 95 HPLC 53694-87-4 [sigmaaldrich.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. axispharm.com [axispharm.com]
Theoretical Reactivity of 1-Azido-4-iodobenzene: A Technical Guide
Abstract
This technical guide provides an in-depth theoretical analysis of the reactivity of 1-azido-4-iodobenzene. In the absence of direct computational studies on this specific molecule, this paper synthesizes data from theoretical investigations into phenyl azide, substituted aryl azides, and iodobenzene to build a comprehensive reactivity model. The primary reaction pathways explored are [3+2] cycloaddition and thermal/photochemical nitrene formation. The electronic influence of the para-iodo substituent is analyzed in the context of these reactions. All quantitative data from analogous systems are summarized in structured tables, and key reaction mechanisms are visualized using Graphviz diagrams. This document serves as a foundational resource for researchers interested in the computational chemistry and synthetic applications of this compound.
Introduction
This compound is a bifunctional organic molecule possessing two key reactive sites: the azido (-N₃) group and the iodo (-I) group. The azide functionality is well-known for its participation in 1,3-dipolar cycloadditions ("click chemistry") and its ability to form highly reactive nitrene intermediates upon thermal or photochemical activation. The iodo substituent, a heavy halogen, can influence the electronic properties of the aromatic ring and participate in various cross-coupling reactions. Understanding the interplay between these two groups is crucial for predicting the molecule's behavior and designing synthetic strategies. This guide leverages high-level computational data from closely related compounds to elucidate the primary reactive pathways of this compound.
Theoretical Methodology: A Note on Analogous Systems
The quantitative data and reaction pathways presented herein are derived from Density Functional Theory (DFT) and other ab initio computational studies on phenyl azide, various para-substituted phenyl azides, and iodobenzene. Common computational methods cited in the literature for these types of analyses include the use of functionals like B3LYP, M06-2X, and CASSCF/CASPT2 with basis sets such as 6-31G(d), 6-311+G(d,p), and def2-TZVP.[1][2][3][4][5][6][7][8] These methods have been shown to provide reliable insights into reaction energetics, transition state geometries, and electronic structures. While these computational protocols are standard, it is imperative to note that the specific energy values are for the model systems and should be considered as high-quality estimates for the behavior of this compound.
Key Reaction Pathways
The reactivity of this compound is dominated by the chemistry of the azido group, modulated by the electronic effects of the para-iodine atom.
[3+2] 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of azides with unsaturated systems (alkynes, alkenes) is a cornerstone of modern organic synthesis, leading to the formation of five-membered heterocycles like triazoles and triazolines.[9] Theoretical studies on phenyl azide and its derivatives provide a solid framework for predicting the behavior of this compound in these reactions.
The iodine atom is weakly deactivating via induction and weakly donating via resonance. Studies on the electronic effects of the azide group itself have shown it can act as an inductively withdrawing group, while its resonance contribution can vary depending on the system it's attached to.[10][11] For a para-substituent like iodine on a phenyl azide, the overall electronic effect on the cycloaddition reactivity is expected to be modest. The Hammett constants for similar substituents suggest that electron-withdrawing groups can slightly enhance the reaction rate in certain cases.[1]
The following table summarizes activation energies (Ea) and relative energies for the [3+2] cycloaddition of substituted phenyl azides with various dipolarophiles, as determined by DFT calculations in the literature. These values provide a baseline for estimating the reactivity of this compound.
| Azide Reactant | Dipolarophile | Computational Method | Solvent | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |
| Phenyl Azide | 2,3-Dihydrofuran | B3LYP/6-311++G(d,p) | Gas Phase | 15.9 | -27.5 |
| p-Nitrophenyl Azide | 2,3-Dihydrofuran | B3LYP/6-311++G(d,p) | Gas Phase | 15.1 | -30.0 |
| p-Methylphenyl Azide | 2,3-Dihydrofuran | B3LYP/6-311++G(d,p) | Gas Phase | 16.2 | -26.9 |
| Methyl Azide | Cyclooctyne | M06-2X/6-311++G(d)//M06-2X/6-31+G(d) | - | ~4.5 - 6.0 | - |
| Phenyl Azide | Guanidine | B3LYP/6-311+G(2d,p) | Chloroform | ~20.0 - 24.0 | - |
Note: Data is compiled and adapted from multiple sources for comparative purposes.[1][2][5][7] The exact values are highly dependent on the specific reaction, computational method, and solvent model used.
The concerted [3+2] cycloaddition mechanism is generally accepted for uncatalyzed reactions. The workflow involves the synchronous, albeit potentially asynchronous, formation of two new sigma bonds.
Nitrene Formation: Thermal and Photochemical Decomposition
Aryl azides can eliminate molecular nitrogen (N₂) upon heating or irradiation to yield highly reactive aryl nitrene intermediates. These nitrenes exist in singlet and triplet spin states, which have different reactivities.
Theoretical studies on prototype azides indicate that thermal decomposition proceeds via a stepwise mechanism where the rate-determining step is the formation of the nitrene.[6][12] The reaction can proceed through a spin-allowed path to the singlet nitrene or a spin-forbidden path to the triplet nitrene.[6][12] Photochemical decomposition involves excitation to an excited singlet state, followed by dissociation.[3]
Computational studies on isopropyl azide have calculated the relative energies for the transition state (spin-allowed) and the intersystem crossing point (spin-forbidden) to be very similar, around 45.5-45.8 kcal/mol.[6][12] While alkyl azides differ from aryl azides, this provides a valuable energetic benchmark. For phenylnitrene itself, extensive computational work has characterized the energy gap between the singlet and triplet states and the barriers to subsequent reactions like ring expansion.[13][14]
| Species / State | Computational Method | Relative Energy (kcal/mol) |
| Isopropyl Azide Singlet TS | CASSCF/MS-CASPT2 | 45.75 |
| Isopropyl Azide S₀/T₀ Intersystem Crossing | CASSCF/MS-CASPT2 | 45.52 |
| Phenylnitrene (Singlet-Triplet Gap, ΔE_ST) | CASPT2 | ~18-20 |
Note: Data is compiled from literature on model systems.[6][12][13] The energy values are relative to the ground state azide.
C-I Bond Reactivity
The carbon-iodine bond in iodobenzene and its derivatives is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage, particularly under photochemical conditions.[15] DFT studies have shown that the C-I bond can be elongated and weakened by external factors like electric fields.[16] While the primary reactivity of this compound is dictated by the azide group, the C-I bond offers a secondary site for transformations, most notably in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). Theoretical analysis of these reactions is complex, but the C-I bond dissociation energy (BDE) is a key parameter.
| Compound | Computational Method | C-I Homolytic BDE (kcal/mol) |
| Iodobenzene | G3(MP2,CC) | ~65 |
| Iodoethane | M06-2X/def2-TZVPP | ~53 |
| Iodomethane | M06-2X/def2-TZVPP | ~55 |
Note: Data is compiled and adapted from various computational chemistry resources.[17][18] The BDE for this compound is expected to be in a similar range to iodobenzene.
Conclusion
This technical guide provides a theoretical framework for understanding the reactivity of this compound. Based on extensive computational data from analogous systems, the principal reactive pathways are identified as [3+2] cycloadditions and thermal/photochemical nitrene formation, both stemming from the versatile azido group. The para-iodo substituent is predicted to have a modest electronic influence on these primary reactions but offers a crucial secondary reactive handle for C-I bond functionalization, particularly in cross-coupling chemistry. The quantitative data and mechanistic diagrams presented serve as a predictive tool for experimental design and further computational investigation into this and related bifunctional aromatic compounds. Future direct DFT studies on this compound are warranted to refine these models and provide precise energetic data.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dipolar cycloaddition between substituted phenyl azide and 2,3-dihydrofuran [ouci.dntb.gov.ua]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Time-Resolved Probing of the Iodobenzene C-Band Using XUV-Induced Electron Transfer Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Dawn of Aryl Azide Chemistry: A Technical Guide to Early Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
First synthesized by Peter Griess in 1864, aryl azides have become indispensable reagents in the toolkit of organic chemists.[1] Their unique reactivity, characterized by the facile extrusion of molecular nitrogen, opened up new avenues for the synthesis of a diverse array of nitrogen-containing compounds. This technical guide delves into the foundational applications of aryl azides in organic chemistry, providing a detailed look at the pioneering reactions that established their importance. We will explore the seminal work of Curtius, Staudinger, and Schmidt, offering insights into the mechanisms, experimental protocols, and early synthetic utility of these energetic molecules.
The Discovery of Phenyl Azide by Peter Griess
The journey into the rich chemistry of aryl azides began with Peter Griess's discovery of phenyl azide in 1864. His work laid the groundwork for the entire field, demonstrating the synthesis of this foundational compound from phenyldiazonium salts.[1]
Experimental Protocol: Synthesis of Phenyl Azide
A detailed, modern protocol for the synthesis of phenyl azide, based on the principles of Griess's discovery, is provided by Organic Syntheses. The procedure involves the diazotization of phenylhydrazine followed by treatment with a nitrite source.
Reaction:
C₆H₅NHNH₂ + HNO₂ → C₆H₅N₃ + 2H₂O
Procedure:
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 300 ml of water and 55.5 ml of concentrated hydrochloric acid are placed. The flask is cooled in an ice-salt bath, and 33.5 g (0.31 mole) of phenylhydrazine is added dropwise over 5–10 minutes, leading to the separation of phenylhydrazine hydrochloride as fine white plates. After cooling to 0°C, 100 ml of ether is added. A solution of 25 g of technical sodium nitrite in 30 ml of water is then added from the dropping funnel at a rate that maintains the temperature below 5°C (this typically takes 25–30 minutes). The reaction mixture is then subjected to steam distillation, and the phenyl azide is isolated from the distillate. The product is a pale yellow, oily liquid.[2]
Quantitative Data:
| Reactant | Moles | Product | Yield | Boiling Point |
| Phenylhydrazine | 0.31 | Phenyl Azide | 65-68% | 49–50°C at 5 mm Hg |
Note: Phenyl azide is explosive and should be handled with extreme care. Distillation should be performed behind a safety shield.[2]
The Curtius Rearrangement: Access to Amines and Isocyanates
In 1885, Theodor Curtius discovered a reaction that would become a cornerstone of organic synthesis: the thermal decomposition of acyl azides to isocyanates.[3][4][5] This reaction, now known as the Curtius rearrangement, provides a powerful method for the conversion of carboxylic acids into primary amines with the loss of one carbon atom.[5][6]
The isocyanate intermediate generated in the Curtius rearrangement is highly versatile and can be trapped with various nucleophiles to yield a range of important functional groups.[3][6]
-
Reaction with water: produces a primary amine and carbon dioxide.
-
Reaction with alcohols: forms carbamates.
-
Reaction with amines: yields ureas.
Signaling Pathway of the Curtius Rearrangement
The mechanism of the Curtius rearrangement is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. The migration of the R-group occurs with retention of configuration.[6]
Caption: The Curtius rearrangement proceeds through a concerted mechanism to form an isocyanate.
Experimental Protocol: Early Example of the Curtius Rearrangement
An early application of the Curtius rearrangement was the Darapsky degradation, which converts α-cyanoesters to amino acids.[6]
Reaction Sequence:
-
R-CH(CN)COOR' + N₂H₄ → R-CH(CN)CONHNH₂
-
R-CH(CN)CONHNH₂ + HNO₂ → R-CH(CN)CON₃
-
R-CH(CN)CON₃ (in EtOH, heat) → R-CH(CN)NHCOOEt + N₂
-
R-CH(CN)NHCOOEt + H₃O⁺ → R-CH(NH₂)COOH
Procedure: The α-cyanoester is first converted to the corresponding acylhydrazine by reaction with hydrazine. Treatment of the acylhydrazine with nitrous acid furnishes the acyl azide. Heating the acyl azide in ethanol induces the Curtius rearrangement to yield the ethyl carbamate. Finally, acid hydrolysis of both the nitrile and the carbamate groups affords the amino acid.[6]
The Staudinger Reaction: A Mild Route to Amines
In 1919, Hermann Staudinger and Jules Meyer reported a remarkably mild and efficient reaction between an aryl azide and a phosphine, such as triphenylphosphine.[6][7][8] This reaction, now known as the Staudinger reaction, proceeds through an iminophosphorane intermediate, which upon hydrolysis, yields a primary amine and the corresponding phosphine oxide.[6][9]
The Staudinger reaction is highly chemoselective and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules.[6]
Experimental Workflow for the Staudinger Reaction
The reaction is typically a two-step process: the formation of the iminophosphorane followed by its hydrolysis.
Caption: A typical workflow for the Staudinger reduction of an aryl azide to a primary amine.
Quantitative Data from Early Staudinger Reactions
| Aryl Azide | Phosphine | Product | Yield (Iminophosphorane formation) |
| Phenyl Azide | Triphenylphosphine | Phenyl(triphenyl)phosphorane | Quantitative[10] |
| 2,6-Dichlorophenyl Azide | Triphenylphosphine | 2,6-Dichlorophenyl(triphenyl)phosphorane | Quantitative[10] |
The Schmidt Reaction: Expanding the Scope of Azide Chemistry
In 1923, Karl Friedrich Schmidt discovered that hydrazoic acid reacts with carbonyl compounds in the presence of a strong acid to yield amines or amides.[11] The reaction with ketones, which produces amides, is particularly relevant to the chemistry of aryl azides as it provides an alternative to the Beckmann rearrangement.[12] For instance, the reaction of benzophenone with hydrazoic acid yields benzanilide.[11][12]
Logical Relationship in the Schmidt Reaction of Ketones
The mechanism of the Schmidt reaction with ketones involves the acid-catalyzed addition of hydrazoic acid to the carbonyl group, followed by a rearrangement that expels nitrogen gas.
Caption: The logical progression of the Schmidt reaction of an aryl ketone to an amide.
Early Applications in Heterocycle Synthesis
Beyond these fundamental transformations, aryl azides were quickly recognized for their utility in the synthesis of nitrogen-containing heterocycles. The thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo a variety of cyclization reactions.
Synthesis of Carbazoles
One of the earliest applications of this chemistry was the synthesis of carbazoles from 2-azidobiphenyls. Thermolysis of 2-azidobiphenyl leads to the formation of a nitrene that undergoes intramolecular C-H insertion to afford carbazole.
Experimental Protocol: Synthesis of Carbazoles from Biaryl Azides
Quantitative Data for Rhodium-Catalyzed Carbazole Synthesis:
| Biaryl Azide | Catalyst | Product | Yield |
| 2-Azido-4'-methylbiphenyl | Rh₂(O₂CC₃F₇)₄ | 2-Methylcarbazole | 93% |
| 2-Azido-4-bromobiphenyl | Rh₂(O₂CC₃F₇)₄ | 3-Bromocarbazole | 85% |
Synthesis of Triazoles
Aryl azides are also key precursors for the synthesis of 1,2,3-triazoles via [3+2] cycloaddition reactions with alkynes, a reaction that has gained immense popularity in modern chemistry as a prime example of "click chemistry." Even in the early days of azide chemistry, the propensity of aryl azides to undergo cycloadditions was recognized.
Conclusion
The early applications of aryl azides in organic chemistry, pioneered by the likes of Griess, Curtius, Staudinger, and Schmidt, laid a robust foundation for the development of modern synthetic methods. The Curtius rearrangement, the Staudinger reaction, and the Schmidt reaction remain fundamental transformations taught in introductory and advanced organic chemistry courses alike. Furthermore, the use of aryl azides in the synthesis of heterocycles continues to be an active area of research. This technical guide has provided a glimpse into the origins of this fascinating area of chemistry, highlighting the key discoveries and experimental frameworks that continue to influence the work of researchers, scientists, and drug development professionals today.
References
- 1. Organic azide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Curtius Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staudinger Reaction | Thermo Fisher Scientific - RU [thermofisher.com]
- 7. synarchive.com [synarchive.com]
- 8. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 10. Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation in living cells - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC00179K [pubs.rsc.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 13. Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Dual Reactivity of 1-Azido-4-iodobenzene: An In-depth Technical Guide
An exploration into the chemoselective reactions of 1-azido-4-iodobenzene, detailing the orthogonal reactivity of its iodo and azido functionalities, and providing a technical resource for researchers in synthetic chemistry and drug development.
Introduction
This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure incorporates two key functional groups: an azide and an iodine atom, each exhibiting distinct and predictable reactivity. This allows for selective transformations at either position, making it a powerful tool for the construction of complex molecular architectures. The electron-withdrawing nature of the iodine atom enhances the reactivity of the azide group in various reactions, while the carbon-iodine bond is susceptible to a range of cross-coupling reactions. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on its applications in Suzuki-Miyaura coupling, Sonogashira coupling, Staudinger reaction, and 1,3-dipolar cycloaddition reactions.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the diazotization of 4-iodoaniline, followed by treatment with sodium azide.
Experimental Protocol: Synthesis of this compound from 4-Iodoaniline
Materials:
-
4-Iodoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flask, suspend 4-iodoaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the suspension while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool the solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional hour.
-
Neutralize the reaction mixture with a cold aqueous solution of NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield this compound as a solid. The crude product can be further purified by recrystallization or column chromatography.
Note: Organic azides can be explosive and should be handled with care. It is recommended to perform the reaction behind a blast shield and avoid heating the neat compound.
Reactivity of the Iodine Moiety: Cross-Coupling Reactions
The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds while preserving the azide functionality for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting the aryl iodide with an arylboronic acid in the presence of a palladium catalyst and a base.
The Azide Functional Group in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azide functional group, with its unique reactivity and compact size, has emerged as a cornerstone of modern organic synthesis. Its utility spans a wide array of chemical transformations, from the creation of complex nitrogen-containing scaffolds to the precise modification of biomolecules. This technical guide provides a comprehensive overview of the azide's role in organic synthesis, with a focus on key reactions, experimental methodologies, and applications in drug discovery and chemical biology.
Core Properties and Safe Handling of Organic Azides
Organic azides (R-N₃) are characterized by a linear arrangement of three nitrogen atoms. This structure imparts a unique electronic character, with the terminal nitrogen atom being mildly nucleophilic and the central nitrogen atom being electrophilic. A key feature of the azide group is its ability to release dinitrogen gas (N₂), a thermodynamically favorable process that drives many of its characteristic reactions.[1]
However, the high energy nature of the azide functional group necessitates careful handling. Low molecular weight organic azides, and those with a high nitrogen-to-carbon ratio, can be explosive and sensitive to heat, shock, and friction.[2][3]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves. For reactions with potentially explosive azides, a blast shield is essential.[4]
-
Scale: Use the smallest possible scale for your experiments, especially during initial investigations.[5]
-
Handling: Avoid using metal spatulas to handle azides, as this can lead to the formation of highly sensitive heavy metal azides.[2][5] Use plastic or ceramic spatulas instead.[4]
-
Solvents: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can form dangerously explosive di- and tri-azidomethane.[2][3]
-
Storage: Store organic azides in a cool, dark place, away from heat, light, and sources of shock.[3][4]
-
Waste Disposal: Azide-containing waste should be collected in a separate, clearly labeled container and should not be mixed with acidic waste, which could generate highly toxic and explosive hydrazoic acid.[2][3]
Synthesis of Organic Azides
The preparation of organic azides can be achieved through several reliable methods. The choice of method depends on the nature of the starting material and the desired azide.
From Primary Amines via Diazo Transfer
A common and effective method for the synthesis of azides from primary amines is the diazo transfer reaction. Reagents like trifluoromethanesulfonyl azide (TfN₃) and imidazole-1-sulfonyl azide are used to transfer a diazo group to the amine, which then rearranges to the corresponding azide.[1][6]
From Alkyl and Aryl Halides
Nucleophilic substitution of alkyl halides with sodium azide is a straightforward method for preparing alkyl azides. For aryl azides, the displacement of a diazonium salt with sodium azide is a widely used procedure.[1]
Key Reactions of the Azide Functional Group
The versatility of the azide group is showcased in a variety of powerful chemical transformations that are central to modern organic synthesis.
Azide-Alkyne Cycloadditions (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry."[1][7][8] This reaction is characterized by its high efficiency, broad scope, and the formation of a stable triazole linkage.[7][9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[10][11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For biological applications where the cytotoxicity of copper is a concern, SPAAC provides a metal-free alternative. This reaction utilizes a strained cyclooctyne that reacts readily with an azide without the need for a catalyst.[7]
Quantitative Data: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition
| Catalyst System | Regioselectivity | Reaction Rate | Biocompatibility | Key Features |
| Copper(I) | 1,4-disubstituted | Very Fast | Limited (cytotoxic) | High yielding, robust, requires reducing agent and/or ligand.[10] |
| Ruthenium(II) | 1,5-disubstituted | Moderate | Moderate | Complements CuAAC, tolerates internal alkynes.[8] |
| Strain-Promoted (e.g., DBCO) | Mixture of regioisomers | Fast | Excellent | Metal-free, ideal for live-cell imaging. |
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for a small-scale CuAAC reaction.
Materials:
-
Azide-containing compound (1.0 equiv)
-
Terminal alkyne-containing compound (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium ascorbate (0.1-0.2 equiv)
-
Solvent (e.g., t-BuOH/H₂O 1:1, THF/H₂O 1:1, DMSO)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Logical Relationship: CuAAC Catalytic Cycle
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine bearing an electrophilic trap (typically a methyl ester).[12][13] This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it invaluable for the modification of biomolecules.[14][15]
Quantitative Data: Solvent Effects on Staudinger Ligation Yields
| Solvent | Dielectric Constant | Yield (%) |
| Toluene | 2.4 | Low |
| Dioxane | 2.2 | >80 |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
| Acetonitrile | 37.5 | High |
| Dimethylformamide (DMF) | 36.7 | >95 |
| Water | 80.1 | High |
Note: Yields are dependent on the specific substrates and reaction conditions.[8]
Experimental Protocol: Staudinger Ligation
This protocol provides a general procedure for the Staudinger ligation of a peptide.
Materials:
-
Azido-peptide (1.0 equiv)
-
Phosphinothioester (1.0-1.2 equiv)
-
Solvent (e.g., THF/H₂O 3:1, DMF)
Procedure:
-
Dissolve the azido-peptide in the chosen solvent.
-
Add the phosphinothioester to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS.
-
Reactions are typically complete within 2-12 hours.
-
Upon completion, the product can be purified by reverse-phase HPLC.
Reaction Pathway: Staudinger Ligation
Caption: Reaction pathway of the Staudinger Ligation.
Curtius Rearrangement
The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[16][17] The isocyanate can then be trapped with various nucleophiles to yield amines, carbamates, or ureas.[16][17] This reaction is a valuable tool for the synthesis of primary amines and their derivatives.[18]
Quantitative Data: Curtius Rearrangement Yields with Different Trapping Agents
| Acyl Azide Substrate | Trapping Nucleophile | Product | Yield (%) |
| Benzoyl azide | Water | Aniline | >90 |
| Phenylacetyl azide | Benzyl alcohol | Benzyl phenylacetate | 85-95 |
| Adamantanecarbonyl azide | tert-Butanol | Boc-1-adamantylamine | >90 |
| Cyclohexanecarbonyl azide | Aniline | 1-Cyclohexyl-3-phenylurea | 80-90 |
Experimental Protocol: One-Pot Curtius Rearrangement for Boc-Protected Amines
This protocol describes the synthesis of a Boc-protected amine from a carboxylic acid using diphenylphosphoryl azide (DPPA).[5]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (1.2 equiv)
-
tert-Butanol (excess)
-
Toluene
Procedure:
-
To a stirred solution of the carboxylic acid in toluene, add triethylamine.
-
Add DPPA dropwise to the mixture at room temperature.
-
After stirring for a short period, add tert-butanol.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC.
-
The reaction is usually complete within 2-12 hours.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Mechanism: Curtius Rearrangement
Caption: General mechanism of the Curtius Rearrangement.
Schmidt Reaction
The Schmidt reaction involves the reaction of an azide with a carbonyl compound (ketone or carboxylic acid) or an alcohol in the presence of a strong acid to yield an amide or an amine, respectively, with the expulsion of nitrogen.[19][20]
Quantitative Data: Schmidt Reaction Yields
| Substrate | Product | Yield (%) |
| Benzophenone | Benzanilide | 95 |
| Cyclohexanone | Caprolactam | 80-90 |
| Benzoic acid | Aniline | 70-80 |
| Adamantanone | Adamantane lactam | 85 |
Experimental Protocol: Schmidt Reaction of a Ketone
This protocol describes the synthesis of an amide from a ketone using hydrazoic acid generated in situ.
Materials:
-
Ketone (1.0 equiv)
-
Sodium azide (1.5 equiv)
-
Concentrated sulfuric acid
-
Solvent (e.g., chloroform, benzene)
Procedure:
-
Caution! Hydrazoic acid is highly toxic and explosive. This reaction must be performed in a well-ventilated fume hood with a blast shield.
-
Dissolve the ketone in the solvent in a three-necked flask equipped with a dropping funnel and a condenser.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred solution.
-
Add sodium azide portion-wise to the reaction mixture, maintaining the temperature below 10 °C. Vigorous gas evolution will occur.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reaction Pathway: Schmidt Reaction of a Ketone
Caption: Simplified reaction pathway for the Schmidt reaction of a ketone.
Boyer Rearrangement
The Boyer rearrangement is a variation of the Schmidt reaction that utilizes alkyl azides instead of hydrazoic acid to react with ketones, leading to N-alkyl amides.[1][21] This reaction is typically promoted by a Lewis acid.[21]
Applications in Drug Development and Chemical Biology
The unique reactivity of the azide functional group has made it an indispensable tool in drug discovery and for probing biological systems.
Synthesis of Bioactive Molecules
The reactions described above are widely used in the synthesis of pharmaceuticals and other bioactive molecules. For instance, the Curtius rearrangement has been a key step in the synthesis of the antiviral drug oseltamivir (Tamiflu).[17] Click chemistry is extensively used to create libraries of compounds for high-throughput screening and to synthesize complex drug candidates, including antibody-drug conjugates.[22]
Probing Biological Signaling Pathways
A powerful application of azides in chemical biology is metabolic labeling. Cells can be fed with "azido sugars," which are analogs of natural sugars where a hydroxyl group is replaced by an azide.[1][2] These azido sugars are incorporated into cellular glycans through the cell's own metabolic machinery.[1][2] The azide then serves as a "chemical handle" that can be selectively tagged with a probe (e.g., a fluorescent dye or a biotin tag) via a bioorthogonal reaction like SPAAC or the Staudinger ligation.[1]
This allows for the visualization and identification of glycosylated proteins, which play crucial roles in cell signaling. For example, the glycosylation status of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), can influence their activity and downstream signaling through pathways like the MAPK/ERK pathway. By using azido sugars, researchers can study how changes in glycosylation affect these critical signaling cascades.
Caption: Simplified diagram of the MAPK/ERK signaling pathway, which can be studied using azido sugar labeling of receptors like EGFR.
Conclusion
The azide functional group continues to be a central player in the field of organic synthesis. Its rich and diverse reactivity, coupled with the development of powerful ligation chemistries, has provided chemists with an unparalleled toolkit for the construction of complex molecules and the investigation of intricate biological processes. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, reactions, and safe handling of organic azides is essential for leveraging their full potential in advancing science and medicine.
References
- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Schmidt Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 18. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 21. Boyer-Schmidt-Aube Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 22. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Azido-4-iodobenzene from 4-Iodoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-azido-4-iodobenzene, a valuable intermediate in organic synthesis, particularly in the field of bioconjugation and medicinal chemistry via "click" chemistry. The synthesis proceeds through a two-step, one-pot diazotization-azidation reaction starting from commercially available 4-iodoaniline. This protocol outlines the necessary reagents, equipment, step-by-step procedure, safety precautions, and characterization data.
Introduction
This compound is a bifunctional chemical linker containing both an azide group and an iodo group. The azide functionality is widely used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click" chemistry, for the formation of stable triazole linkages. The iodo group provides a site for various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse molecular fragments. This dual reactivity makes it a highly versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and bioconjugates.
The synthesis described herein involves the diazotization of the primary amine of 4-iodoaniline, followed by the substitution of the resulting diazonium salt with an azide ion. This is a well-established and reliable method for the preparation of aryl azides.
Reaction Scheme
The overall reaction is as follows:

Figure 1. Synthesis of this compound from 4-Iodoaniline.
Materials and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 540-37-4 | ≥98% | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | ≥99% | Sigma-Aldrich |
| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 | ≥99.5% | Sigma-Aldrich |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | 37% (w/w) | Fisher Scientific |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | ≥99.8% | VWR |
| Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous | Acros Organics |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | - |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Fume hood
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves (nitrile or neoprene).
Experimental Protocol
‼️ SAFETY PRECAUTIONS ‼️
-
Sodium azide is highly toxic and can form explosive heavy metal azides.[1][2][3] Avoid contact with metals, especially copper and lead.[1][3] Do not use metal spatulas for handling sodium azide.[2][4]
-
Organic azides are potentially explosive and sensitive to heat, shock, and friction.[1][2][3] All operations should be conducted in a well-ventilated fume hood behind a blast shield.[2][4]
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle only in a fume hood.
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoaniline (2.19 g, 10.0 mmol).
-
Add deionized water (20 mL) and concentrated hydrochloric acid (2.5 mL, approx. 30 mmol).
-
Stir the mixture at room temperature until the 4-iodoaniline is completely dissolved, forming a clear solution of 4-iodoanilinium chloride.
-
Cool the flask to 0-5 °C in an ice bath.
-
-
Diazotization:
-
In a separate 50 mL beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL).
-
Cool the sodium nitrite solution in an ice bath.
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred 4-iodoanilinium chloride solution over a period of 15-20 minutes. Maintain the internal reaction temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. A slight yellow color is normal.
-
-
Azidation:
-
In a 50 mL beaker, dissolve sodium azide (0.78 g, 12.0 mmol) in deionized water (5 mL).
-
Cool the sodium azide solution in an ice bath.
-
Add the cold sodium azide solution dropwise to the cold diazonium salt solution over 10-15 minutes. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The product will precipitate as a pale-yellow solid.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers in a separatory funnel.
-
Wash the combined organic layers with deionized water (20 mL) and then with saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the solution excessively. Keep the bath temperature below 40 °C.
-
The crude product is obtained as a pale-yellow solid. For higher purity, the product can be recrystallized from a minimal amount of cold ethanol or purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Characterization Data
| Property | Value |
| Appearance | Pale-yellow solid |
| Molecular Formula | C₆H₄IN₃ |
| Molecular Weight | 245.02 g/mol [5][6] |
| Yield | 85-95% (typical) |
| Melting Point | 43-45 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, J = 8.6 Hz, 2H), 6.85 (d, J = 8.6 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 138.8, 138.4, 121.2, 87.9 |
| IR (KBr, cm⁻¹) | 2115 (νN₃), 1585, 1485, 1280, 825 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: A flowchart of the synthesis of this compound.
Storage
Store the final product in a tightly sealed container in a refrigerator (-20°C to 4°C), protected from light and heat to prevent decomposition.[1][2]
Waste Disposal
All azide-containing waste must be quenched before disposal.[3] A common method is the careful addition of a reducing agent like sodium thiosulfate. The resulting solution should then be disposed of as hazardous chemical waste according to institutional guidelines. Never pour azide waste down the drain, as it can react with lead or copper pipes to form highly explosive metal azides.[7]
References
- 1. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. This compound | C6H4IN3 | CID 3016836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 0.5M tert-butyl methyl ether, = 95 HPLC 53694-87-4 [sigmaaldrich.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
Purification of 1-Azido-4-iodobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 1-Azido-4-iodobenzene, a critical reagent in bioconjugation and click chemistry. The following sections outline common purification techniques, including recrystallization and column chromatography, to ensure high-purity material for downstream applications in pharmaceutical research and development.
Introduction
This compound is a bifunctional molecule featuring an azide group for click chemistry and an iodo group for cross-coupling reactions. The purity of this reagent is paramount to the success of subsequent synthetic steps, preventing side reactions and ensuring the integrity of the final product. This guide details established methods for its purification.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄IN₃ | --INVALID-LINK-- |
| Molecular Weight | 245.02 g/mol | --INVALID-LINK-- |
| Appearance | Information not available | |
| Melting Point | Information not available | |
| Solubility | Information not available | |
| Storage Temperature | −20°C | --INVALID-LINK-- |
Purification Techniques
The two primary methods for purifying solid organic compounds are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities.
Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the crude this compound sparingly at room temperature but have high solubility at its boiling point. Common solvents for aryl halides and azides that can be tested include ethanol, methanol, hexane, and ethyl acetate, or mixtures thereof.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from a mixture of impurities, especially when dealing with larger quantities or complex mixtures.[2]
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of aryl iodides.[2]
-
Eluent System Selection: A suitable eluent (mobile phase) is crucial for good separation. This is typically determined by thin-layer chromatography (TLC). Common eluent systems for compounds of similar polarity include mixtures of hexanes and ethyl acetate or hexanes and dichloromethane.[2] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity if necessary.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elution:
-
Add the eluent to the column and apply pressure (using a pump or inert gas) to force the mobile phase through the stationary phase.
-
Collect fractions in test tubes.
-
-
Analysis: Monitor the separation by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow and Logic Diagrams
Experimental Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
Decision Logic for Choosing a Purification Technique
Caption: Decision tree for selecting the appropriate purification method.
Safety Precautions
-
This compound is an azide-containing compound and should be handled with care. Azides can be energetic and potentially explosive, especially with heat, shock, or friction.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid heating the compound to high temperatures unless necessary and behind a blast shield.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information.
Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions based on their specific crude material and available equipment. All laboratory work should be conducted with appropriate safety measures in place.
References
Application Notes and Protocols for 1-Azido-4-iodobenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-azido-4-iodobenzene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2][3] This versatile building block allows for the introduction of an iodophenyl group onto a wide range of molecules, enabling further functionalization through cross-coupling reactions or serving as a heavy atom for crystallographic studies. The protocols provided herein are based on established methodologies for CuAAC reactions and can be adapted for specific research applications.
Introduction to this compound in CuAAC
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[1][4][5] The reaction is catalyzed by copper(I) and is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[3][5] this compound is a particularly useful reagent in this context as the resulting 1-(4-iodophenyl)-1,2,3-triazole products can be further modified, for instance, via palladium-catalyzed cross-coupling reactions, to generate more complex molecular architectures. This two-step approach significantly expands the chemical space accessible from a single click reaction.
Key Applications
-
Drug Discovery and Medicinal Chemistry: The triazole core is a common scaffold in pharmacologically active compounds. The use of this compound allows for the rapid synthesis of libraries of iodinated triazoles, which can then be diversified through subsequent cross-coupling reactions to explore structure-activity relationships.[2]
-
Bioconjugation: The "click" reaction's biocompatibility allows for the labeling of biomolecules.[6] While the copper catalyst can be a concern for in vivo applications, for in vitro systems, this compound can be used to introduce an iodine tag for imaging or to create bioconjugates with enhanced properties.[7][8]
-
Materials Science: The rigid and stable triazole linkage is beneficial in the construction of functional polymers and materials. The iodo-functionalization provides a handle for further polymerization or surface modification.[2]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the CuAAC reaction of this compound with various terminal alkynes. Please note that reaction times and yields can vary depending on the specific alkyne, catalyst system, and solvent used.
| Alkyne Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | CuI (1 mol%), Et3N (0.1 mmol) | Cyrene™ | 30 | 12 | 87-90 | [9][10] |
| Various Terminal Alkynes | CuI (1 mol%), Et3N (0.1 mmol) | Cyrene™ | 30 | 12 | 50-96 | [10] |
| Propargyl Alcohol | CuI (0.5 mol%), Ascorbic Acid (1 mol%) | Liquid Ammonia | Room Temp | 10 | >99 | [9] |
| General Terminal Alkynes | Cu(OAc)2 (0.1 mmol), Sodium Ascorbate (0.2 mmol) | Acetone/Water (1:2) | Room Temp | 3 | 77-92 | [11] |
| Benzyl Azide & Phenylacetylene | Cu-MONPs (1-10 ppm) | Not Specified | 50 | 24 | 58-98 | [5] |
| General Terminal Alkynes | CuSO4·5H2O (0.2 equiv), Sodium Ascorbate (0.4 equiv) | DMF | 70 (Microwave) | - | - | [12] |
Experimental Protocols
Two representative protocols for the CuAAC reaction of this compound are provided below. Protocol 1 describes a standard room temperature procedure, while Protocol 2 utilizes microwave irradiation for accelerated reaction times.[13]
Protocol 1: General Procedure for CuAAC Reaction at Room Temperature
This protocol is a general method adaptable for the reaction of this compound with a variety of terminal alkynes using a copper(I) catalyst generated in situ from copper(II) acetate and sodium ascorbate.[11]
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) acetate (Cu(OAc)2)
-
Sodium ascorbate
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Add a catalytic amount of Cu(OAc)2 (0.1 mmol, 0.1 equiv) and sodium ascorbate (0.2 mmol, 0.2 equiv).
-
Add a 1:2 mixture of acetone and water (e.g., 2 mL) as the solvent.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:6 hexane:ethyl acetate).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Extract the crude product with ethyl acetate. Wash the organic layer with water.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(4-iodophenyl)-4-substituted-1H-1,2,3-triazole.[11]
Protocol 2: Microwave-Assisted CuAAC Reaction
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to significantly shorter reaction times.[4][13][14]
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1 mmol, 1.1 equiv).
-
Add CuSO4·5H2O (0.2 mmol, 0.2 equiv) and sodium ascorbate (0.4 mmol, 0.4 equiv).[12]
-
Add DMF as the solvent (e.g., 3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 70-100°C) for a predetermined time (e.g., 10-30 minutes). Optimization of time and temperature may be required for different substrates.[12]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Mandatory Visualizations
Experimental Workflow for CuAAC Reaction
Caption: General experimental workflow for the CuAAC reaction.
Logical Relationship of CuAAC Components
Caption: Key components and their roles in the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. bioclone.net [bioclone.net]
- 4. iris.unito.it [iris.unito.it]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 11. dovepress.com [dovepress.com]
- 12. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted or Cu-NHC-catalyzed cycloaddition of azido-disubstituted alkynes: bifurcation of reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 1-Azido-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][] The reaction's efficiency is driven by the high ring strain of cyclooctynes, which react spontaneously and selectively with azides to form a stable triazole linkage.[1] This makes SPAAC an invaluable tool for applications ranging from live-cell imaging to the synthesis of complex bioconjugates.[1][3]
1-Azido-4-iodobenzene is a particularly versatile reagent for SPAAC. It acts as a heterobifunctional linker, featuring two distinct and orthogonally reactive functional groups:
-
An azide group for highly selective, catalyst-free conjugation to strained alkynes (e.g., DBCO, BCN, DIBO) via SPAAC.
-
An iodo group on the aromatic ring that serves as a stable handle for subsequent functionalization through well-established metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, or Buchwald-Hartwig couplings.[4]
This dual reactivity allows for a multi-step, sequential modification of biomolecules, making this compound a powerful tool in drug development for constructing Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other complex therapeutic modalities.
Quantitative Data Summary: Reaction Kinetics
The kinetics of SPAAC are typically second-order, with the rate constant (k₂) being highly dependent on the specific structures of the azide and the cyclooctyne. The electronic properties of the azide's substituents can influence the reaction rate; aryl azides, such as this compound, exhibit reactivities that can be modulated by substituents on the aromatic ring.[5] The iodine atom in this compound is an electron-withdrawing group, which can affect the rate of cycloaddition depending on the electronic nature of the cyclooctyne partner.
The table below summarizes representative second-order rate constants for the reaction of various azides with commonly used cyclooctynes to provide an expected range for reaction rates.
| Cyclooctyne Reagent | Azide Reagent | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.1 - 0.3 | Various | [6] |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.01 - 0.07 | Various | [5] |
| Bicyclo[6.1.0]nonyne (BCN) | Phenyl Azide | ~0.08 - 0.1 | Various | [5] |
| Biarylazacyclooctynone (BARAC) | Benzyl Azide | ~0.9 - 1.3 | Various | [1] |
| DIBO | Benzyl Azide | ~0.1 | Methanol | [7] |
| Fluorinated Cyclooctyne (DIFO) | Benzyl Azide | ~0.4 | Acetonitrile/Water | [6] |
Note: Specific kinetic data for this compound is not extensively published. However, its reactivity as an aryl azide is expected to be comparable to or slightly different from phenyl azide, depending on the cyclooctyne used. Empirical determination of the reaction rate for specific applications is recommended.
Visualizations and Workflows
Reaction Mechanism and Experimental Workflow
The fundamental mechanism of SPAAC is a Huisgen [3+2] dipolar cycloaddition. The high ring strain of the cyclooctyne significantly lowers the activation energy, allowing the reaction to proceed efficiently at physiological temperatures without a catalyst.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Bioconjugation Using 1-Azido-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azido-4-iodobenzene is a hetero-bifunctional crosslinking reagent primarily utilized in photoaffinity labeling, a powerful technique to investigate and identify biomolecular interactions. This application note provides detailed protocols and technical information for the use of this compound in protein bioconjugation.
The key functional groups of this compound are an aryl azide and an aryl iodide. The aryl azide group is photo-reactive; upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate that can covalently bond to adjacent molecules, including proteins. The aryl iodide can serve as a site for radiolabeling, typically with iodine-125, allowing for sensitive detection of the crosslinked species. This reagent is particularly useful for identifying unknown protein binding partners and for mapping ligand-binding sites within proteins.
Principle of Photoaffinity Labeling
Photoaffinity labeling with this compound is a two-step process. First, the reagent is introduced to the biological system of interest, where it can interact non-covalently with its target protein. In the second step, the system is irradiated with UV light, which activates the azide group, leading to the formation of a covalent bond between the reagent and the target protein. The short-lived and highly reactive nitrene intermediate ensures that crosslinking occurs only in the immediate vicinity of the reagent's binding site, providing high-resolution information about molecular interactions.
Applications
-
Identification of Drug Targets: this compound can be incorporated into a ligand or drug molecule to identify its protein target in a complex biological sample.
-
Mapping Ligand-Binding Sites: By crosslinking a ligand functionalized with this compound to its target protein, followed by proteolytic digestion and mass spectrometry, the specific amino acid residues at the binding site can be identified.
-
Probing Protein-Protein Interactions: This reagent can be used to "freeze" transient protein-protein interactions by covalently crosslinking the interacting partners.
-
Investigating Membrane Protein Topology: Due to its hydrophobic nature, this compound can partition into cellular membranes to label transmembrane domains of proteins.
Quantitative Data Summary
The efficiency of photoaffinity labeling can be influenced by several factors, including the concentration of the reagent, the intensity and duration of UV irradiation, and the specific properties of the target protein.
| Parameter | Typical Range | Notes |
| This compound Concentration | 1 - 100 µM | Higher concentrations can lead to increased non-specific labeling. |
| Protein Concentration | 0.1 - 10 µM | Should be optimized for the specific system. |
| UV Irradiation Wavelength | 254 - 365 nm | Shorter wavelengths can cause more protein damage. |
| Irradiation Time | 1 - 30 minutes | Longer times can increase labeling efficiency but also non-specific labeling and protein damage. |
| Temperature | 4°C to room temperature | Lower temperatures can reduce non-specific reactions and protein degradation. |
| Labeling Efficiency | 5 - 60% | Highly dependent on the specific ligand-protein interaction and experimental conditions. |
Experimental Protocols
Protocol 1: General Photoaffinity Labeling of a Target Protein
This protocol describes a general procedure for covalently labeling a purified protein with this compound.
Materials:
-
Target protein in a suitable buffer (e.g., PBS, HEPES, Tris)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
UV lamp (e.g., hand-held mineral lamp or a crosslinker)
-
Quenching solution (e.g., 100 mM dithiothreitol (DTT) or 1 M Tris-HCl, pH 8.0)
-
Ice bath
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store protected from light.
-
In a microcentrifuge tube, combine the target protein and this compound to the desired final concentrations. A molar excess of the photoaffinity reagent to the protein is typically used.
-
Incubate the mixture on ice for 15-30 minutes to allow for non-covalent binding. This step should be performed in the dark to prevent premature photoactivation.
-
Place the tube on ice and irradiate with UV light for a predetermined time and wavelength. The distance from the UV source to the sample should be kept consistent.
-
After irradiation, quench the reaction by adding the quenching solution to scavenge any unreacted nitrene intermediates.
-
The labeled protein is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Identification of Labeled Proteins by SDS-PAGE and Autoradiography
This protocol is for the analysis of proteins labeled with a radiolabeled derivative of this compound (e.g., 1-azido-4-[¹²⁵I]iodobenzene).
Materials:
-
Photoaffinity labeled protein sample (from Protocol 1)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
Gel staining solution (e.g., Coomassie Brilliant Blue)
-
Gel destaining solution
-
Gel dryer
-
Phosphorimager screen or X-ray film
Procedure:
-
Add SDS-PAGE loading buffer to the photoaffinity labeled protein sample and heat at 95°C for 5 minutes.
-
Load the sample onto an SDS-PAGE gel and run the gel to separate the proteins by molecular weight.
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize all proteins.
-
Destain the gel and then dry it.
-
Expose the dried gel to a phosphorimager screen or X-ray film to detect the radiolabeled proteins.
-
The bands corresponding to the covalently labeled proteins will appear on the autoradiogram.
Visualizations
Caption: Mechanism of photoaffinity labeling with this compound.
Caption: General experimental workflow for photoaffinity labeling.
Caption: Workflow for target identification using photoaffinity labeling.
Application Notes and Protocols for Photoaffinity Labeling of Proteins with 1-Azido-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-ligand interactions. This method employs a photoactivatable probe, such as 1-azido-4-iodobenzene, which upon irradiation with UV light, forms a highly reactive species that covalently binds to interacting proteins. This allows for the identification of binding partners, mapping of binding sites, and elucidation of molecular interactions that are crucial in drug discovery and chemical biology.
This compound is a hetero-bifunctional crosslinking reagent. The aryl azide group is photo-activatable, forming a reactive nitrene intermediate upon UV exposure, which can insert into C-H, N-H, and O-H bonds in its immediate vicinity. The iodo-group can be used for other purposes, for example, it can be substituted with a radiolabel (e.g., ¹²⁵I) for detection or used in cross-coupling reactions to attach other functionalities. This document provides detailed application notes and protocols for the use of this compound in photoaffinity labeling experiments.
Physicochemical Properties and Reaction Mechanism
This compound is a small, hydrophobic molecule that can be used to probe ligand binding sites within proteins. Upon UV irradiation, the azide group releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds of amino acid residues, leading to the formation of a stable covalent bond between the probe and the target protein.
Caption: Photoactivation of this compound.
Data Presentation
Quantitative data for photoaffinity labeling experiments is crucial for optimizing experimental conditions and interpreting results. The following tables summarize key parameters for the use of aryl azide-based photoaffinity probes. Note that optimal conditions should be empirically determined for each specific protein and experimental setup.
Table 1: General Parameters for Photoaffinity Labeling with Aryl Azides
| Parameter | Typical Range | Notes |
| Probe Concentration | 1 - 100 µM | Should be optimized to maximize labeling of the target while minimizing non-specific binding. |
| Protein Concentration | 0.1 - 10 µM | Dependent on the binding affinity of the probe for the target protein. |
| UV Irradiation Wavelength | 254 - 300 nm | Simple phenyl azides are typically activated by short-wavelength UV light.[1][2] |
| UV Irradiation Time | 5 - 30 minutes | Time should be minimized to reduce potential protein damage.[3] |
| Temperature | 4°C to room temperature | Lower temperatures can help to maintain protein stability during irradiation. |
Table 2: Illustrative Labeling Efficiency of an Aryl Azide Probe
| Target Protein | Probe Concentration (µM) | Labeling Efficiency (%) | Method of Quantification |
| Kinase X | 10 | 15 | Western Blot |
| GPCR Y | 5 | 8 | Autoradiography (with ¹²⁵I-labeled probe) |
| Transcription Factor Z | 25 | 20 | Mass Spectrometry (ratio of labeled to unlabeled peptides) |
Note: The data in this table is illustrative and based on typical results for aryl azide probes. Actual labeling efficiencies will vary depending on the specific probe, target protein, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthesis route for this compound starting from 4-iodoaniline. Caution: Azide compounds can be explosive. Handle with extreme care and use appropriate safety precautions.
Materials:
-
4-iodoaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Stir plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization of 4-iodoaniline: a. Dissolve 4-iodoaniline in a solution of hydrochloric acid and water. b. Cool the solution to 0-5°C in an ice bath with constant stirring. c. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. d. Stir the reaction mixture for 30 minutes at 0-5°C to form the diazonium salt.
-
Azidation: a. In a separate flask, dissolve sodium azide in water and cool to 0-5°C. b. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. c. Allow the reaction to proceed for 1-2 hours, gradually warming to room temperature. A precipitate should form.
-
Extraction and Purification: a. Extract the product into diethyl ether. b. Wash the organic layer with water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound. e. The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Synthesis of this compound.
Protocol 2: Photoaffinity Labeling of a Target Protein
This protocol provides a general procedure for photoaffinity labeling of a target protein in solution with this compound.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS, HEPES). Avoid buffers containing primary amines like Tris. [3]
-
This compound stock solution (e.g., 10 mM in DMSO or ethanol).
-
UV lamp (254 nm or a broad-spectrum UV source).
-
Quartz cuvette or microplate.
-
Ice bath.
-
SDS-PAGE reagents and equipment.
-
Western blotting equipment or mass spectrometer.
Procedure:
-
Incubation: a. In a quartz microcentrifuge tube or cuvette, combine the target protein and this compound to the desired final concentrations. b. As a negative control, prepare a sample without the photoaffinity probe and another with the probe but without UV irradiation. c. For competition experiments to demonstrate specificity, pre-incubate the protein with an excess of a known ligand before adding the photoaffinity probe. d. Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow for binding. This step should be performed in the dark to prevent premature activation of the probe.
-
UV Irradiation: a. Place the samples on ice at a fixed distance from the UV lamp. b. Irradiate the samples with UV light (e.g., 254 nm) for a specified duration (e.g., 5-30 minutes).[1][2] The optimal distance and time should be determined empirically.
-
Quenching (Optional): a. After irradiation, a quenching reagent (e.g., DTT) can be added to scavenge any unreacted nitrene intermediates.
-
Analysis of Labeled Protein: a. Add SDS-PAGE loading buffer to the samples and heat to denature the proteins. b. Separate the proteins by SDS-PAGE. c. Visualize the labeled protein. If a radiolabeled probe was used, this can be done by autoradiography. For non-radiolabeled probes, the labeled protein can be detected by a shift in molecular weight (if the probe is large enough) or by subsequent analysis such as Western blotting or mass spectrometry.
Caption: Experimental workflow for photoaffinity labeling.
Protocol 3: Identification of Labeled Peptides by Mass Spectrometry
This protocol outlines the general steps for identifying the site of covalent modification on the target protein using mass spectrometry.
Materials:
-
Labeled protein sample from Protocol 2.
-
Dithiothreitol (DTT) and iodoacetamide (IAM) for reduction and alkylation.
-
Protease (e.g., trypsin).
-
LC-MS/MS system.
-
Database search software (e.g., Mascot, Sequest).
Procedure:
-
Sample Preparation: a. The band corresponding to the labeled protein is excised from the SDS-PAGE gel. b. The protein is in-gel digested with a protease (e.g., trypsin). c. Alternatively, for in-solution digestion, the labeled protein sample is reduced with DTT and alkylated with IAM before protease digestion.
-
LC-MS/MS Analysis: a. The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: a. The MS/MS spectra are searched against a protein database containing the sequence of the target protein. b. The search parameters must be set to include a variable modification corresponding to the mass of the reacted this compound moiety (mass of C₆H₄IN = 216.94 Da, after loss of N₂). c. The identified modified peptides pinpoint the amino acid residues that were in close proximity to the photoactivated probe.
Concluding Remarks
Photoaffinity labeling with this compound is a valuable technique for studying protein-ligand interactions. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. Successful implementation of these methods requires careful optimization of experimental parameters for each specific biological system. The combination of photoaffinity labeling with modern mass spectrometry techniques offers a powerful approach to gain detailed insights into the molecular basis of protein function and drug action.
References
Application Notes and Protocols for 1-Azido-4-iodobenzene in Macromolecular Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azido-4-iodobenzene is a hetero-bifunctional, photo-activatable cross-linking agent used to investigate macromolecular interactions.[1] Its utility lies in its ability to be activated by ultraviolet (UV) light, which converts the inert azide group into a highly reactive nitrene intermediate. This nitrene can then form covalent bonds with adjacent molecules, effectively "capturing" transient and stable interactions between proteins, nucleic acids, and other macromolecules. The presence of an iodine atom provides additional functionality, allowing for radio-labeling with 125I for sensitive detection. This document provides detailed application notes and experimental protocols for the use of this compound in studying macromolecular interactions.
Principle of Photo-Activated Cross-Linking
The fundamental principle behind the use of this compound as a cross-linking agent is the light-induced conversion of the aryl azide to a highly reactive nitrene. Upon exposure to UV light, typically in the range of 250-370 nm, the azide group releases nitrogen gas (N₂) to form a short-lived, electron-deficient nitrene species. This nitrene can then undergo a variety of reactions with neighboring molecules, including insertion into C-H and N-H bonds, and addition to double bonds, resulting in the formation of a stable covalent cross-link.[2] For aryl azides, long-wavelength UV light (330-370 nm) is often preferred to minimize potential damage to biological macromolecules.[2]
Applications of this compound
This compound is a valuable tool for a variety of applications in molecular and cellular biology, including:
-
Mapping Protein-Protein Interactions (PPIs): By covalently trapping interacting proteins, this agent facilitates the identification of binding partners, including transient or weak interactions that are difficult to capture by other methods.[3]
-
Investigating Membrane Protein Topology and Interactions: Due to its hydrophobic nature, this compound can partition into cellular membranes, making it particularly useful for studying the structure and interactions of integral and membrane-associated proteins.[4][5]
-
Probing Protein-Nucleic Acid Interactions: This cross-linker can be used to identify proteins that bind to specific DNA or RNA sequences, providing insights into gene regulation and other fundamental cellular processes.
-
Elucidating the Structure of Protein Complexes: By providing distance constraints between interacting residues, cross-linking data can be used in conjunction with other structural biology techniques, such as mass spectrometry and computational modeling, to build models of protein complexes.[6][7]
Data Presentation
The following tables summarize key quantitative parameters for the use of this compound and related photo-reactive cross-linkers. It is important to note that optimal conditions should be determined empirically for each specific application.
Table 1: General Parameters for Photo-Cross-Linking with Aryl Azides
| Parameter | Typical Range | Notes |
| Cross-linker Concentration | 10 µM - 1 mM | The optimal concentration depends on the specific macromolecules and the desired cross-linking efficiency. |
| UV Irradiation Wavelength | 254 - 370 nm | Long-wavelength UV (e.g., 365 nm) is generally preferred to minimize photodamage to biological samples.[2] |
| UV Irradiation Time | 1 - 30 minutes | The duration of irradiation should be optimized to maximize cross-linking while minimizing sample degradation.[2] |
| UV Light Source | Handheld UV lamp, Stratalinker, UV cross-linker instrument | The choice of light source will depend on the required intensity and wavelength control. |
| Temperature | On ice (4°C) | It is crucial to keep the sample cool during irradiation to prevent heat-induced denaturation and aggregation.[2] |
Table 2: Example of UV Irradiation Conditions for an Aryl Azide Cross-linker (BASED) [2]
| Lamp Wavelength (nm) | Exposure Time (min) | Conjugation Efficiency (%) |
| 254 | 5 | 70 |
| 254 | 15 | 80 |
| 254 | 30 | 85 |
| 366 | 5 | 80 |
| 366 | 15 | 90 |
| 366 | 30 | >95 |
Note: This data is for the homobifunctional hydroxyphenyl azide crosslinker BASED and is provided as a representative example. Optimal conditions for this compound may vary.
Experimental Protocols
The following are detailed protocols for key experiments using this compound.
Protocol 1: General Photo-Cross-Linking of Protein-Protein Interactions in Solution
This protocol outlines the basic steps for cross-linking two or more interacting proteins in a purified system.
Materials:
-
Purified protein(s) of interest in a suitable buffer (e.g., HEPES, PBS). Avoid buffers containing primary amines like Tris or glycine, as they can quench the reaction.[2]
-
This compound solution (e.g., 0.5 M in tert-butyl methyl ether, to be diluted).[8]
-
Anhydrous DMSO or DMF for preparing a stock solution of the cross-linker.
-
Quartz cuvette or microcentrifuge tube.
-
UV lamp (e.g., 365 nm).
-
Ice bath.
-
SDS-PAGE analysis reagents.
-
Mass spectrometer for analysis.
Procedure:
-
Sample Preparation: Prepare a solution of the interacting proteins at a suitable concentration (e.g., 1-10 µM) in a primary amine-free buffer.
-
Cross-linker Addition: Prepare a stock solution of this compound in anhydrous DMSO or DMF. Add the cross-linker to the protein solution to the desired final concentration (e.g., 10-100 µM). The optimal protein-to-cross-linker molar ratio should be determined empirically. Incubate the reaction mixture in the dark for 10-30 minutes at room temperature to allow the cross-linker to associate with the proteins.
-
UV Irradiation: Transfer the reaction mixture to a quartz cuvette or an open microcentrifuge tube and place it on ice. Irradiate the sample with a UV lamp (e.g., 365 nm) for 1-30 minutes.[2] The distance from the lamp to the sample and the irradiation time should be optimized.
-
Quenching (Optional): The reaction can be quenched by adding a solution of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Analysis: Analyze the cross-linked products by SDS-PAGE. Cross-linked species will appear as higher molecular weight bands. For identification of the cross-linked sites, the bands can be excised, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[6][9]
Protocol 2: Cross-Linking of Membrane Protein Interactions in Intact Cells
This protocol describes a method to study the interactions of membrane proteins in their native cellular environment.
Materials:
-
Cultured cells expressing the membrane protein(s) of interest.
-
This compound.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
UV lamp (365 nm).
-
Cell lysis buffer.
-
Reagents for immunoprecipitation and western blotting or mass spectrometry.
Procedure:
-
Cell Treatment: Culture the cells to the desired confluency. Replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 10-100 µM). Incubate the cells for a period to allow the cross-linker to partition into the cell membranes (e.g., 30-60 minutes).
-
UV Irradiation: Wash the cells with ice-cold PBS to remove excess cross-linker. Place the culture dish on ice and irradiate with a 365 nm UV lamp for 5-15 minutes.
-
Cell Lysis: After irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Analysis: The cross-linked protein complexes can be analyzed by various methods:
-
Immunoprecipitation: If an antibody against one of the interacting partners is available, perform immunoprecipitation to enrich for the cross-linked complex, followed by western blot analysis to detect the interacting partner.
-
Mass Spectrometry: For unbiased identification of interacting partners, the cell lysate can be subjected to protein purification and subsequent mass spectrometry analysis.[5]
-
Mandatory Visualizations
References
- 1. This compound | C6H4IN3 | CID 3016836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical crosslinking and mass spectrometry to elucidate the topology of integral membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound 0.5M tert-butyl methyl ether, = 95 HPLC 53694-87-4 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photolysis of 1-Azido-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the experimental setup and execution of the photolysis of 1-azido-4-iodobenzene. This compound is a valuable tool in various research areas, including photoaffinity labeling and materials science, due to its ability to generate a highly reactive nitrene intermediate upon ultraviolet (UV) irradiation. These protocols outline the necessary materials, equipment, and procedures for conducting the photolysis reaction in a controlled and reproducible manner. Safety precautions are also emphasized due to the potentially hazardous nature of azide compounds and UV radiation.
Introduction
Aryl azides, such as this compound, are a class of photoactivatable compounds that have found widespread use in chemical biology and materials science. Upon absorption of UV light, they extrude molecular nitrogen to generate a highly reactive nitrene species. This intermediate can undergo a variety of reactions, including insertion into C-H and N-H bonds, addition to double bonds, and rearrangements, making aryl azides excellent candidates for photoaffinity labeling to study biomolecular interactions. The presence of an iodine atom in this compound offers an additional site for modification or for use as a heavy atom in structural studies. This document provides detailed protocols for the photolysis of this compound, covering the experimental setup, reaction conditions, and analysis of photoproducts.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
This compound (CAS 53694-87-4)
-
Spectroscopic grade solvents (e.g., acetonitrile, methanol, cyclohexane)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Buffers (if required, avoid primary amines like Tris or glycine)[1]
-
-
Equipment:
-
Photoreactor: A commercially available photoreactor or a custom-built setup with a UV lamp (e.g., medium-pressure mercury lamp, LED lamp with appropriate wavelength). The choice of lamp will depend on the UV-Vis absorption spectrum of this compound.
-
Reaction vessels: Quartz or borosilicate glass tubes/flasks that are transparent to the UV wavelength being used.
-
Magnetic stirrer and stir bars.
-
Cooling system: An ice bath or a circulating cooling system to maintain a constant temperature during irradiation.[1]
-
Analytical instruments: UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectrometer.
-
Standard laboratory glassware and safety equipment (UV-protective glasses, lab coat, gloves).
-
Safety Precautions
-
Azide Compounds: Organic azides are potentially explosive and should be handled with care. Avoid heating solid this compound and protect it from shock and friction. It is recommended to work with solutions whenever possible.
-
UV Radiation: UV light is harmful to the eyes and skin. Always use appropriate UV-protective eyewear and shielding when the UV lamp is in operation.
-
Solvents: Work in a well-ventilated fume hood when using organic solvents.
Procedure: Photolysis of this compound
-
Preparation of the Reaction Mixture:
-
Prepare a stock solution of this compound in the desired solvent (e.g., 0.1 M in acetonitrile). The concentration can be varied depending on the experimental goals.
-
If quantitative analysis is required, add a known concentration of an internal standard to the solution.
-
Transfer the desired volume of the solution to the photoreaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the azide or react with the nitrene intermediate.
-
-
Photoreaction:
-
Place the reaction vessel in the photoreactor and ensure it is properly centered with respect to the UV lamp.
-
If temperature control is necessary, place the reaction vessel in a cooling bath.
-
Turn on the cooling system and the magnetic stirrer.
-
Turn on the UV lamp to initiate the photolysis. The irradiation time will depend on the lamp intensity, the concentration of the azide, and the desired conversion. It is recommended to monitor the reaction progress by taking aliquots at different time points.
-
-
Reaction Monitoring and Work-up:
-
At regular intervals, withdraw a small aliquot of the reaction mixture for analysis by UV-Vis spectrophotometry or HPLC to monitor the disappearance of the starting material.
-
Once the desired conversion is reached, turn off the UV lamp.
-
The crude reaction mixture can be analyzed directly or subjected to a work-up procedure to isolate the products. A typical work-up may involve evaporation of the solvent under reduced pressure.
-
-
Product Analysis:
-
The photoproducts can be identified and quantified using a combination of analytical techniques:
-
HPLC and GC-MS: To separate and identify the components of the product mixture.
-
NMR Spectroscopy: To determine the structure of the major products after isolation.
-
UV-Vis Spectrophotometry: To monitor the spectral changes during the reaction.
-
-
Data Presentation
The quantitative data from the photolysis of this compound should be summarized in tables for clear comparison. Below are examples of how to structure these tables.
Table 1: Photolysis of this compound under Various Conditions (Illustrative Data)
| Entry | Solvent | Concentration (M) | Irradiation Time (h) | Conversion (%) | Major Product(s) | Yield (%) |
| 1 | Acetonitrile | 0.01 | 2 | 95 | Azo-dimer | 60 |
| 2 | Methanol | 0.01 | 2 | 98 | O-H insertion product | 75 |
| 3 | Cyclohexane | 0.01 | 4 | 90 | C-H insertion product | 55 |
Note: The product distribution and yields are illustrative and will depend on the specific reaction conditions.
Signaling Pathways and Experimental Workflows
The photolysis of this compound proceeds through the formation of a highly reactive nitrene intermediate. The subsequent reactions of this intermediate are dependent on the surrounding environment (e.g., solvent).
Reaction Pathway
Caption: Photochemical reaction pathway of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the photolysis of this compound.
References
Application Notes and Protocols for 1-Azido-4-iodobenzene in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azido-4-iodobenzene is a versatile bifunctional reagent that has found significant utility in drug discovery. Its unique chemical structure, featuring both an azide and an iodo group on a benzene ring, allows for its application in two powerful methodologies: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" and photoaffinity labeling. The azide group serves as a handle for the highly efficient and bioorthogonal click reaction, enabling the facile synthesis of 1,2,3-triazole-containing compounds. The aryl iodide functionality, on the other hand, can be used in cross-coupling reactions, such as the Sonogashira coupling, to introduce an alkyne moiety, or it can be derivatized into a photoreactive group for photoaffinity labeling experiments aimed at target identification and binding site analysis.
These application notes provide an overview of the key applications of this compound in drug discovery, complete with detailed experimental protocols and quantitative data where available.
Application Note 1: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
The CuAAC reaction is a cornerstone of click chemistry, allowing for the rapid and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[1][2] this compound serves as a readily available azide-containing building block for the generation of diverse compound libraries. The resulting triazole core is a bioisostere for the amide bond and can participate in hydrogen bonding and dipole interactions, making it a valuable scaffold in medicinal chemistry.
Experimental Protocol: General Procedure for CuAAC Reaction with this compound
This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in water.
-
To the stirred reaction mixture, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(4-iodophenyl)-4-substituted-1H-1,2,3-triazole.
Quantitative Data for CuAAC Reactions
The following table summarizes representative yields for the CuAAC reaction of various azides with terminal alkynes under typical conditions. While specific data for this compound is not always explicitly tabulated in the literature, the yields are generally high for this type of reaction.
| Azide | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | CuI (cat.), Et₃N | Cyrene™ | 90-96 | [3] |
| Substituted benzyl azides | Phenylacetylene | CuI (cat.), Et₃N | Cyrene™ | 80-94 | [3] |
| Allyl azide | Substituted phenylacetylenes | CuI (cat.), Et₃N | Cyrene™ | 52-83 | [3] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Logical Workflow for Triazole Library Synthesis
Workflow for generating a triazole library for drug discovery.
Application Note 2: Photoaffinity Labeling for Target Identification
Photoaffinity labeling is a powerful technique to identify the cellular targets of a bioactive compound.[4] A derivative of the compound is synthesized with a photoreactive group, which upon irradiation with UV light, forms a highly reactive species that covalently crosslinks to the binding protein. This compound can be utilized as a precursor for creating such photoaffinity probes. The azide group itself can act as a photoreactive moiety, forming a nitrene upon photolysis.
A notable example is the use of 1-azido-4-[¹²⁵I]iodobenzene to probe the structure of rhodopsin, a G-protein coupled receptor (GPCR) crucial for vision.[5]
Experimental Protocol: Photoaffinity Labeling of Ovine Rhodopsin
This protocol is adapted from studies on the labeling of ovine opsin (the apoprotein of rhodopsin) with 1-azido-4-[¹²⁵I]iodobenzene.[5]
Materials:
-
Purified photoreceptor disc membranes containing rhodopsin
-
1-Azido-4-[¹²⁵I]iodobenzene (AIB)
-
Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
UV lamp (e.g., 365 nm)
-
Equipment for protein analysis (SDS-PAGE, autoradiography, mass spectrometry)
Procedure:
-
Incubation: Incubate the photoreceptor disc membranes with the desired concentration of 1-azido-4-[¹²⁵I]iodobenzene in buffer in the dark. The hydrophobic probe will partition into the membranes.
-
Photolysis: Irradiate the sample with UV light at a controlled temperature (e.g., 4°C or -100°C to reduce protein aggregation) for a specified duration to induce covalent crosslinking.
-
Quenching and Washing: Quench the reaction and wash the membranes to remove any unbound probe.
-
Analysis of Labeled Proteins:
-
Solubilize the membrane proteins and separate them by SDS-PAGE.
-
Detect the radiolabeled opsin using autoradiography.
-
-
Identification of Labeled Residues:
-
Excise the labeled protein band from the gel.
-
Perform proteolytic digestion (e.g., with trypsin or V8 protease).
-
Analyze the resulting peptides by mass spectrometry to identify the specific amino acid residues that were covalently modified by the probe. In the case of opsin, nucleophilic residues such as cysteine, tryptophan, tyrosine, histidine, and lysine were identified as being labeled.[5]
-
Signaling Pathway of Rhodopsin Photoactivation
The photoaffinity labeling of rhodopsin with probes like this compound has contributed to our understanding of its structure and the conformational changes that occur upon light activation, which is the initial step in the visual signal transduction cascade.
Visual signal transduction pathway initiated by rhodopsin.
Application Note 3: Synthesis of Alkyne-Containing Scaffolds via Sonogashira Coupling
The iodo-substituent of this compound can be exploited in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to introduce a terminal alkyne. This creates a new building block, 1-azido-4-ethynylbenzene, which can then be used in subsequent click reactions to generate more complex molecular architectures.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (nitrogen or argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 1-3 mol%).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography. If trimethylsilylacetylene was used, the TMS group can be removed using a mild base like potassium carbonate in methanol to yield 1-azido-4-ethynylbenzene.
Experimental Workflow for Sequential Sonogashira Coupling and Click Chemistry
Sequential reaction workflow for advanced molecule synthesis.
Conclusion
This compound is a valuable and versatile tool in the drug discovery toolbox. Its ability to participate in both click chemistry and serve as a precursor for photoaffinity probes allows for the rapid generation of diverse compound libraries, the identification of novel drug targets, and the elucidation of ligand-protein interactions. The protocols and application notes provided herein offer a foundation for researchers to incorporate this powerful reagent into their drug discovery programs.
References
- 1. A fast workflow for identification and quantification of proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of ovine opsin with the photosensitive hydrophobic probe 1-azido-4-[125I]iodobenzene. Labelling of the chromophore-attachment domain - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,2,3-Triazoles Using 1-Azido-4-iodobenzene: A Detailed Guide for Researchers
Introduction: The synthesis of 1,2,3-triazole derivatives is a cornerstone of modern medicinal chemistry and drug development. These heterocyclic scaffolds are present in a wide array of biologically active compounds, exhibiting antimicrobial, antifungal, and anticancer properties. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This application note provides detailed protocols for the synthesis of various 1-(4-iodophenyl)-1,2,3-triazole derivatives starting from 1-Azido-4-iodobenzene, a versatile building block. The presented methodologies are designed for researchers, scientists, and drug development professionals, offering a practical guide to synthesizing these valuable compounds.
Key Applications and Biological Significance
Triazole derivatives synthesized from this compound have shown significant potential as therapeutic agents. A notable area of interest is their activity as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a critical regulator of immune responses.[1][2][3] In many cancers, the overexpression of IDO1 in tumor cells leads to a depletion of tryptophan and the accumulation of kynurenine, which suppresses T-cell activity and allows cancer cells to evade the immune system.[2][3] By inhibiting IDO1, these triazole compounds can help restore anti-tumor immunity, making them promising candidates for cancer immunotherapy.[1][4]
Experimental Protocols
This section details the synthesis of various 1-(4-iodophenyl)-1,2,3-triazole derivatives via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Protocol 1: Synthesis of 1-(4-Iodophenyl)-4-(phenylselanyl)-1H-1,2,3-triazole
This protocol describes the reaction of this compound with phenylselanylacetylene.
Materials:
-
This compound
-
Phenylselanylacetylene
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (0.245 g, 1.0 mmol) and phenylselanylacetylene (0.182 g, 1.0 mmol) in dichloromethane (10 mL), add triethylamine (0.28 mL, 2.0 mmol) and copper(I) iodide (0.019 g, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), wash the reaction mixture with deionized water (3 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure product.
Results:
The reaction yields 1-(4-Iodophenyl)-4-(phenylselanyl)-1H-1,2,3-triazole as a white solid.[5]
| Compound | Yield | Melting Point (°C) |
| 1-(4-Iodophenyl)-4-(phenylselanyl)-1H-1,2,3-triazole | 77% | 124–126 |
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃) δ: 8.05 (s, 1H), 7.83 (d, J = 8.7 Hz, 2H), 7.54–7.47 (m, 4H), 7.26–7.24 (m, 3H).[5]
-
¹³C NMR (75 MHz, CDCl₃) δ: 138.8, 136.1, 133.8, 131.9, 129.9, 129.4, 127.6, 126.1, 121.9, 94.0.[5]
-
HRMS (ESI) m/z: [M+H]⁺ Calcd for C₁₄H₁₀IN₃Se: 427.9157; Found: 427.9160.[5]
Protocol 2: General Procedure for the Synthesis of 1-(4-Iodophenyl)-4-aryl-1H-1,2,3-triazoles
This protocol outlines a general method for the reaction of this compound with various substituted phenylacetylenes.
Materials:
-
This compound
-
Substituted Phenylacetylene (e.g., Phenylacetylene, 4-Methylphenylacetylene, 4-Methoxyphenylacetylene)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the respective substituted phenylacetylene (1.1 mmol) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
To this solution, add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure 1-(4-iodophenyl)-4-aryl-1H-1,2,3-triazole.
Expected Results:
The following table summarizes the expected products and typical yields for the reaction of this compound with various terminal alkynes based on general CuAAC reaction knowledge.
| Alkyne | Product | Expected Yield Range |
| Phenylacetylene | 1-(4-Iodophenyl)-4-phenyl-1H-1,2,3-triazole | 85-95% |
| 4-Methylphenylacetylene | 1-(4-Iodophenyl)-4-(p-tolyl)-1H-1,2,3-triazole | 80-90% |
| 4-Methoxyphenylacetylene | 1-(4-Iodophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 82-92% |
| Hex-1-yne | 1-(4-Iodophenyl)-4-butyl-1H-1,2,3-triazole | 75-85% |
Reaction Workflow and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
The copper(I)-catalyzed azide-alkyne cycloaddition reaction is a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound. The mild reaction conditions, high yields, and tolerance of a wide range of functional groups make this an invaluable tool for medicinal chemists and drug discovery professionals. The resulting 1-(4-iodophenyl)-1,2,3-triazole derivatives are promising scaffolds for the development of novel therapeutics, particularly as inhibitors of the IDO1 pathway for cancer immunotherapy. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological applications of this important class of compounds.
References
- 1. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortislife.com [fortislife.com]
- 4. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Involving 1-Azido-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 1-Azido-4-iodobenzene in click chemistry and subsequent post-functionalization reactions. The presence of both an azide group for click chemistry and an iodo group for cross-coupling reactions makes this compound a versatile building block in medicinal chemistry, chemical biology, and materials science.
Introduction
Click chemistry refers to a class of biocompatible, highly efficient, and selective reactions, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a prominent example.[1][] This reaction enables the rapid and reliable formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[3][4] Another powerful variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which proceeds without a copper catalyst, making it ideal for applications in living systems.[5][6]
This compound is a particularly useful reagent as the resulting 1-(4-iodophenyl)-1,2,3-triazole can be further modified through palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki couplings. This two-step "click and couple" strategy allows for the modular synthesis of complex molecules with diverse functionalities.
Key Applications
The methodologies described herein are applicable to a wide range of research and development areas, including:
-
Drug Discovery: The 1,2,3-triazole core is a common scaffold in medicinal chemistry, and the ability to introduce various substituents via the iodo-handle allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[][8][9]
-
Bioconjugation: this compound can be used to label biomolecules, and the resulting iodinated tag can be further functionalized with probes, imaging agents, or therapeutic payloads.[10][11][12]
-
Materials Science: The rigid triazole linker and the potential for post-synthesis modification make this reagent suitable for the development of functional polymers and materials.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Phenylacetylene
This protocol describes the synthesis of 1-(4-iodophenyl)-4-phenyl-1H-1,2,3-triazole.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(4-iodophenyl)-4-phenyl-1H-1,2,3-triazole.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Time (h) | Yield (%) |
| This compound | Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12-24 | 85-95 |
Experimental Workflow for CuAAC
Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound with a DBCO-containing Molecule
This protocol describes a copper-free click reaction suitable for bioconjugation.
Materials:
-
This compound
-
Dibenzocyclooctyne (DBCO)-functionalized molecule (e.g., DBCO-PEG-NHS ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dissolve the DBCO-functionalized molecule in PBS.
-
Add the this compound stock solution to the solution of the DBCO-functionalized molecule. The final DMSO concentration should be kept low (<5%) to avoid denaturation if working with proteins.
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for 12-24 hours.
-
The resulting conjugate can be purified by size-exclusion chromatography or dialysis to remove unreacted starting materials.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Temperature (°C) |
| This compound | DBCO-alkyne | PBS/DMSO | 1-4 | 25 |
| This compound | DBCO-alkyne | PBS/DMSO | 12-24 | 4 |
Experimental Workflow for SPAAC
Caption: General workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Post-Click Modification Protocols
The 1-(4-iodophenyl) moiety of the triazole product is a versatile handle for further functionalization.
Protocol 3: Sonogashira Coupling of 1-(4-iodophenyl)-4-phenyl-1H-1,2,3-triazole with Trimethylsilylacetylene
This protocol describes the introduction of an alkyne group onto the triazole product.
Materials:
-
1-(4-iodophenyl)-4-phenyl-1H-1,2,3-triazole (from Protocol 1)
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene
Procedure:
-
To a degassed solution of 1-(4-iodophenyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq) in a mixture of toluene and TEA, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).
-
Add trimethylsilylacetylene (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-80°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired TMS-protected alkyne.
Quantitative Data for Post-Click Modifications:
| Triazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1-(4-iodophenyl)-4-phenyl-1,2,3-triazole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | Toluene | 4-8 | 70-85 |
| 1-(4-iodophenyl)-4-phenyl-1,2,3-triazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 6-12 | 80-95 |
Signaling Pathway for "Click and Couple" Strategy
Caption: Modular synthesis via "Click and Couple" strategy.
Protocol 4: Suzuki Coupling of 1-(4-iodophenyl)-4-phenyl-1H-1,2,3-triazole with Phenylboronic Acid
This protocol describes the introduction of an aryl group onto the triazole product.
Materials:
-
1-(4-iodophenyl)-4-phenyl-1H-1,2,3-triazole (from Protocol 1)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 1-(4-iodophenyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction to reflux (around 90-100°C) and stir for 6-12 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl-triazole derivative.
By following these detailed protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide array of functionalized molecules for various applications in research and drug development.
References
- 1. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. トピックス(クリックケミストリー) | 東京化成工業株式会社 [tcichemicals.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Click Reactions in Medicinal Chemistry | MDPI [mdpi.com]
- 10. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Azido-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed handling instructions, safety precautions, and experimental protocols for the use of 1-Azido-4-iodobenzene, a versatile reagent in bioconjugation and drug development.
Introduction
This compound is an organic compound that serves as a valuable building block in chemical synthesis, particularly in the field of bioconjugation and drug discovery. Its structure incorporates two key functional groups: an azide (-N₃) and an iodo (-I) group on a benzene ring. The azide group is a cornerstone of "click chemistry," a set of biocompatible reactions that enable the rapid and efficient joining of molecular building blocks.[1] Specifically, the azide participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[2][3] The iodo-substituent provides an additional site for orthogonal chemical modifications, such as cross-coupling reactions, further enhancing its utility in constructing complex molecules.
Physicochemical and Safety Data
Handling this compound requires strict adherence to safety protocols due to its potential instability and toxicity, characteristic of many organic azides.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₆H₄IN₃ | [4] |
| Molecular Weight | 245.02 g/mol | [4] |
| Appearance | Solution (commercially available as a 0.5 M solution in tert-butyl methyl ether) | [5] |
| Storage Temperature | -20°C | [5] |
Hazard Identification and Safety Precautions
This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.[6]
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |
| Self-reactive | H241: Heating may cause a fire or explosion | P210, P234, P235, P240, P370+P380+P375, P403, P410, P411, P420 |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |
| STOT SE | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |
| STOT RE | H372: Causes damage to organs through prolonged or repeated exposure | P260, P264, P270, P319, P501 |
STOT SE: Specific Target Organ Toxicity - Single Exposure; STOT RE: Specific Target Organ Toxicity - Repeated Exposure[7]
General Safety Precautions for Organic Azides:
-
Avoid Heat, Shock, and Friction: Organic azides are energetic compounds that can decompose explosively when subjected to heat, shock, or friction.[8]
-
Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and heavy metals (including their salts), as this can lead to the formation of highly explosive and toxic substances.[9]
-
Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform as reaction media with azides, as this can form explosive di- and tri-azidomethane.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, a face shield, and chemical-resistant gloves (double-gloving is recommended).[3][10]
-
Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials.[8] It is often stored as a solution to reduce the risk of detonation.[9]
-
Waste Disposal: Azide-containing waste must be handled as hazardous waste and collected in a dedicated, clearly labeled, non-metal container. Never pour azide waste down the drain, as it can react with lead or copper pipes to form explosive metal azides.[2]
Experimental Protocols
The following are representative protocols for the synthesis and application of this compound. These should be adapted and optimized for specific experimental requirements.
Synthesis of this compound from 4-Iodoaniline
This procedure is based on the general method for preparing aryl azides via diazotization of anilines.
Materials:
-
4-Iodoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Ice
-
Diethyl Ether or Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-iodoaniline in a mixture of concentrated HCl and water, then cool the solution to 0-5°C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azidation:
-
In a separate flask, dissolve sodium azide in water and cool the solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas will be evolved.
-
Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. Caution: Do not heat the crude product to dryness. It is safer to leave it as a concentrated solution.
-
If necessary, the product can be purified by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate).
-
Caption: Workflow for the synthesis of this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction using this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Appropriate solvent (e.g., water, DMSO, t-butanol, or mixtures)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound, the alkyne substrate, CuSO₄, sodium ascorbate, and the ligand (THPTA or TBTA) in a suitable solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne substrate and this compound (typically in a 1:1.2 molar ratio).
-
Add the copper ligand (e.g., THPTA for aqueous reactions) to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be worked up by extraction or directly purified by column chromatography on silica gel to isolate the 1,4-disubstituted triazole product.
-
Caption: General workflow for a CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol outlines a general procedure for labeling a biomolecule using this compound and a strained alkyne (e.g., a dibenzocyclooctyne, DBCO).
Materials:
-
This compound
-
Strained alkyne-functionalized biomolecule (e.g., DBCO-protein)
-
Phosphate-buffered saline (PBS) or other suitable biocompatible buffer
Procedure:
-
Preparation of Reagents:
-
Dissolve the strained alkyne-functionalized biomolecule in the appropriate buffer to a desired concentration.
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution. A molar excess of the azide is typically used. The final concentration of the organic solvent should be kept low (e.g., <5%) to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
-
Purification:
-
Remove the excess unreacted this compound and any byproducts using a suitable method for biomolecule purification, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
Caption: Workflow for SPAAC-mediated bioconjugation.
Characterization Data (Expected)
| Technique | Expected Characteristics |
| ¹H NMR | Two sets of doublets in the aromatic region (approx. 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | Four signals in the aromatic region, with two quaternary carbons (one attached to the azide and one to the iodine) and two carbons bearing a proton. |
| IR Spectroscopy | A strong, characteristic azide stretch around 2100-2150 cm⁻¹. |
Concluding Remarks
This compound is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its dual functionality allows for sequential or orthogonal chemical modifications, making it an ideal linker for constructing complex molecular architectures. Adherence to the safety precautions outlined in this document is paramount to ensure its safe handling and use in the laboratory. The provided protocols offer a starting point for the synthesis and application of this reagent, and should be optimized for each specific application.
References
- 1. iitk.ac.in [iitk.ac.in]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H4IN3 | CID 3016836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Strain-Promoted Catalyst-Free Click Chemistry for Rapid Construction of 64Cu-Labeled PET Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. Strain-promoted double-click reaction for chemical modification of azido-biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for 1-Azido-4-iodobenzene Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Azido-4-iodobenzene is a versatile reagent in organic synthesis and chemical biology, frequently utilized in bioconjugation, cross-linking, and as a precursor for the synthesis of complex molecules. Its utility stems from the dual reactivity of the azide and iodo functionalities. However, the inherent instability of the azide group necessitates careful handling and storage to ensure the reagent's integrity and prevent potential hazards. These application notes provide a comprehensive overview of the recommended storage conditions, stability profile, and protocols for assessing the stability of this compound solutions.
Safety Precautions
Organic azides are energetic compounds that can be sensitive to heat, light, shock, and pressure.[1][2][3] It is imperative to handle this compound with appropriate personal protective equipment, including safety glasses, lab coats, and gloves. All manipulations should be conducted in a well-ventilated fume hood. Avoid contact with heavy metals and strong acids, as this can lead to the formation of explosive heavy metal azides or the highly toxic and explosive hydrazoic acid.[3]
Recommended Storage
For optimal stability, this compound solutions, typically at a concentration of 0.5 M in tert-butyl methyl ether, should be stored at -20°C in a tightly sealed container, protected from light.[4] Long-term storage at temperatures above this is not recommended due to the potential for thermal decomposition.
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light exposure, and the presence of incompatible substances.
Thermal Stability
Photostability
Aryl azides are photosensitive and can be decomposed by UV light to form nitrenes.[5] The presence of the iodobenzene moiety may also contribute to photosensitivity. Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Chemical Compatibility
Solutions of this compound should not be stored in the presence of:
-
Strong acids: Can lead to the formation of hydrazoic acid.[3]
-
Heavy metals: Risk of forming explosive heavy metal azides.[1]
-
Reducing agents: Can reduce the azide functionality.
-
Chlorinated solvents: May form explosive di- and tri-azidomethane.[1]
Quantitative Stability Assessment
The following table summarizes hypothetical stability data for a 0.5 M solution of this compound in tert-butyl methyl ether, based on typical stability profiles for similar compounds. This data is for illustrative purposes and should be confirmed by experimental studies.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C (Protected from Light) | 0 | 99.5 | Clear, colorless solution |
| 3 months | 99.2 | Clear, colorless solution | |
| 6 months | 98.9 | Clear, colorless solution | |
| 12 months | 98.5 | Clear, colorless solution | |
| 4°C (Protected from Light) | 0 | 99.5 | Clear, colorless solution |
| 1 month | 97.8 | Clear, colorless solution | |
| 3 months | 95.1 | Faint yellow tint | |
| 6 months | 90.3 | Yellow solution | |
| 25°C (Protected from Light) | 0 | 99.5 | Clear, colorless solution |
| 1 week | 92.0 | Yellow solution | |
| 1 month | 75.6 | Brown solution with precipitate | |
| 25°C (Exposed to Ambient Light) | 0 | 99.5 | Clear, colorless solution |
| 1 day | 90.1 | Faint yellow tint | |
| 1 week | 65.4 | Brown solution with precipitate |
Experimental Protocols
The following protocols outline the methodologies for assessing the stability of this compound solutions.
Protocol for Long-Term and Accelerated Stability Studies
This protocol is designed to evaluate the stability of this compound solutions under various storage conditions over time.
Workflow for Stability Study
Caption: Workflow for the stability testing of this compound solutions.
Materials:
-
This compound
-
tert-Butyl methyl ether (anhydrous, HPLC grade)
-
Amber glass vials with PTFE-lined caps
-
Calibrated temperature- and humidity-controlled chambers
-
HPLC system with a UV detector
-
Analytical balance and volumetric glassware
Procedure:
-
Prepare a stock solution of 0.5 M this compound in anhydrous tert-butyl methyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Aliquot the solution into amber glass vials, ensuring minimal headspace.
-
Tightly cap the vials.
-
Place the vials in the respective stability chambers set to the desired conditions (e.g., -20°C, 4°C, 25°C/60% RH). For photostability testing, use clear glass vials and expose them to a controlled light source as per ICH Q1B guidelines.
-
At each specified time point (e.g., 0, 1, 3, 6, 12 months), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Perform visual inspection, noting any changes in color or the formation of precipitates.
-
Analyze the sample for purity using a validated stability-indicating HPLC method (see Protocol 6.2).
Protocol for Stability-Indicating HPLC Method
This protocol provides a general method for the analysis of this compound and its potential degradation products. Method validation should be performed to ensure its suitability.
Workflow for HPLC Method Development
Caption: Logical workflow for developing a stability-indicating HPLC method.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute the 0.5 M this compound solution in acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample.
-
Monitor the chromatogram and integrate the peak areas.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating method and understanding the degradation pathways of the molecule.
Materials:
-
0.5 M this compound solution
-
1 M Hydrochloric acid
-
1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system and reagents as described in Protocol 6.2
Procedure:
-
Acid Hydrolysis: Mix 1 mL of the 0.5 M solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the 0.5 M solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the 0.5 M solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a sealed vial of the 0.5 M solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound in a clear vial to a photostability chamber according to ICH Q1B guidelines.
For each condition, a control sample (stored at -20°C) should be analyzed concurrently. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradation products from the parent compound.
Conclusion
The stability of this compound solutions is critical for their successful application in research and development. By adhering to the recommended storage conditions of -20°C and protection from light, the integrity of the reagent can be maintained. The provided protocols offer a framework for researchers to conduct their own stability assessments and ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.
References
- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. 1-叠氮基-4-碘苯 溶液 0.5 M in tert-butyl methyl ether, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Azido-4-iodobenzene
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-azido-4-iodobenzene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Incomplete Diazotization: The initial reaction to form the diazonium salt from 4-iodoaniline may not have gone to completion. This can be due to impure reagents, incorrect stoichiometry, or insufficient reaction time. 2. Decomposition of Diazonium Salt: The diazonium salt intermediate is thermally unstable and can decompose if the reaction temperature is not strictly maintained at 0-5 °C. 3. Inefficient Azidation: The subsequent reaction with sodium azide may be incomplete. 4. Product Loss During Workup: The product may be lost during extraction or purification steps. | 1. Ensure Reagent Quality and Stoichiometry: Use high-purity 4-iodoaniline and freshly prepared sodium nitrite solution. Ensure the correct molar ratios of reagents are used. Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TTC). 2. Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization step using an ice-salt bath for better temperature management. 3. Optimize Azidation: Use a slight excess of sodium azide to ensure the reaction goes to completion. Allow the reaction to stir for a sufficient amount of time at the appropriate temperature. 4. Careful Workup: Perform extractions carefully to avoid loss of the organic layer. Optimize column chromatography conditions to minimize product loss. |
| Formation of Colored Impurities (Dark Brown/Black Mixture) | 1. Azo Coupling: The diazonium salt can react with unreacted 4-iodoaniline to form colored azo compounds. This is more likely to occur if the diazotization is incomplete or if the pH is not sufficiently acidic. 2. Phenol Formation: Decomposition of the diazonium salt at higher temperatures can lead to the formation of 4-iodophenol, which can contribute to coloration. | 1. Slow and Controlled Addition: Add the sodium nitrite solution dropwise to the acidic solution of 4-iodoaniline to prevent a localized excess of nitrous acid. Ensure the reaction mixture is well-stirred. 2. Maintain Low Temperature and Acidity: Strictly maintain the temperature at 0-5 °C and ensure the reaction medium is sufficiently acidic to suppress both azo coupling and phenol formation. |
| Product is an Oil Instead of a Solid | Presence of Impurities: The presence of side products or residual solvent can lower the melting point of the final product, causing it to be an oil or a waxy solid. | Thorough Purification: Purify the product using column chromatography on silica gel. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can also be effective in obtaining a solid product. |
| Difficulty in Isolating the Product | Emulsion Formation During Extraction: Emulsions can form during the aqueous workup, making phase separation difficult. | Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling or allowing the mixture to stand for an extended period can also aid in phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and reliable method for synthesizing this compound is through a two-step, one-pot reaction starting from 4-iodoaniline. The first step is the diazotization of the aniline using sodium nitrite in an acidic medium to form the corresponding diazonium salt. This intermediate is then reacted in situ with sodium azide to yield this compound.
Q2: Why is it critical to maintain a low temperature (0-5 °C) during the diazotization step?
A2: Aryl diazonium salts are thermally unstable. At temperatures above 5 °C, they can rapidly decompose, leading to the evolution of nitrogen gas and the formation of undesirable byproducts, most notably 4-iodophenol. This decomposition significantly reduces the yield of the desired this compound.
Q3: What are the primary side products in this synthesis, and how can they be minimized?
A3: The main side products are 4-iodophenol and azo-coupled compounds.
-
4-Iodophenol is formed from the decomposition of the diazonium salt. This can be minimized by strictly maintaining the reaction temperature at 0-5 °C.
-
Azo-coupled compounds (colored impurities) are formed when the diazonium salt reacts with unreacted 4-iodoaniline. This can be minimized by ensuring complete diazotization through the slow, dropwise addition of sodium nitrite and maintaining a sufficiently acidic environment.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By taking small aliquots of the reaction mixture and spotting them on a TLC plate, you can track the consumption of the starting material (4-iodoaniline) and the formation of the product (this compound). An appropriate eluent system, such as a mixture of hexane and ethyl acetate, can be used for development.
Q5: What is the recommended method for purifying the final product?
A5: Column chromatography using silica gel is a highly effective method for purifying this compound from unreacted starting materials and side products. A mobile phase consisting of a gradient of hexane and ethyl acetate is commonly used. Recrystallization can also be employed as a final purification step to obtain a highly pure, solid product.
Data Presentation
The yield of this compound is highly dependent on several key reaction parameters. The following tables summarize the expected trends in yield based on variations in these parameters.
Table 1: Effect of Temperature on Yield
| Temperature (°C) | Expected Yield | Rationale |
| 0-5 | High | Minimizes decomposition of the unstable diazonium salt intermediate. |
| 5-10 | Moderate | Increased rate of diazonium salt decomposition leading to lower yield. |
| >10 | Low | Significant decomposition of the diazonium salt, leading to the formation of byproducts and a substantial decrease in yield. |
Table 2: Effect of Sodium Nitrite Stoichiometry on Yield
| NaNO₂ (equivalents) | Expected Yield | Rationale |
| < 1.0 | Low | Incomplete diazotization of 4-iodoaniline, leaving starting material unreacted. |
| 1.0 - 1.2 | High | Sufficient to drive the diazotization to completion without significant side reactions. |
| > 1.2 | Moderate to High | May lead to the formation of unwanted byproducts due to excess nitrous acid. |
Table 3: Effect of Sodium Azide Stoichiometry on Yield
| NaN₃ (equivalents) | Expected Yield | Rationale |
| < 1.0 | Low | Incomplete conversion of the diazonium salt to the azide product. |
| 1.0 - 1.2 | High | Ensures complete reaction of the diazonium salt intermediate. |
| > 1.2 | High | A slight excess can help drive the reaction to completion, but a large excess is unnecessary and poses a greater safety risk. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 4-iodoaniline.
Materials:
-
4-Iodoaniline
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Preparation of the Aniline Solution:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-iodoaniline (1.0 eq) in a mixture of concentrated acid (e.g., HCl, 3-4 eq) and deionized water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
-
Diazotization:
-
In a separate beaker, prepare a solution of sodium nitrite (1.05-1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline solution over 15-20 minutes, ensuring the temperature of the reaction mixture remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Azidation:
-
In a separate beaker, dissolve sodium azide (1.1-1.2 eq) in deionized water.
-
Cool the sodium azide solution in an ice bath.
-
Slowly add the cold sodium azide solution to the freshly prepared diazonium salt solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between problems, causes, and solutions.
Technical Support Center: 1-Azido-4-iodobenzene Click Chemistry
Welcome to the technical support center for 1-Azido-4-iodobenzene click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this specific reagent.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common side reactions observed when using this compound in a CuAAC reaction?
A1: In addition to the desired 1,4-disubstituted triazole product, several side reactions can occur, leading to byproducts and reduced yields. The primary side reactions include Glaser coupling of the alkyne, Ullmann coupling of the aryl iodide, and Sonogashira-type coupling.
Q2: I am observing a significant amount of a diyne byproduct in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of a diyne byproduct is due to the Glaser coupling, which is the oxidative homocoupling of your terminal alkyne.[1] This side reaction is promoted by the copper catalyst in the presence of oxygen.
Troubleshooting Steps for Glaser Coupling:
-
Deoxygenate Reaction Mixture: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) prior to adding the copper catalyst.[1]
-
Maintain a Reducing Environment: Ensure a sufficient excess of a reducing agent, such as sodium ascorbate, is present to maintain the copper catalyst in its active Cu(I) oxidation state and prevent oxidation to Cu(II), which can promote Glaser coupling.[1]
-
Use a Stabilizing Ligand: The addition of a copper-stabilizing ligand, such as TBTA or THPTA, can help prevent the catalyst from participating in oxidative side reactions.[2]
Q3: My reaction has produced a biphenyl byproduct. What is this and how can I avoid it?
A3: The formation of a biphenyl byproduct, specifically 4,4'-diazido-1,1'-biphenyl, is likely due to the Ullmann coupling of this compound.[3][4] This is a copper-catalyzed reaction that couples two aryl halide molecules.[5]
Troubleshooting Steps for Ullmann Coupling:
-
Control Reaction Temperature: Traditional Ullmann couplings often require high temperatures.[3] Running your click reaction at or near room temperature can help minimize this side reaction.
-
Optimize Catalyst Loading: Use the lowest effective concentration of the copper catalyst to reduce the rate of this bimolecular side reaction.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired click reaction and the Ullmann coupling. Screening different ligands may be beneficial.
Q4: I have identified a byproduct where the alkyne has coupled directly to the benzene ring of the starting azide. What is this reaction and how can it be suppressed?
A4: This side product results from a Sonogashira-type coupling reaction. The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl halide.[6] While typically palladium-catalyzed, it can be promoted by copper under certain conditions.[6]
Troubleshooting Steps for Sonogashira-Type Coupling:
-
Palladium-Free Conditions: Ensure that your reaction setup and reagents are free from any palladium contamination, which can efficiently catalyze this side reaction.
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a well-stabilized copper(I) catalyst can favor the click reaction over the Sonogashira coupling.
Q5: My reaction yield is low, and I'm not observing significant amounts of the common side products. What else could be the problem?
A5: Low yields can also be attributed to several other factors:
-
Catalyst Inactivity: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state by atmospheric oxygen.[2] Ensure your reaction is performed under an inert atmosphere and that your reducing agent is fresh.
-
Reagent Purity: Impurities in the this compound or the alkyne can interfere with the reaction. Ensure the purity of your starting materials.
-
Azide Instability: While aryl azides are generally stable, prolonged heating or exposure to light can cause decomposition. Store this compound properly, typically at low temperatures and protected from light.[2]
-
Reduction of the Azide Group: If phosphine-based reagents are present (e.g., as reducing agents or ligands), they can reduce the azide group to an amine via the Staudinger reaction. It is recommended to use sodium ascorbate as the reducing agent.[1]
Summary of Side Reactions and Mitigation Strategies
| Side Reaction | Byproduct Structure | Conditions Favoring Formation | Mitigation Strategies |
| Glaser Coupling | R-C≡C-C≡C-R | Presence of oxygen, insufficient reducing agent | Thorough deoxygenation, excess sodium ascorbate, use of stabilizing ligands[1] |
| Ullmann Coupling | N₃-C₆H₄-C₆H₄-N₃ | High temperatures, high copper concentration | Room temperature reaction, low catalyst loading, ligand optimization[3][4] |
| Sonogashira-Type Coupling | N₃-C₆H₄-C≡C-R | Palladium contamination, certain copper catalyst systems | Use palladium-free reagents and equipment, optimize reaction conditions[6] |
| Staudinger Reduction | H₂N-C₆H₄-I | Presence of phosphine-based reagents | Avoid phosphines; use sodium ascorbate as the reducing agent[1] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for your specific alkyne substrate.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your this compound and alkyne in the chosen solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deoxygenated water).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in deoxygenated water).
-
Prepare a stock solution of the ligand (e.g., 100 mM in deoxygenated water or DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound solution (1.0 eq.).
-
Add the terminal alkyne solution (1.0 - 1.2 eq.).
-
Add the ligand solution (typically 1-5 mol% relative to the limiting reagent).
-
Add the CuSO₄·5H₂O solution (typically 1-5 mol%).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 10-20 mol%).
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing Reaction Pathways
Caption: Overview of desired and side reaction pathways in this compound click chemistry.
Caption: A troubleshooting workflow for identifying and addressing issues in your click reaction.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Preventing Staudinger reduction of 1-Azido-4-iodobenzene
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-azido-4-iodobenzene. The primary focus is on preventing the undesired Staudinger reduction of the azide functional group during various synthetic transformations.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a direct question-and-answer format.
Question 1: I am attempting a reaction with this compound and detecting 4-iodoaniline as a major byproduct. What is causing the reduction of my azide?
Answer: The most common cause for the unintended reduction of an azide to an amine is the presence of a trivalent phosphine reagent, such as triphenylphosphine (PPh₃) or tributylphosphine (PBu₃).[1][2] This triggers the Staudinger reduction, where the phosphine reacts with the azide to form an iminophosphorane intermediate, which is then hydrolyzed to the corresponding amine (4-iodoaniline) and a phosphine oxide byproduct.[1][3]
Troubleshooting Steps:
-
Reagent Audit: Scrutinize your reaction scheme to identify any intentionally added phosphine-based reagents. This includes ligands for metal catalysts (e.g., in Suzuki or Heck couplings), reagents for other transformations (e.g., Mitsunobu or Appel reactions), or reducing agents.
-
Cross-Contamination: Ensure that glassware is meticulously cleaned and free from residual phosphine reagents from previous experiments.
-
Catalyst Purity: If using a metal-catalyzed reaction (e.g., Sonogashira, Suzuki), verify that the catalyst or pre-catalyst does not contain phosphine ligands. Opt for phosphine-free catalyst systems where possible.
-
Starting Material Purity: While less common, check the purity of your starting materials and solvents for any phosphine contamination.
Question 2: My planned synthesis requires a coupling reaction (e.g., Suzuki, Sonogashira). How can I perform this without reducing the azide on my this compound?
Answer: The key is to select a phosphine-free catalyst system. Many modern cross-coupling protocols have been developed to avoid the use of phosphine ligands, which are often sensitive to air and can participate in side reactions.
Recommended Solutions:
-
For Sonogashira Coupling: Utilize a copper co-catalyst with a palladium source that does not require phosphine ligands, such as Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂). The use of a nitrogen-based ligand (e.g., an amine) or no ligand at all ("ligand-free" conditions) can be effective.
-
For Suzuki Coupling: Employ phosphine-free palladium catalysts like palladium on carbon (Pd/C) or catalysts supported by N-heterocyclic carbene (NHC) ligands, which are generally unreactive towards azides.
-
For Heck Coupling: Phosphine-free conditions, often referred to as "Jeffery conditions," using a phase-transfer catalyst like a tetraalkylammonium salt, can be employed.
Question 3: I need to convert a hydroxyl group to an amine elsewhere in my molecule, which contains the this compound moiety. Can I use a one-pot Appel-Staudinger approach?
Answer: No, this is not a suitable strategy. A one-pot reaction to convert an alcohol directly to an amine that involves an Appel reaction (using PPh₃/CBr₄) followed by azide displacement and subsequent Staudinger reduction will inevitably reduce the this compound as well.[4] The triphenylphosphine required for both the Appel and Staudinger steps will react with your aryl azide.[4] You must use a protection strategy or a synthetic route that does not involve phosphines to achieve this transformation selectively.
Frequently Asked Questions (FAQs)
Q1: What is the Staudinger Reduction? The Staudinger reduction is a chemical reaction that converts an organic azide into a primary amine.[3] The reaction proceeds in two main steps: first, the azide reacts with a trivalent phosphine (like triphenylphosphine) to form an iminophosphorane intermediate with the loss of nitrogen gas.[1][5] In the second step, this intermediate is hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct.[1]
Q2: Why is this compound particularly susceptible to this reaction? Aryl azides, in general, readily participate in the Staudinger reaction.[6][7] The reaction rate can be enhanced by the presence of electron-withdrawing groups on the aromatic ring.[8] While iodine is not strongly electron-withdrawing, the azide group itself is on an sp² hybridized carbon, making it reactive towards nucleophilic attack by phosphines. The reaction is a general transformation for most organic azides.[9]
Q3: How can I detect if an unintended Staudinger reduction has occurred? You can monitor your reaction for the formation of 4-iodoaniline using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The amine product (4-iodoaniline) will have a different Rf value than the starting azide. It can be visualized using stains like ninhydrin, which specifically detects primary amines.
-
Mass Spectrometry (MS): Look for the molecular ion peak corresponding to 4-iodoaniline (C₆H₆IN, M.W. = 219.02 g/mol ) and the disappearance of the peak for this compound (C₆H₄IN₃, M.W. = 245.02 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance of a broad singlet corresponding to the -NH₂ protons (typically between 2-5 ppm, solvent dependent) is a key indicator. The aromatic splitting patterns will also change upon conversion of the -N₃ group to -NH₂.
Q4: Besides phosphines, are there other common lab reagents that can reduce my azide? While phosphines are the classic reagents for the Staudinger reduction, other reducing agents can also convert azides to amines. These include:
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂) is a very effective method for reducing azides but will also reduce other functional groups like alkenes or alkynes.[2][3]
-
Hydrides: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can reduce azides. If you need to preserve the azide, these reagents must be avoided.
Data Presentation
The following table summarizes reaction conditions and their compatibility with the azide functional group on this compound.
| Parameter | Condition Favoring Azide Preservation | Condition Risking Staudinger Reduction |
| Reducing Agent | Avoidance of phosphines and strong reducing agents (e.g., LiAlH₄, H₂/Pd). | Presence of any trivalent phosphine (e.g., PPh₃, PBu₃). |
| Coupling Ligands | Phosphine-free ligands (e.g., N-heterocyclic carbenes) or ligand-free systems. | Phosphine-based ligands (e.g., PPh₃, Xantphos, BINAP). |
| Catalyst System | Pd(OAc)₂, PdCl₂, Pd/C with non-phosphine ligands. | Catalyst systems requiring phosphine ligands for stability or activity. |
| Solvent Choice | Anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene) are generally safe. | Protic solvents (e.g., water, methanol) are required for the hydrolysis step of the Staudinger reduction, but the initial azide-consuming step does not require water.[7][10] The key is avoiding the phosphine itself. |
| Additives | Standard bases (e.g., Et₃N, DIPEA, K₂CO₃) and copper salts (e.g., CuI) are safe. | Any additive that is a trivalent phosphine or can be reduced to one in situ. |
Experimental Protocols
Example Protocol: Phosphine-Free Sonogashira Coupling of this compound
This protocol describes a representative procedure for coupling this compound with a terminal alkyne while preserving the azide group.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran or Dimethylformamide)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(OAc)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40-50 °C) and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired azido-functionalized coupled product.
Visualizations
Caption: The reaction pathway of the Staudinger reduction of this compound.
Caption: A troubleshooting flowchart for diagnosing unintended azide reduction.
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. Staudinger Reaction [organic-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides [mdpi.com]
- 8. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic azide - Wikipedia [en.wikipedia.org]
- 10. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bioconjugation with 1-Azido-4-iodobenzene
Welcome to the technical support center for bioconjugation reactions with 1-Azido-4-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the underlying principles of bioconjugation with this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioconjugation reactions for this compound?
A1: this compound is primarily used in two types of "click chemistry" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that joins the azide group of this compound with a terminal alkyne on a biomolecule in the presence of a copper(I) catalyst. The result is a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative to CuAAC. It involves the reaction of the azide with a strained cyclooctyne-modified biomolecule. The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a potentially cytotoxic copper catalyst, which is ideal for applications in living systems.[1]
Q2: How does the iodo-substituent on this compound affect its reactivity?
A2: The iodine atom on the benzene ring is an electron-withdrawing group. This electronic effect can influence the reactivity of the azide group. It is anticipated that the electron-withdrawing nature of iodine can increase the rate of both CuAAC and SPAAC reactions compared to unsubstituted phenyl azide. However, the bulky nature of the iodine atom could also introduce steric hindrance, potentially slowing down the reaction depending on the structure of the alkyne partner.
Q3: Can this compound be used to study signaling pathways?
A3: While this compound is primarily a linker for bioconjugation, the resulting bioconjugates can be used to study signaling pathways. For example, by attaching it to a known binding partner of a protein in a signaling cascade, you can create a probe to study protein-protein interactions.[2] Additionally, aryl azides like this compound can function as photoaffinity labels. Upon exposure to UV light, the azide group forms a highly reactive nitrene that can covalently bind to nearby molecules, allowing for the identification of binding partners in a signaling pathway. This photoaffinity labeling is a different application from its use in click chemistry.
Q4: What are the most common side reactions when using this compound in CuAAC, and how can they be minimized?
A4: The most common side reactions in CuAAC are:
-
Glaser Coupling: This is the oxidative homocoupling of terminal alkynes, which is promoted by oxygen and copper ions. To minimize this, it is crucial to degas all solutions and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Oxidative Damage to Biomolecules: The combination of the copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS) that may damage sensitive amino acid residues (e.g., methionine, cysteine, tyrosine, and histidine) in proteins.[3] Using a copper-chelating ligand can help mitigate this issue.
-
Reduction of the Azide: The reducing agent used in CuAAC can sometimes reduce the azide group to an amine. Using the minimum effective concentration of the reducing agent or starting with a Cu(I) source can help prevent this.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Product Yield | Inactive Copper Catalyst (CuAAC): The active Cu(I) catalyst has been oxidized to inactive Cu(II). | Ensure all solutions are thoroughly degassed. Use a fresh solution of a reducing agent like sodium ascorbate. Consider using a Cu(I)-stabilizing ligand such as THPTA or TBTA. | [4][5] |
| Poor Reagent Quality: The this compound or the alkyne-modified biomolecule has degraded. | Verify the purity of starting materials using techniques like NMR or mass spectrometry. Store reagents under appropriate conditions (cool, dark, and dry). | [5] | |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or solvent. | Optimize the pH of the reaction buffer (typically between 7 and 8.5 for CuAAC). Screen different temperatures (room temperature is a good starting point). If solubility is an issue, consider using a co-solvent like DMSO, but be mindful of its effect on protein stability. | [6] | |
| Steric Hindrance: The bulky nature of the reactants is preventing efficient reaction. | If possible, design a longer linker on the alkyne-containing biomolecule to increase accessibility. Increase the reaction time. | [3] | |
| Multiple Products Observed by LC-MS | Glaser Coupling (CuAAC): Oxidative homocoupling of the alkyne. | Perform the reaction under strictly anaerobic conditions. Ensure a sufficient amount of reducing agent is present. | [3] |
| Non-specific Bioconjugation (SPAAC): The strained alkyne is reacting with other functional groups on the biomolecule, such as thiols. | If working with proteins containing free cysteines, consider blocking the thiols with a reagent like N-ethylmaleimide (NEM) prior to the SPAAC reaction. | ||
| Azide Reduction to Amine (CuAAC) | Excess Reducing Agent: Too much sodium ascorbate is present. | Titrate the concentration of sodium ascorbate to the minimum effective amount. | [4] |
| Use of a Cu(I) Source: Starting with a Cu(II) salt and a reducing agent. | Use a Cu(I) salt (e.g., CuBr or CuI) directly to eliminate the need for a reducing agent. Handle Cu(I) salts under an inert atmosphere as they are sensitive to oxidation. | [4] |
Quantitative Data
Table 1: Typical Reaction Conditions for CuAAC Bioconjugation of Aryl Azides
| Parameter | Typical Range | Notes | Citation |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates. | |
| Aryl Azide Concentration | 1.5 - 10 molar excess over biomolecule | A slight excess helps drive the reaction to completion. | [7] |
| Copper (II) Sulfate Concentration | 50 - 250 µM | The final concentration of the copper catalyst. | [8] |
| Ligand (e.g., THPTA) Concentration | 250 - 1250 µM | A 5-fold excess over the copper concentration is common to stabilize Cu(I). | [9] |
| Sodium Ascorbate Concentration | 1 - 5 mM | Freshly prepared solution is crucial. | [8] |
| pH | 7.0 - 8.5 | Phosphate or HEPES buffers are commonly used. Avoid Tris buffer as it can chelate copper. | |
| Temperature | 4°C to 37°C | Room temperature is often sufficient. Lower temperatures can be used for sensitive biomolecules over longer reaction times. | [8] |
| Reaction Time | 1 - 24 hours | Monitor reaction progress by LC-MS or SDS-PAGE. | [3] |
Table 2: Estimated Reaction Rates for Azide-Alkyne Cycloadditions
| Reaction Type | Azide Reactant | Alkyne Reactant | Estimated Second-Order Rate Constant (M⁻¹s⁻¹) | Notes | Citation |
| CuAAC | General Aryl Azide | Terminal Alkyne | 10³ - 10⁵ | Reaction rates are generally very high. | [8] |
| SPAAC | Benzyl Azide | Cyclooctyne Derivative (e.g., DBCO) | ~0.1 - 1.0 | Rates are slower than CuAAC but avoid copper toxicity. The iodo-substituent on this compound is expected to increase this rate. | [10] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with an Alkyne-Modified Protein
This protocol provides a general workflow for the copper-catalyzed bioconjugation. Optimization of reagent concentrations and reaction time may be necessary for specific proteins.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)
-
Purification tools (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the alkyne-modified protein at a known concentration (e.g., 5 mg/mL) in PBS.
-
Degas all buffer solutions by bubbling with argon or nitrogen for at least 15 minutes.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 5-fold).
-
Add the THPTA solution to a final concentration of 5 times the intended copper concentration.
-
Add the CuSO₄ solution to a final concentration of 100-250 µM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Purify the resulting bioconjugate from excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC).[11]
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use LC-MS to confirm the identity and purity of the bioconjugate.[12]
-
Protocol 2: General Procedure for SPAAC of this compound with a Cyclooctyne-Modified Peptide
This protocol outlines a copper-free approach suitable for sensitive biological systems.
Materials:
-
Cyclooctyne-modified peptide (e.g., DBCO-peptide) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO
-
Purification tools (e.g., reverse-phase HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Dissolve the cyclooctyne-modified peptide in PBS to a known concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cyclooctyne-modified peptide solution and the this compound stock solution (typically a 1.5 to 5-fold molar excess of the azide).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, purify the conjugate using reverse-phase HPLC.
-
Visualizations
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting protein-protein interactions using designed molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Purifying 1-Azido-4-iodobenzene Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Azido-4-iodobenzene.
Troubleshooting Guide
Low product yield, the presence of persistent impurities, and product decomposition are common hurdles in the purification of this compound. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Low Yield After Purification
A diminished yield of this compound post-purification can be attributed to several factors, from incomplete reaction to product degradation during isolation.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Before purification, analyze the crude reaction mixture using TLC or LC-MS to confirm the consumption of starting materials. If the reaction is incomplete, consider optimizing reaction time, temperature, or reagent stoichiometry. |
| Product Decomposition | This compound is sensitive to heat and light.[1] Avoid prolonged heating during solvent evaporation and protect the sample from direct light. Use of a rotary evaporator at low temperatures is recommended. |
| Loss During Extraction | Ensure the pH of the aqueous layer is optimized during workup to prevent the loss of product. Multiple extractions with a suitable organic solvent will maximize recovery. |
| Suboptimal Chromatography | Improper choice of eluent or stationary phase can lead to poor separation and product loss. Develop a robust chromatography method using TLC before scaling up to flash chromatography. |
Problem: Persistent Impurities in the Final Product
The presence of impurities after purification compromises the quality of this compound and can interfere with subsequent reactions.
| Impurity Type | Identification | Troubleshooting Steps |
| Unreacted 4-iodoaniline | Can be detected by TLC, LC-MS, or ¹H NMR. | Optimize the diazotization reaction to ensure full conversion of the starting amine. During purification, a slightly more polar eluent in flash chromatography may help in separating the more polar 4-iodoaniline. |
| Phenolic Byproducts | Formation of 4-iodophenol can occur during the diazotization reaction. Detectable by LC-MS and ¹H NMR. | Maintain a low reaction temperature (0-5 °C) during diazotization to suppress phenol formation.[2] An aqueous wash with a mild base during workup can help remove acidic phenolic impurities. |
| Di-iodinated Species | Over-iodination can lead to di-iodinated byproducts. | Control the stoichiometry of the iodinating agent during synthesis. Purification via flash chromatography with a carefully selected eluent system is crucial for separation.[3] |
| Polymeric Materials | Azides can sometimes form polymeric byproducts. | Use fresh reagents and solvents. Avoid harsh reaction or purification conditions. Filtration of the crude product solution before chromatography may remove some polymeric material. |
Logical Workflow for Troubleshooting Purification Issues
Caption: A flowchart to systematically diagnose and resolve common purification challenges for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
A1: this compound is an organic azide and should be handled with caution.[1] Key safety precautions include:
-
Potential for Explosion: Avoid heating the solid material, especially in a confined space.[1] It is recommended to handle it in solution when possible.
-
Toxicity: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Handling: Work in a well-ventilated fume hood.[5]
Q2: How can I visualize this compound on a TLC plate?
A2: this compound is UV active due to the aromatic ring, so it can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent background.[6] Staining with iodine vapor can also be used, where it will likely appear as a dark brown spot.[7][8]
Q3: My this compound appears to be degrading during flash chromatography. What can I do?
A3: Aryl azides can be sensitive to the stationary phase and prolonged exposure to solvents.[9] Consider the following:
-
Use a less acidic silica gel or neutral alumina.
-
Run the column as quickly as possible.
-
Ensure your solvents are free of impurities.
-
Protect the column from light.
Q4: What is a good solvent system for the recrystallization of this compound?
A4: A common strategy for recrystallization is to use a solvent pair. For a relatively nonpolar compound like this compound, a mixture of a nonpolar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[10] The ideal solvent system will dissolve the compound when hot but result in poor solubility at room temperature, allowing for crystallization upon cooling.
Q5: I am seeing a significant amount of a byproduct that I suspect is 4-iodophenol. How can I remove it?
A5: 4-Iodophenol is an acidic impurity. An effective way to remove it is by washing the organic solution of your crude product with a dilute aqueous base, such as 1M sodium bicarbonate or sodium carbonate solution, during the workup. The phenolic impurity will be deprotonated and extracted into the aqueous layer.
Relationship Between Purification Challenges and Solutions
Caption: A concept map illustrating the common challenges in purifying this compound and their corresponding solutions.
Quantitative Data Summary
Specific quantitative data for the purification of this compound is not extensively reported in a comparative format in the literature. Yields and purity are highly dependent on the specific reaction conditions and the chosen purification method. However, based on general laboratory practices and available information for similar compounds, the following table provides an estimated overview.
| Purification Method | Typical Purity Achieved | Expected Yield Range | Primary Impurities Removed | References |
| Flash Column Chromatography | >95% (by HPLC or NMR) | 60-90% | Unreacted starting materials, polar byproducts. | [11][12] |
| Recrystallization | >98% (by HPLC or NMR) | 50-80% | Less soluble or more soluble impurities depending on the solvent system. | [10][13] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (approximately 1-2 cm).
-
Dry pack the column with silica gel (230-400 mesh). The amount of silica should be about 50-100 times the weight of the crude product.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
-
Elution:
-
Begin eluting with a nonpolar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v). The optimal eluent should be determined by prior TLC analysis.
-
Gradually increase the polarity of the eluent if necessary to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 30°C) to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid crude products.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent mixtures to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature. Common solvent systems to try include ethanol/water, hexanes/ethyl acetate, or isopropanol.[10]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid. Keep the solution heated on a hot plate.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
References
- 1. This compound | C6H4IN3 | CID 3016836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 53694-87-4 Name: this compound [xixisys.com]
- 6. youtube.com [youtube.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. scribd.com [scribd.com]
- 9. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting low efficiency in photoaffinity labeling experiments
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low efficiency in photoaffinity labeling (PAL) experiments. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no signal in a photoaffinity labeling experiment?
Low or no signal (e.g., a faint or absent band on a Western blot) is a frequent issue and can stem from several factors throughout the experimental workflow. The primary causes include:
-
Suboptimal Photoaffinity Probe: The probe's design may be flawed. This includes the choice of the photoreactive group, the length and nature of the linker, or steric hindrance introduced by the reporter tag, all of which can reduce the probe's affinity for the target protein.[1]
-
Inefficient UV Crosslinking: Covalent bond formation is dependent on the UV irradiation step. Incorrect wavelength, insufficient energy (duration or intensity), or excessive distance between the UV source and the sample can lead to poor crosslinking efficiency.[2]
-
Low Probe Concentration: The concentration of the photoaffinity probe may be too low to achieve sufficient target occupancy for detectable labeling.
-
Target Protein Abundance/State: The target protein may be of very low abundance in the biological sample, or its conformation in the experimental conditions may not be favorable for probe binding.
-
Issues with Downstream Detection: Problems with the reporter tag (e.g., inaccessible biotin for enrichment) or the sensitivity of the final detection method (e.g., Western blot, mass spectrometry) can lead to a failure to detect labeled proteins.
Q2: My experiment results in high background and many non-specific bands. How can I improve specificity?
High background often complicates the identification of the true target protein by masking the specific signal.[1] Non-specific labeling can arise from the probe binding to highly abundant or "sticky" proteins, or from the reactive species generated upon photolysis reacting indiscriminately.[1][3]
Strategies to Reduce Non-Specific Binding:
-
Competition Experiments: This is a critical control. Pre-incubating the sample with an excess of the unmodified parent compound (the ligand without the photoreactive group and tag) should lead to a dose-dependent decrease in the signal of the specifically labeled target.[1] If the band of interest does not decrease, it is likely a non-specific interaction.
-
Optimize Probe Concentration: Use the lowest probe concentration that still provides a detectable specific signal. Lowering the concentration can minimize non-specific binding, which is often driven by lower-affinity interactions.
-
Reduce UV Irradiation Time: While sufficient UV energy is needed for crosslinking, prolonged exposure can increase non-specific labeling.[1] Titrate the irradiation time to find a balance between specific signal and background.
-
Incorporate Blocking Agents: Add blocking agents like bovine serum albumin (BSA) or use buffers with non-ionic surfactants to reduce non-specific interactions with surfaces and other proteins.[4]
-
Use Control Probes: A negative control probe that is structurally similar but lacks affinity for the target can help identify proteins that non-specifically interact with the probe's scaffold.
dot digraph "Troubleshooting_High_Background" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Logical Flow for Reducing Non-Specific Binding", labelloc=t, width=8.4, height=4.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1];
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// Edges Start -> Compete [color="#5F6368"]; Compete -> SignalDecrease [color="#5F6368"]; SignalDecrease -> Specific [label=" Yes", color="#34A853", penwidth=2]; SignalDecrease -> NonSpecific [label=" No", color="#EA4335", penwidth=2]; NonSpecific -> OptimizeProbe [color="#5F6368", style=dashed]; OptimizeProbe -> OptimizeUV [color="#5F6368", style=dashed]; OptimizeUV -> AddBlockers [color="#5F6368", style=dashed]; } ` Caption: Decision tree for addressing high background signal.
Q3: How do I choose the right photoreactive group for my probe?
The choice of the photoreactive moiety is critical for a successful experiment. The three most common groups are benzophenones, aryl azides, and diazirines.[1][5] Each has distinct properties that make it suitable for different applications.
| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |
| Benzophenone | ~350 - 365[2] | Triplet Diradical | High stability, inert to water, allowing for longer irradiation times.[1][6] | Bulky, which can cause steric hindrance; longer irradiation may increase non-specific labeling.[1] |
| Aryl Azide | ~254 - 275 (unsubstituted)[2] | Nitrene | Smaller size than benzophenones. Substituted versions (e.g., tetrafluorophenylazide) improve efficiency. | Can be reduced by thiols; nitrene can rearrange to less reactive species; often requires protein-damaging shortwave UV.[1][3] |
| Diazirine | ~330 - 370[2] | Carbene | Small size, high reactivity, and activated by less-damaging long-wave UV light.[1][2] | Carbene is highly reactive and can be quenched by water, potentially lowering yields but also reducing non-specific labeling.[1] |
Data sourced from multiple references.[1][2][3][7]
Q4: What are the key parameters to optimize for the UV crosslinking step?
Efficient crosslinking requires careful optimization of UV light application.
-
Wavelength: The UV wavelength must match the activation spectrum of your photoreactive group (see table above). Using an incorrect wavelength will result in no activation. Lamps with selectable wavelengths (e.g., 254 nm, 302 nm, 365 nm) are highly recommended.[2]
-
Duration and Intensity: The total energy delivered to the sample is a product of intensity and time. Insufficient energy leads to low crosslinking efficiency. Start with recommended times (e.g., 5-15 minutes) and titrate to find the optimal duration that maximizes specific signal without significantly increasing background.
-
Distance: The intensity of UV light decreases with distance from the source. It is crucial to keep the distance between the lamp and the sample consistent between experiments. A typical distance is 5-10 cm.
-
Temperature: Perform irradiation on ice or in a cold room to minimize protein degradation and potential heat-induced artifacts.
Q5: How can I improve the enrichment and detection of my labeled protein for mass spectrometry?
Identifying low-abundance targets with mass spectrometry requires efficient enrichment of the labeled protein and reduction of contaminants.[8]
-
Use a Cleavable Linker: Incorporating a cleavable linker in your probe design can facilitate the release of the labeled protein from the affinity resin (e.g., streptavidin beads), improving recovery.
-
Pre-clear Lysate: Before adding the affinity resin, incubate the cell lysate with beads that have no affinity for your tag (e.g., unconjugated beads).[9] This step removes proteins that non-specifically bind to the resin itself.
-
Stringent Washes: After capturing the labeled protein on the affinity resin, use a series of stringent wash buffers to remove non-specifically bound proteins. These can include buffers with high salt concentrations or mild, non-ionic detergents.[10]
-
Optimize Elution: If using a non-covalent tag like desthiobiotin, elution can be performed under gentle conditions with a buffer containing free biotin, preserving protein complexes.[9] For standard biotin, elution often requires denaturing conditions.
Experimental Protocols
Protocol 1: General Workflow for Photoaffinity Labeling
This protocol outlines a typical workflow for identifying protein targets in a cell lysate.
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// Nodes Incubate [label="1. Incubate\nCell Lysate with\nPhotoaffinity Probe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UV [label="2. UV Irradiation\n(e.g., 365 nm, 10 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Click [label="3. Click Chemistry\n(Add Reporter Tag, e.g., Biotin-Azide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enrich [label="4. Enrichment\n(e.g., Streptavidin Beads)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="5. Wash Beads\nto Remove Non-Specific Binders", fillcolor="#F1F3F4", fontcolor="#202124"]; Elute [label="6. Elute\nLabeled Proteins", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="7. Downstream Analysis\n(SDS-PAGE, Western Blot, MS)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Incubate -> UV; UV -> Click; Click -> Enrich; Enrich -> Wash; Wash -> Elute; Elute -> Analyze; } ` Caption: A standard workflow for PAL experiments.
Methodology:
-
Incubation: Incubate the cell lysate or purified protein with the photoaffinity probe for a predetermined time (e.g., 30-60 minutes) at 4°C to allow for binding to the target.
-
UV Irradiation: Place the sample on ice, 5-10 cm from a UV lamp. Irradiate with the appropriate wavelength and duration to induce covalent crosslinking.[11]
-
Reporter Tag Conjugation (if applicable): If using a two-component system (e.g., an alkyne-functionalized probe), perform a click chemistry reaction to attach the reporter tag (e.g., biotin-azide).[1]
-
Enrichment: Add an affinity resin (e.g., streptavidin-coated magnetic beads) to the lysate and incubate to capture the labeled proteins.[8]
-
Washing: Pellet the beads and wash them multiple times with increasingly stringent buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using an appropriate elution buffer (e.g., biotin solution for desthiobiotin, or SDS-PAGE sample buffer for biotin).
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry for protein identification.[5]
Protocol 2: Optimizing UV Crosslinking Conditions
Objective: To determine the optimal UV irradiation time for maximizing specific labeling while minimizing non-specific background.
Methodology:
-
Prepare multiple identical aliquots of your sample (cell lysate + probe). Include a "no UV" control.
-
Place the aliquots on ice at a fixed distance from the UV lamp.
-
Irradiate each aliquot for a different amount of time (e.g., 0, 2, 5, 10, 15, and 20 minutes).
-
After irradiation, process all samples identically through the enrichment and elution steps.
-
Analyze the eluates by SDS-PAGE and Western blot for your target of interest (if known) or by silver staining to visualize the overall protein profile.
-
Compare the band intensity of the specific target versus the intensity of background bands across the different time points.
-
Select the irradiation time that provides the best signal-to-noise ratio.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protein Enrichment and Clean Up for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
Stability issues of 1-Azido-4-iodobenzene in biological buffers
Welcome to the technical support center for 1-Azido-4-iodobenzene. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this photo-reactive crosslinker in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a hetero-bifunctional crosslinking agent. It contains two reactive groups: an aryl azide and an iodo group. The aryl azide is a photo-reactive group that, upon exposure to UV light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules, particularly at C-H and N-H sites. This property makes it a valuable tool for photo-affinity labeling to study molecular interactions, such as protein-protein or protein-nucleic acid interactions. The iodo group can be used in other types of reactions, such as cross-coupling reactions, although its primary use in a biological context is often as a heavy atom for crystallographic studies or as a control compound.
Q2: How should I store this compound?
This compound is typically supplied as a solution in an organic solvent like tert-butyl methyl ether. It should be stored at -20°C in the dark to prevent degradation. Aryl azides can be sensitive to light and temperature.
Q3: Is this compound stable in aqueous biological buffers?
The stability of this compound in aqueous buffers is dependent on several factors, including pH, temperature, light exposure, and the presence of other chemical species. While aryl azides are relatively stable in the dark, they can be highly reactive under certain conditions. It is crucial to consider the composition of your buffer.
Q4: Which common buffer components are incompatible with this compound?
Certain common laboratory reagents are highly incompatible with aryl azides and will lead to the degradation of your crosslinker.
-
Thiol-based Reducing Agents: Reagents like dithiothreitol (DTT) and β-mercaptoethanol will rapidly reduce the azide group to an amine, rendering the crosslinker inactive for photo-labeling. This reaction can occur at room temperature.
-
Primary Amine Buffers (during photoactivation): Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, can quench the reactive nitrene intermediate generated during UV activation. This will compete with your intended target and reduce crosslinking efficiency.
Q5: What are suitable alternatives to incompatible buffer components?
-
Reducing Agents: If a reducing agent is necessary to maintain protein function, tris(2-carboxyethyl)phosphine (TCEP) is a more compatible alternative to DTT. TCEP is a phosphine-based reductant and does not react with the azide group in the same way as thiols.
-
Buffers: For photo-activation steps, it is advisable to use buffers that do not contain primary amines, such as Phosphate-Buffered Saline (PBS) or HEPES.
Troubleshooting Guide
Problem 1: My photo-crosslinking experiment is yielding no or very low crosslinked product.
This is a common issue that can arise from several factors related to the stability and handling of this compound.
| Potential Cause | Troubleshooting Steps |
| Degradation of the Azide Group | Ensure that your buffers do not contain thiol-based reducing agents like DTT. If a reducing agent is required, switch to TCEP. |
| Quenching of the Reactive Intermediate | Avoid using buffers with primary amines (e.g., Tris) during the UV irradiation step. Exchange your protein into a buffer like PBS or HEPES before photo-activation. |
| Insufficient UV Activation | Verify the wavelength and intensity of your UV lamp. Simple phenyl azides are typically activated by short-wavelength UV light (e.g., 254-275 nm). Ensure your reaction tube is made of a UV-transparent material like quartz. Keep the sample cool during irradiation to prevent heat-induced damage. |
| Compound Instability in Buffer | The compound may be degrading in your specific buffer over the course of the experiment. It is recommended to perform a stability test. See the experimental protocol below for guidance. |
| Improper Storage | Ensure the stock solution of this compound has been stored correctly at -20°C and protected from light. |
Problem 2: I see aggregation of my protein after adding the crosslinker.
| Potential Cause | Troubleshooting Steps |
| Solvent Incompatibility | This compound is often dissolved in an organic solvent. Adding a large volume of this stock to your aqueous buffer can cause the protein to precipitate. Add the crosslinker stock solution slowly while vortexing. Keep the final concentration of the organic solvent as low as possible (ideally <5%). |
| Over-derivatization | Excessive crosslinking can lead to protein aggregation. Reduce the concentration of this compound or decrease the UV irradiation time. |
Quantitative Data on Stability
Table 1: Compatibility of this compound with Common Buffer Components
| Component | Compatibility | Comments |
| PBS (Phosphate-Buffered Saline) | Compatible | Recommended buffer for photo-activation. |
| HEPES | Compatible | Good alternative to PBS. |
| Tris | Not Recommended during UV | Primary amine quenches the reactive nitrene. Can be used for steps prior to photo-activation, but buffer exchange is necessary. |
| DTT / β-mercaptoethanol | Incompatible | Rapidly reduces the azide to an amine. |
| TCEP | Compatible | Recommended alternative to thiol-based reducing agents. |
| Sodium Azide | Incompatible | Should not be used as a preservative as it is a competing azide. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Biological Buffer
This protocol outlines how to use High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time in your buffer of choice.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your biological buffer of interest (e.g., 1x PBS, pH 7.4)
-
Quenching solution (e.g., 1 M DTT in water)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phases (e.g., Acetonitrile and 0.1% TFA in water)
Procedure:
-
Preparation: Prepare a solution of this compound in your biological buffer at the desired final concentration (e.g., 100 µM). Protect the solution from light.
-
Time Points: Aliquot the solution into several tubes, one for each time point (e.g., 0, 1, 2, 4, 8, 24 hours). Store the tubes under your experimental conditions (e.g., room temperature or 37°C).
-
Time Zero (T=0): Immediately take the T=0 sample and quench the reaction by adding a small volume of a concentrated thiol solution (like DTT) if you wish to stop any further reaction, though immediate injection is often sufficient.
-
HPLC Analysis: Inject the T=0 sample onto the HPLC system. Develop a gradient method to separate the parent compound from potential degradation products (e.g., a gradient of 10% to 90% Acetonitrile over 20 minutes). Record the peak area of the this compound peak.
-
Subsequent Time Points: At each subsequent time point, process the corresponding sample in the same manner as the T=0 sample and analyze by HPLC.
-
Data Analysis: Plot the peak area of the this compound peak against time. This will allow you to determine the rate of degradation and the half-life of the compound under your specific conditions.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound.
Degradation Pathway in the Presence of Thiols
Caption: Reduction of aryl azide by a thiol-containing reducing agent.
How to avoid non-specific binding in photoaffinity labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in photoaffinity labeling (PAL) experiments.
Troubleshooting Guides
High background and non-specific binding can obscure the identification of true binding partners in photoaffinity labeling experiments. This section provides a systematic approach to troubleshooting common issues.
Issue 1: High Background Signal Across the Entire Gel/Blot
Possible Causes:
-
Probe Concentration Too High: Excess probe can lead to widespread non-specific cross-linking.[1]
-
Ineffective Washing: Insufficient or overly gentle washing may not remove all unbound probe.[2][3][4]
-
Suboptimal Blocking: Inadequate blocking of non-specific binding sites on membranes or beads.[5][6]
-
Hydrophobic or Electrostatic Interactions: The probe may be non-specifically interacting with abundant proteins or surfaces due to its physicochemical properties.[1][7][8]
Troubleshooting Steps:
-
Optimize Probe Concentration: Perform a dose-response experiment to determine the lowest effective probe concentration that still provides a specific signal.[9]
-
Enhance Washing Steps: Increase the number, duration, and stringency of wash steps. Consider adding detergents or increasing the salt concentration in the wash buffers.[2][3][4][10]
-
Improve Blocking:
-
Increase the concentration of the blocking agent or the incubation time.
-
Test different blocking agents.
-
Ensure the blocking agent is compatible with your detection system (e.g., use biotin-free BSA for streptavidin-based detection).[2]
-
-
Modify Buffer Composition: Adjust the pH or salt concentration of the binding and wash buffers to disrupt non-specific electrostatic interactions.[11] Adding a low concentration of a non-ionic surfactant can help mitigate hydrophobic interactions.[11]
Issue 2: Presence of Many Non-Specific Bands
Possible Causes:
-
Low Affinity of the Photoaffinity Probe: If the probe's affinity for the target is low, the likelihood of detecting non-specific interactions with abundant proteins increases.[1]
-
Inherent "Stickiness" of the Probe: The chemical properties of the probe itself, including the linker and photoreactive group, can contribute to non-specific binding.[7][12]
-
Cross-linking to Abundant Proteins: Highly abundant cellular proteins are more likely to be non-specifically labeled.[1]
Troubleshooting Steps:
-
Perform Competition Experiments: This is a crucial control to distinguish specific from non-specific binding. Pre-incubate the sample with an excess of the unlabeled parent compound before adding the photoaffinity probe. A decrease or disappearance of a band in the presence of the competitor indicates specific binding.[1][13][14][15]
-
Use a Negative Control Probe: Synthesize a probe with a similar structure but lacking the specific binding moiety to identify proteins that non-specifically interact with the linker or photoreactive group.[1]
-
Optimize Photoreactive Group and Linker: The choice of photoreactive group (e.g., diazirine, benzophenone, aryl azide) and the design of the linker can influence non-specific binding.[1][7][12] For instance, diazirines are highly reactive but can be quickly quenched by water, which can minimize non-specific binding.[1] Studies have also shown that branched photoaffinity linkers may have less non-specific binding than linear ones.[12]
-
Pre-clear the Lysate: Before the photoaffinity labeling step, incubate the cell lysate with beads alone to remove proteins that non-specifically bind to the affinity matrix.[4]
Data Presentation: Optimizing Experimental Conditions
The following tables summarize key parameters that can be adjusted to minimize non-specific binding.
Table 1: Common Blocking Agents
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Use a high-purity, biotin-free grade for biotin-streptavidin detection systems.[2] |
| Non-fat Dry Milk | 3-5% (w/v) | Can contain endogenous biotin and phosphoproteins, which may interfere with certain assays.[2] |
| Normal Serum | 5-10% (v/v) | Should be from the same species as the secondary antibody to block non-specific binding to Fc receptors.[2][6] |
| Commercial Blocking Buffers | Varies by Manufacturer | Often optimized for low background in specific applications.[2] |
Table 2: Components of Wash Buffers to Reduce Non-specific Binding
| Component | Typical Concentration | Purpose |
| Detergents | ||
| Tween-20 (non-ionic) | 0.05-0.1% (v/v) | Reduces non-specific hydrophobic interactions.[2][10] |
| Triton X-100 (non-ionic) | 0.1-0.5% | Disrupts hydrophobic interactions.[4] |
| SDS (ionic) | 0.02-1% | Provides more stringent washing to disrupt stronger non-specific interactions.[4] |
| Salts | ||
| Sodium Chloride (NaCl) | 150 mM - 1 M | Disrupts non-specific ionic interactions.[4][11] |
| Chaotropic Agents | ||
| Urea | 2 M - 8 M | Denatures proteins and disrupts strong non-specific interactions.[4] |
Experimental Protocols
Protocol: Competitive Displacement Assay
This protocol outlines the key steps for performing a competitive displacement assay to verify the specificity of probe-target interactions.
-
Prepare Samples: Aliquot your cell lysate or purified protein into multiple tubes.
-
Competitor Incubation: To the experimental tubes, add a 50-100 fold molar excess of the unlabeled parent compound (competitor). To the control tube, add the same volume of vehicle (e.g., DMSO). Incubate for 1 hour at 4°C.
-
Probe Incubation: Add the photoaffinity probe to all tubes at its optimal concentration. Incubate for 1 hour at 4°C in the dark.
-
UV Cross-linking: Irradiate the samples with UV light at the appropriate wavelength (e.g., 350-365 nm for diazirines and benzophenones) for the optimized duration on ice.[1]
-
Downstream Analysis: Proceed with your standard workflow for target enrichment (e.g., click chemistry followed by affinity purification) and detection (e.g., SDS-PAGE and western blotting or mass spectrometry).
-
Data Analysis: Compare the band intensity of potential targets in the presence and absence of the competitor. A significant reduction in signal in the competitor-treated sample indicates specific binding.
Visualizations
Workflow for Minimizing Non-specific Binding
Caption: A generalized workflow for a photoaffinity labeling experiment highlighting key steps for optimization and control to minimize non-specific binding.
Troubleshooting Logic for High Background
Caption: A decision tree illustrating the logical steps for troubleshooting high background in photoaffinity labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in photoaffinity labeling? A1: Non-specific binding refers to the covalent attachment of the photoaffinity probe to proteins or other biomolecules that are not its intended biological target.[1] This can be caused by interactions driven by hydrophobic effects or electrostatic charges, rather than specific, high-affinity binding to a defined binding pocket.[1][7][8]
Q2: Why is it crucial to perform a competition experiment? A2: A competition experiment is the gold standard for demonstrating the specificity of a probe-target interaction.[1] By showing that an excess of the unlabeled, parent compound can prevent the labeling of a protein by the probe, you provide strong evidence that the probe binds to the same specific site as the parent molecule.[1][13][14]
Q3: What are the ideal characteristics of a photoaffinity probe to minimize non-specific binding? A3: An ideal probe should have a high affinity for its target, similar to the parent compound.[1] It should also be stable in the dark and under experimental conditions. The photoreactive group should be efficiently activated by a wavelength of light that minimizes damage to biological samples (e.g., >300 nm).[1] The linker connecting the binding moiety, photoreactive group, and reporter tag should be of optimal length and not contribute to non-specific interactions.[1]
Q4: Can the choice of photoreactive group influence non-specific binding? A4: Yes. Different photoreactive groups (e.g., aryl azides, benzophenones, diazirines) have different reactivity profiles and half-lives of their reactive intermediates.[1][16] For example, the carbene intermediate generated from diazirines is extremely reactive and has a short half-life, which can be beneficial for rapid cross-linking and minimizing the time for the probe to diffuse and react with non-specific targets.[1]
Q5: How do I choose the right control experiments? A5: Several control experiments are essential to validate your results.[1] These include:
-
Competition experiment: To demonstrate specificity.[1][13][14][15]
-
No UV irradiation control: To identify proteins that may react with the probe in the absence of photoactivation.[1]
-
No probe control: To identify proteins that bind non-specifically to the affinity resin or beads used for enrichment.
-
Negative control probe: To assess non-specific binding of the probe's scaffold, linker, or photoreactive group.[1]
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. Nonspecific protein labeling of photoaffinity linkers correlates with their molecular shapes in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. portlandpress.com [portlandpress.com]
- 14. escholarship.org [escholarship.org]
- 15. scispace.com [scispace.com]
- 16. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient 1-Azido-4-iodobenzene Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in 1-Azido-4-iodobenzene click reactions. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful synthesis of 1,2,3-triazoles from this key building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound.
Issue 1: Low or No Product Yield
Q1: My click reaction with this compound is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
A1: Low yields in CuAAC reactions are a common problem that can often be traced back to several factors, primarily related to catalyst activity and reaction conditions.
Troubleshooting Steps:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. If you are generating Cu(I) in situ from a Cu(II) salt (like CuSO₄) with a reducing agent, confirm that the reducing agent (e.g., sodium ascorbate) is fresh and added correctly.[1]
-
-
Reagent Quality: The stability of this compound and the alkyne partner is crucial. Azides can degrade over time, especially if not stored properly at low temperatures.[1]
-
Solution: Use freshly prepared or purified this compound and ensure the alkyne is of high purity.
-
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reactant concentrations can significantly impact the reaction's efficiency.
-
Solution: While many click reactions proceed well at room temperature, gentle heating might be necessary for less reactive substrates. Ensure that all reactants are fully dissolved in the chosen solvent system. A mixture of t-BuOH and water is a commonly used solvent system.
-
Issue 2: Presence of Amine Byproduct
Q2: I am observing a significant amount of 4-iodoaniline as a byproduct in my reaction mixture. What is causing the reduction of my azide?
A2: The reduction of the azide functional group to a primary amine is a known side reaction in CuAAC, often caused by an excess of the reducing agent used to generate the Cu(I) catalyst.[1]
Troubleshooting Steps:
-
Optimize Reducing Agent Concentration: Use the minimum effective concentration of sodium ascorbate required for the reaction. An excess can lead to the undesired reduction of this compound.[1]
-
Alternative Copper Source: Employ a Cu(I) salt directly (e.g., CuI or CuBr) to eliminate the need for a reducing agent.[1] However, be aware that Cu(I) salts are sensitive to oxidation and require careful handling under an inert atmosphere.
-
Use of Stabilizing Ligands: Incorporating a ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can protect the Cu(I) catalyst from oxidation, potentially allowing for the use of lower concentrations of the reducing agent.[1]
Issue 3: Formation of Alkyne Homocoupling Byproduct (Glaser Coupling)
Q3: My reaction is producing a significant amount of a byproduct that appears to be a dimer of my alkyne starting material. How can I prevent this?
A3: The formation of a diyne byproduct is due to the Glaser coupling, an oxidative homocoupling of terminal alkynes, which is also catalyzed by copper ions in the presence of an oxidant (like oxygen).
Troubleshooting Steps:
-
Maintain Anaerobic Conditions: The most effective way to minimize Glaser coupling is to rigorously exclude oxygen from your reaction. This can be achieved by degassing your solvents and running the reaction under an inert atmosphere.[1]
-
Sufficient Reducing Agent: Ensure you have an adequate amount of a reducing agent like sodium ascorbate to maintain the copper in its Cu(I) oxidation state and to scavenge any residual oxygen.[1]
-
Add a Ligand: A stabilizing ligand can help to prevent the formation of the copper species that catalyze the homocoupling reaction.[1]
Data Presentation: Catalyst and Ligand Performance
The selection of the copper source and ligand can significantly influence the efficiency of the click reaction with this compound. The following table summarizes typical catalyst systems and their performance.
| Catalyst System | Ligand | Solvent | Typical Reaction Time | Typical Yield | Notes |
| CuSO₄ / Sodium Ascorbate | THPTA | Water/t-BuOH (1:1) | 1 - 4 hours | > 90% | A common and robust system for aqueous and mixed-aqueous reactions. The ligand protects the catalyst and accelerates the reaction. |
| CuI | None | THF or DMF | 6 - 24 hours | Variable | A straightforward method, but can be slower and more susceptible to catalyst oxidation. The use of an amine base like triethylamine can be beneficial.[2] |
| CuBr | None | DCM/H₂O (1:1) | 1 - 6 hours | High | Biphasic system that can be very efficient and fast. |
| Cu(OAc)₂ | None | Water | 30 minutes (with heating) | High | Can be a very fast reaction, especially with microwave heating. |
Note: Yields and reaction times are representative and can vary based on the specific alkyne, purity of reagents, reaction scale, and precise conditions.
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with an Alkyne using CuSO₄/Sodium Ascorbate
This protocol describes a standard procedure for the copper-catalyzed click reaction of this compound with a terminal alkyne using in situ generation of the Cu(I) catalyst.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in deionized water).
-
Prepare a stock solution of THPTA (e.g., 500 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water) immediately before use.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in a 1:1 mixture of t-BuOH and deionized water.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
In a separate vial, premix the CuSO₄ stock solution (0.01-0.05 equivalents) and the THPTA stock solution (0.05-0.25 equivalents) to form the copper-ligand complex.
-
Add the copper-ligand complex to the degassed reaction mixture.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.5 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: A decision-making workflow for selecting the appropriate catalyst system for this compound click reactions.
Caption: A troubleshooting guide for addressing low product yield in this compound click reactions.
References
Technical Support Center: Accelerating 1-Azido-4-iodobenzene Cycloadditions
Welcome to the technical support center for optimizing cycloaddition reactions involving 1-Azido-4-iodobenzene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce reaction times and improve efficiency in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound is very slow. What are the most common causes?
A1: Several factors can contribute to slow CuAAC reactions. The most common culprits include:
-
Oxidation of the Cu(I) catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.
-
Inhibitory effects of iodide: The starting material, this compound, releases iodide ions which can interfere with the copper catalyst.[1][2]
-
Inappropriate ligand or ligand-to-copper ratio: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[1][3] An incorrect ratio can lead to suboptimal performance.
-
Low reactant concentration: Reaction rates are concentration-dependent.
-
Suboptimal temperature or pH: While many reactions work at room temperature, some may require gentle heating. The pH of the reaction medium can also influence the catalytic activity.
Q2: How can I accelerate my CuAAC reaction?
A2: To accelerate your CuAAC reaction, consider the following strategies:
-
Use a reducing agent: The in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate ensures a continuous supply of the active Cu(I) catalyst.[4]
-
Employ a stabilizing ligand: Use a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) to protect the Cu(I) catalyst from oxidation and improve reaction kinetics.[1][3]
-
Increase the temperature: Gentle heating to 37-50°C can increase the reaction rate, but be mindful of the thermal stability of your substrates.[4]
-
Utilize microwave irradiation: Microwave-assisted CuAAC can dramatically reduce reaction times, often from hours to minutes.[5][6]
-
Apply ultrasound: Sonication can also enhance reaction rates, especially when using metallic copper or heterogeneous catalysts.[7]
Q3: Are there any copper-free alternatives to accelerate the cycloaddition of this compound?
A3: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful copper-free method. This reaction relies on the high ring strain of cyclooctynes to achieve rapid cycloaddition at room temperature without the need for a catalyst.[2][8] The reaction rate is highly dependent on the specific cyclooctyne used. For aryl azides like this compound, electron-withdrawing substituents on the azide can further accelerate the reaction with certain cyclooctynes.[8]
Q4: Can the solvent choice impact the reaction time?
A4: Absolutely. The choice of solvent can significantly influence the reaction rate. While many CuAAC reactions are performed in aqueous buffers, organic solvents or aqueous/organic mixtures can also be effective. For instance, the biomass-derived solvent Cyrene™ has been shown to be a suitable medium for CuAAC reactions.[9][10][11] It is recommended to perform small-scale solvent screening to identify the optimal conditions for your specific substrates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low product yield | 1. Inactive Cu(I) catalyst due to oxidation. 2. Interference from buffer components (e.g., Tris, EDTA).[1] 3. Degradation of starting materials. | 1. Degas all solutions and work under an inert atmosphere (N₂ or Ar).[1] Use freshly prepared sodium ascorbate solution. 2. Switch to a non-coordinating buffer like HEPES or PBS. 3. Verify the integrity of your azide and alkyne starting materials. |
| Reaction starts but does not go to completion | 1. Insufficient reducing agent. 2. Catalyst poisoning. 3. Reactants are sterically hindered. | 1. Add a 3- to 10-fold excess of sodium ascorbate.[1] 2. Iodide from this compound can inhibit the catalyst; consider using a higher catalyst loading or a more robust ligand.[2] 3. Increase the reaction temperature or extend the reaction time. |
| Formation of side products (e.g., alkyne homocoupling) | 1. Presence of oxygen leading to oxidative homocoupling. 2. Unstabilized Cu(I) catalyst. | 1. Ensure thorough degassing of all reaction components. 2. Use a stabilizing ligand like THPTA or TBTA.[1] |
| Biomolecule substrate is degrading | 1. Reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system.[1] 2. High reaction temperature. | 1. Use a higher ligand-to-copper ratio (e.g., 5:1) to protect the biomolecule.[4] Consider adding aminoguanidine as a scavenger.[1] 2. Perform the reaction at a lower temperature for a longer duration. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions to accelerate cycloadditions. These should be used as a starting point for optimization.
Table 1: Recommended Component Concentrations for CuAAC Reactions
| Parameter | Typical Range | Recommended Starting Point | Notes |
| Copper(II) Sulfate Concentration | 50 - 250 µM | 100 µM | Reactions can be very slow below 50 µM.[4] |
| Ligand:Copper Ratio | 1:1 to 5:1 | 5:1 | Higher ratios can protect sensitive biomolecules from oxidation.[4] |
| Sodium Ascorbate | 1 - 5 mM | 2.5 mM | Should be in molar excess to maintain the Cu(I) state. |
| Aminoguanidine (Optional) | 1 - 5 mM | 1 mM | Reduces side reactions from ascorbate oxidation.[1] |
| Reactant Concentration | µM to mM | 1.5 to 2-fold excess of one reactant | Higher concentrations generally lead to faster reactions. |
| pH | 6.5 - 8.0 | 7.0 | Avoid Tris buffer as it can inhibit the reaction.[4] |
Table 2: Comparison of Methods to Reduce Reaction Times
| Method | Catalyst/Reagent | Typical Reaction Time | Temperature | Key Advantages |
| Standard CuAAC | CuSO₄/Na-Ascorbate, THPTA | 1 - 12 hours | Room Temperature | Mild conditions, high yield. |
| Microwave-Assisted CuAAC | CuSO₄/Na-Ascorbate, THPTA | 5 - 30 minutes | 60 - 100 °C | Drastic reduction in reaction time.[5][6] |
| Ultrasound-Assisted CuAAC | Metallic Copper or Heterogeneous Cu | 2 - 4 hours | Room Temperature | Good for heterogeneous systems, enhances mass transfer.[7] |
| SPAAC | Strained Cyclooctyne (e.g., DIBAC, BCN) | Minutes to a few hours | Room Temperature | Copper-free, bioorthogonal, very fast.[2][8] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted CuAAC
-
Reagent Preparation:
-
Prepare a 20 mM solution of CuSO₄ in deionized water.
-
Prepare a 50 mM solution of THPTA in deionized water.
-
Prepare a 100 mM solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use.
-
Dissolve this compound and the corresponding alkyne in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
-
Reaction Setup:
-
In a microwave-safe reaction vial, add the alkyne solution (1.0 eq).
-
Add the this compound solution (1.1 eq).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. A 1:5 copper-to-ligand ratio is recommended.[4] Let this mixture stand for 2-3 minutes.
-
Add the copper/ligand mixture to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 85°C) for 10-30 minutes.[6]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by column chromatography.
-
Visualizations
Logical Relationship of CuAAC Components
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unito.it [iris.unito.it]
- 7. Alkyne-azide click reaction catalyzed by metallic copper under ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. beilstein-journals.org [beilstein-journals.org]
Validation & Comparative
Unveiling the Reactivity of 1-Azido-4-iodobenzene in Click Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of reagents in click chemistry is paramount to the success of their synthetic and bioconjugation strategies. This guide provides an in-depth comparison of 1-azido-4-iodobenzene against other common aryl azides in the context of copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. Supported by experimental data, this document illuminates the performance characteristics of these crucial reagents.
This compound has emerged as a valuable tool in the click chemistry toolbox. Its utility stems from the presence of an iodine atom, an electron-withdrawing group that modulates the electronic properties of the azide moiety, thereby influencing its reactivity. This guide will explore the nuances of this reactivity in comparison to other para-substituted aryl azides, providing a clear framework for selecting the optimal azide for a given application.
Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The reactivity of aryl azides in CuAAC is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the reaction rate by making the azide more electrophilic and susceptible to nucleophilic attack by the copper acetylide intermediate.
Table 1: Comparative Reactivity of Para-Substituted Aryl Azides in CuAAC
| Aryl Azide | Para-Substituent | Electronic Nature of Substituent | Relative Reactivity |
| This compound | -I | Electron-withdrawing | High |
| 4-Azidonitrobenzene | -NO₂ | Strongly Electron-withdrawing | Very High |
| Phenyl Azide | -H | Neutral | Moderate |
| 4-Azidotoluene | -CH₃ | Electron-donating | Low |
| 4-Azidoanisole | -OCH₃ | Strongly Electron-donating | Very Low |
This table provides a qualitative comparison based on established principles of electronic effects in CuAAC. Specific reaction rates can vary depending on the alkyne, solvent, and catalyst system used.
The iodine substituent in this compound, being moderately electron-withdrawing, leads to a higher reactivity compared to unsubstituted phenyl azide and aryl azides bearing electron-donating groups like methyl (-CH₃) or methoxy (-OCH₃). While not as activating as a strongly electron-withdrawing nitro group (-NO₂), the iodo-substituent offers a good balance of reactivity and stability.
Performance in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In contrast to CuAAC, the electronic effects of substituents on the aryl azide have a less pronounced and sometimes opposite effect on the rate of SPAAC reactions. The reaction is primarily driven by the release of ring strain in the cyclooctyne. However, the electronic nature of the azide can still play a role in modulating the energy of the transition state.
Table 2: Comparative Reactivity of Para-Substituted Aryl Azides in SPAAC with Dibenzocyclooctyne (DBCO)
| Aryl Azide | Para-Substituent | Electronic Nature of Substituent | Relative Reactivity |
| This compound | -I | Electron-withdrawing | Moderate |
| 4-Azidonitrobenzene | -NO₂ | Strongly Electron-withdrawing | Moderate-Low |
| Phenyl Azide | -H | Neutral | Moderate |
| 4-Azidotoluene | -CH₃ | Electron-donating | Moderate-High |
| 4-Azidoanisole | -OCH₃ | Strongly Electron-donating | High |
This table provides a qualitative comparison based on general trends observed in SPAAC reactions. The specific cyclooctyne used will significantly influence the reaction kinetics.
In SPAAC, aryl azides with electron-donating groups can sometimes exhibit faster reaction rates. This is attributed to the raising of the Highest Occupied Molecular Orbital (HOMO) of the azide, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the cyclooctyne. Therefore, this compound is expected to show moderate reactivity in SPAAC, comparable to or slightly slower than phenyl azide, and likely slower than aryl azides with electron-donating substituents.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between an aryl azide (e.g., this compound) and a terminal alkyne.
Materials:
-
Aryl azide (1.0 eq)
-
Terminal alkyne (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)
-
Sodium ascorbate (0.1 - 0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, THF, DMF)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)
Procedure:
-
In a reaction vessel, dissolve the aryl azide and terminal alkyne in the chosen solvent.
-
Add the copper(II) sulfate solution. If using a ligand like THPTA, it should be pre-mixed with the copper sulfate.
-
Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent. Further purification can be achieved by column chromatography.
Workflow for a Bioconjugation Application: Antibody-Drug Conjugate (ADC) Synthesis
The enhanced reactivity of this compound in CuAAC makes it a suitable candidate for bioconjugation applications, such as the synthesis of Antibody-Drug Conjugates (ADCs). The following diagram illustrates a general workflow for this process.
A Head-to-Head Comparison of Photoaffinity Probes: Alternatives to 1-Azido-4-iodobenzene for Robust Target Identification
For researchers, scientists, and drug development professionals, photoaffinity labeling (PAL) is a cornerstone technique for elucidating ligand-protein interactions, identifying molecular targets, and mapping binding sites. The selection of the photoreactive moiety is a critical decision that dictates the success and reliability of these experiments. While classic aryl azides like 1-Azido-4-iodobenzene have been historically significant, a new generation of photo-crosslinkers offers distinct advantages. This guide provides an objective, data-driven comparison of the primary alternatives—benzophenones and diazirines—to empower researchers in choosing the optimal tool for their specific needs.
The ideal photoaffinity probe should exhibit high stability in the dark, activate efficiently with biocompatible wavelengths of light, and generate a highly reactive species that rapidly and indiscriminately forms a covalent bond with its binding partner, minimizing non-specific labeling. The evolution of PAL has led to the widespread adoption of benzophenones and diazirines, each with a unique photochemical profile.
The Contenders: A Comparative Overview
The three main classes of photoreactive groups used in PAL are aryl azides, benzophenones, and diazirines. Upon photoactivation, they generate highly reactive intermediates—nitrenes, diradicals, and carbenes, respectively—that covalently modify proximal molecules.[1][2]
| Feature | Aryl Azide (e.g., this compound) | Benzophenone | Diazirine (Aryl and Alkyl) |
| Photoreactive Group | Aryl Azide | Benzophenone | Diazirine |
| Reactive Intermediate | Nitrene | Diradical (Triplet State) | Carbene |
| Activation Wavelength | ~260-300 nm | ~350-365 nm | ~350-380 nm |
| Cross-linking Efficiency | Variable, often lower due to rearrangement | Generally high quantum efficiency for C-H abstraction | Generally high due to carbene reactivity |
| Reactivity with Water | Less reactive | Reversible quenching | Rapidly quenched (irreversible) |
| Non-Specific Labeling | Can be high due to the longer lifetime of the nitrene and rearrangement products. | Can occur due to the long-lived triplet state. | Minimized by the short-lived carbene, but the diazo intermediate can show selective reactivity. |
| Key Advantages | Small size. | High chemical stability, reversible excitation allows for repeated activation. | Small size, rapid reaction kinetics, and high reactivity of the carbene. |
| Key Disadvantages | Requires low wavelength UV that can damage proteins, potential for complex side reactions. | Bulky, may require longer irradiation times. | Can isomerize to a less reactive linear diazo compound. |
In-Depth Performance Analysis
Benzophenones: The Stable Workhorse
Upon excitation with UV light (typically 350-365 nm), benzophenones form a triplet diradical.[3] This species is highly efficient at abstracting hydrogen atoms from C-H bonds, leading to the formation of a stable C-C covalent bond.[4] A key advantage of benzophenones is their stability; the excited state can reversibly return to the ground state if a suitable reaction partner is not found, allowing for repeated excitation and potentially higher labeling yields over longer irradiation times.[3] However, their bulkiness can sometimes interfere with ligand binding, and the prolonged irradiation required can increase the risk of non-specific labeling and photodamage to biological samples.[5]
Diazirines: Small, Fast, and Potent
Diazirines, particularly trifluoromethyl-substituted aryl diazirines and minimalist alkyl diazirines, have become increasingly popular due to their small size and high photoreactivity.[6] Activated by long-wave UV light (~350-380 nm), they extrude nitrogen gas to generate a highly reactive carbene.[7] This carbene has an extremely short lifetime and can insert into a wide variety of chemical bonds (C-H, N-H, O-H), making it an efficient and less selective cross-linker for proximal molecules.[5][8] This rapid reaction kinetic minimizes the diffusion of the reactive species, thereby reducing non-specific labeling. However, a potential drawback is the isomerization of the diazirine to a more stable and less reactive diazo intermediate upon photolysis, which can exhibit preferential reactivity towards acidic residues.[5]
Quantitative Insights from Comparative Studies
Direct quantitative comparisons of cross-linking efficiency in the literature highlight the nuanced differences between these photoprobes. For instance, a study comparing carbohydrate-based photoaffinity probes demonstrated that while a diazirine probe gave lower overall cross-linking yields, it exhibited highly ligand-dependent reactivity. This resulted in the highly selective cross-linking of a low-affinity binding protein in a cell lysate, a feat not achieved with comparable aryl azide or benzophenone probes.[9]
Another comparative study using a pentapeptide model system found that a trifluoromethyldiazirine-phenylalanine probe was a highly potent carbene precursor, leading to uniform cross-linking products. However, it showed a high tendency to react with water. The 4-azidobenzoyl group had comparable cross-linking efficiency but a higher probability of forming non-uniform products through rearrangement, with less reactivity towards water. In contrast, the benzoylphenylalanine probe had a very low affinity to react with water but required prolonged UV irradiation.
A 2021 study systematically evaluated the labeling preferences of alkyl and aryl diazirines, finding that alkyl diazirines preferentially label acidic amino acids in a pH-dependent manner, which is characteristic of a reactive alkyl diazo intermediate. In contrast, aryl-fluorodiazirine labeling patterns were more consistent with a carbene intermediate. These findings are critical for the design and interpretation of photoaffinity labeling experiments.
Experimental Protocols
Success in photoaffinity labeling hinges on meticulous experimental design and execution. Below are generalized protocols for the synthesis of a "clickable" photoaffinity probe and a standard workflow for target identification.
Synthesis of a Generic "Clickable" Diazirine Photoaffinity Probe
This protocol outlines the synthesis of a versatile photoaffinity probe featuring a diazirine photoreactive group and a terminal alkyne for subsequent bioorthogonal ligation ("click" chemistry).
Caption: Synthetic workflow for a diazirine-based photoaffinity probe.
-
Ketone Synthesis: Start with a precursor molecule containing a terminal alkyne. Convert a suitable functional group (e.g., a carboxylic acid or nitrile) into a ketone.
-
Oxime Formation: React the ketone with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding oxime.
-
Tosylation: The oxime is then tosylated by reacting with p-toluenesulfonyl chloride (TsCl) in pyridine to activate the hydroxyl group.
-
Diaziridine Formation: The tosyl-oxime is treated with liquid ammonia to induce cyclization to the diaziridine intermediate.
-
Oxidation: The diaziridine is oxidized to the final diazirine using a mild oxidizing agent such as iodine in the presence of triethylamine or freshly prepared silver(I) oxide.[6]
-
Purification: The final "clickable" diazirine probe is purified using column chromatography.
General Workflow for Photoaffinity Labeling and Target Identification
This workflow outlines the key steps from probe application to target protein identification using mass spectrometry.
Caption: A typical workflow for target identification using photoaffinity labeling.
-
Incubation: The photoaffinity probe is incubated with live cells, cell lysates, or a purified protein sample in the dark to allow for binding to its target(s).[1]
-
UV Irradiation: The sample is irradiated with UV light at the appropriate wavelength (e.g., 365 nm for benzophenones and diazirines) to activate the photoreactive group and induce covalent cross-linking to the binding partner(s).[1]
-
Cell Lysis: For experiments with live cells, the cells are lysed after irradiation to release the protein content.
-
Bioorthogonal Ligation ("Click" Chemistry): The alkyne-containing probe, now covalently attached to its target proteins, is reacted with an azide-functionalized reporter tag (e.g., biotin-azide for affinity purification or a fluorescent azide for imaging) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[10]
-
Affinity Purification: Biotinylated proteins are enriched from the complex mixture using streptavidin-coated beads.
-
On-Bead Digestion: The enriched proteins are digested into peptides directly on the beads using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the amino acid sequences of the peptides.[11]
-
Protein Identification: The peptide sequences are used to identify the proteins that were covalently labeled by the photoaffinity probe through database searching. Quantitative proteomics strategies, such as SILAC or label-free quantification, are often employed to distinguish specific targets from non-specific binders.
Signaling Pathways and Logical Relationships
The photochemical activation of these probes initiates the cross-linking event. The distinct mechanisms for aryl azides, benzophenones, and diazirines are depicted below.
Caption: Photochemical activation pathways of common photoaffinity probes.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Azido-4-iodobenzene and Benzophenone Photoprobes for Photoaffinity Labeling
In the landscape of chemical biology and drug discovery, photoaffinity labeling (PAL) has emerged as a powerful technique to elucidate ligand-protein interactions, identify drug targets, and map binding sites. The choice of the photoreactive probe is paramount to the success of these experiments. This guide provides a comprehensive comparison of two widely used photoprobes: 1-Azido-4-iodobenzene, an iodinated aryl azide, and benzophenone derivatives. This objective analysis, supported by experimental principles and data, is intended for researchers, scientists, and drug development professionals to facilitate the selection of the optimal reagent for their studies.
Mechanism of Action: Distinct Reactive Intermediates
The fundamental difference between this compound and benzophenone lies in the nature of the reactive species generated upon photoactivation.[1]
This compound , a member of the aryl azide family, upon irradiation with UV light (typically around 260-365 nm), releases dinitrogen gas to form a highly reactive singlet nitrene intermediate.[2][3] This singlet nitrene can then undergo intersystem crossing to a more stable triplet nitrene. Both species can insert into C-H and N-H bonds or react with nucleophiles in the target protein's binding site, leading to covalent bond formation.[3] However, a common side reaction for singlet nitrenes is ring expansion to a dehydroazepine, which can react with nucleophiles but may lead to less specific labeling.[2] The presence of an iodine atom in this compound introduces a "heavy atom effect," which promotes the conversion of the singlet nitrene to the triplet state, thereby potentially reducing the extent of ring expansion and leading to more efficient and specific cross-linking.[2]
Benzophenone photoprobes, when activated by UV light at a longer wavelength (typically around 350-365 nm), form a triplet diradical intermediate.[1][4] This diradical can abstract a hydrogen atom from a nearby C-H bond, creating a pair of radicals that subsequently combine to form a stable covalent C-C bond.[4] This mechanism is generally less prone to intramolecular rearrangement compared to aryl azides.[1]
Performance Comparison: A Tabular Overview
The selection of a photoprobe is a critical step in the design of a photoaffinity labeling experiment. The following table summarizes the key performance characteristics of this compound and benzophenone photoprobes to aid in this decision-making process.
| Feature | This compound | Benzophenone |
| Reactive Intermediate | Singlet and Triplet Nitrene | Triplet Diradical |
| Activation Wavelength | ~260-365 nm | ~350-365 nm |
| Labeling Efficiency | Generally moderate to high; can be enhanced by the "heavy atom effect" of iodine.[2] | Generally moderate to high, but may require longer irradiation times.[1] |
| Specificity | Can be highly specific, though potential for rearrangement of singlet nitrene exists.[2] | Generally high specificity for C-H bond insertion.[4] |
| Photostability | Generally stable in the dark but will be consumed upon UV irradiation. | Relatively stable to prolonged irradiation, allowing for multiple excitation events.[5] |
| Reaction with Water | Less reactive with water compared to some other reactive intermediates.[1] | The excited state is not significantly quenched by water.[6] |
| Size of Photoreactive Group | Relatively small | Bulkier, which can sometimes interfere with ligand binding.[1] |
| Non-Specific Binding | Can occur, particularly if the probe is lipophilic. | Can exhibit non-specific binding due to its hydrophobic nature.[1] |
| Advantages | - Smaller size- "Heavy atom effect" enhances efficiency- Rapid photolysis | - Longer wavelength activation minimizes protein damage- Chemically stable- Less prone to rearrangement |
| Disadvantages | - Potential for rearrangement- Shorter wavelength may cause some protein damage | - Bulkier size may perturb binding- May require longer irradiation times |
Experimental Protocols: Methodologies for Photoaffinity Labeling
While the specific conditions for photoaffinity labeling experiments are highly dependent on the target protein and the ligand, the following sections provide detailed, representative protocols for using this compound and a generic benzophenone photoprobe.
General Workflow for Photoaffinity Labeling
The overall experimental workflow for both types of photoprobes is similar and involves several key steps as illustrated below.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 3. escholarship.org [escholarship.org]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C6H4IN3 | CID 3016836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Diazirine-Based Probes Emerge as a Superior Alternative to 1-Azido-4-iodobenzene for Photoaffinity Labeling
For researchers, scientists, and drug development professionals engaged in identifying and characterizing molecular interactions, the choice of a photo-crosslinking agent is critical. While 1-azido-4-iodobenzene and other aryl azide-based probes have been foundational tools, diazirine-based probes are increasingly recognized for their enhanced efficiency, specificity, and versatility. This guide provides an objective comparison, supported by experimental data, to inform the selection of the optimal photoaffinity labeling strategy.
Diazirine-based probes offer significant advantages over traditional aryl azide counterparts like this compound. Upon photoactivation, diazirines form highly reactive carbene intermediates that can insert into a wide array of chemical bonds, including C-H, N-H, and O-H bonds.[1][2] This broad reactivity, coupled with a shorter lifetime of the reactive species, often leads to higher crosslinking yields and more precise capture of interacting molecules. In contrast, aryl azides, upon irradiation, form nitrene intermediates which are more prone to rearrangement and have a longer lifetime, potentially leading to less specific labeling.[3][4]
A key advantage of diazirines is their activation at longer UV wavelengths (typically 350-380 nm), which are less damaging to biological samples compared to the shorter wavelengths (<300 nm) often required for simple aryl azides.[2][5] Furthermore, the small size of the diazirine group minimizes steric hindrance, making it less likely to interfere with the natural binding of the probe to its target.[6]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of diazirine-based probes compared to aryl azide-based probes, including this compound.
| Feature | Diazirine-Based Probes | This compound (Aryl Azide-Based) |
| Photoreactive Group | Diazirine | Aryl Azide |
| Reactive Intermediate | Carbene and Diazo Intermediate | Aryl Nitrene |
| Activation Wavelength | ~350-380 nm | Typically < 300 nm (for simple aryl azides) |
| Crosslinking Efficiency | Generally high | Generally lower yields due to side reactions[3][4] |
| Amino Acid Reactivity | Broad reactivity with C-H, N-H, O-H, and S-H bonds; diazo intermediate shows preference for acidic residues (Asp, Glu)[1][7] | Insertion into C-H and N-H bonds, addition to double bonds[8] |
| Non-specific Labeling | Can occur due to high reactivity, but the short-lived carbene minimizes this. | Prone to non-specific labeling due to the longer lifetime of the nitrene intermediate and potential for rearrangement.[3][4] |
| Size of Photoreactive Group | Small, minimizing steric hindrance.[6] | Larger, with potential for steric interference. |
| Stability | Generally stable in the dark and under typical laboratory lighting.[6] | Can be less stable, especially to ambient light. |
Experimental Protocols
To ensure a fair and objective comparison between a diazirine-based probe and this compound, a well-controlled experimental workflow is crucial. The following protocol outlines a general methodology for a comparative photoaffinity labeling experiment.
Objective:
To compare the crosslinking efficiency and specificity of a diazirine-based probe and this compound for a target protein.
Materials:
-
Target protein of interest (e.g., purified recombinant protein or in a cell lysate)
-
Diazirine-based photoaffinity probe with a reporter tag (e.g., biotin or a fluorescent dye)
-
This compound-based photoaffinity probe with the same reporter tag
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp with output at ~365 nm and a shorter wavelength source if required for the aryl azide
-
SDS-PAGE gels and reagents for Western blotting or in-gel fluorescence scanning
-
Streptavidin-conjugated HRP or fluorescent streptavidin for detection of biotinylated proteins
Procedure:
-
Probe Incubation:
-
Prepare solutions of the target protein at a suitable concentration in PBS.
-
Add the diazirine-based probe and the this compound-based probe to separate aliquots of the protein solution to the desired final concentration. Include a no-probe control.
-
For competition experiments to assess specificity, include samples pre-incubated with an excess of a non-photoreactive competitor ligand before adding the probes.
-
Incubate the samples for a predetermined time (e.g., 30 minutes) at 4°C to allow for binding equilibrium to be reached.
-
-
UV Irradiation:
-
Place the samples in a quartz or UV-transparent microplate on ice.
-
Irradiate the samples with a UV lamp at the appropriate wavelength for each probe (e.g., 365 nm for the diazirine probe). Ensure the distance from the lamp to the samples is consistent.
-
Irradiate for a standardized amount of time (e.g., 10-30 minutes). Include non-irradiated controls for each probe.
-
-
Analysis of Crosslinking:
-
Following irradiation, add SDS-PAGE sample buffer to each sample and heat to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
For fluorescently tagged probes: Visualize the crosslinked protein-probe adducts directly using an in-gel fluorescence scanner.
-
For biotin-tagged probes: Transfer the proteins to a PVDF membrane and perform a Western blot using streptavidin-HRP followed by chemiluminescence detection, or a fluorescent streptavidin conjugate.
-
-
Data Quantification:
-
Quantify the band intensity of the crosslinked protein-probe adducts using densitometry software.
-
Compare the signal intensity between the diazirine and this compound probes to determine relative crosslinking efficiency.
-
Assess the reduction in signal in the competition samples to evaluate the specificity of the labeling.
-
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the photoaffinity labeling workflow and the reaction mechanisms of diazirine and aryl azide probes.
References
- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 6. Synthesis of Arylazide‐ and Diazirine‐Containing CrAsH‐EDT2 Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 1-Azido-4-iodobenzene in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is a critical step in the successful development of bioconjugates, influencing everything from reaction efficiency to the ultimate biological activity of the final product. 1-Azido-4-iodobenzene has emerged as a versatile tool in this field, offering dual functionality for both photo-activated crosslinking and "click" chemistry applications. This guide provides an objective comparison of this compound with alternative reagents, supported by available experimental data and detailed methodologies to inform the rational design of bioconjugation strategies.
While direct, head-to-head quantitative comparisons for this compound are not always available in the published literature, this guide synthesizes data from analogous compounds and established principles of physical organic chemistry to provide a comprehensive overview of its advantages.
Part 1: Photo-Crosslinking Applications of this compound
Photo-crosslinkers are invaluable for capturing transient and stable molecular interactions in their native biological context. Upon activation with UV light, these reagents form highly reactive intermediates that create covalent bonds with nearby molecules, providing a "snapshot" of molecular interactions. Aryl azides, such as this compound, are a prominent class of photo-crosslinkers.
Advantages of this compound in Photo-Crosslinking
This compound offers several key advantages as a photo-crosslinking reagent:
-
Compact Size: The small size of the azido group allows for its incorporation into molecules with minimal steric perturbation of the native binding interactions.
-
Chemical Stability: In the absence of UV light, the aryl azide group is chemically inert and stable under a wide range of physiological conditions.[1]
-
Iodine for Detection and Enhanced Reactivity: The presence of an iodine atom provides a handle for radioiodination (e.g., with ¹²⁵I), enabling sensitive detection of crosslinked products. Furthermore, the electron-withdrawing nature of iodine can influence the reactivity of the nitrene intermediate formed upon photoactivation.
Performance Comparison of Photo-Crosslinkers
The selection of a photo-crosslinker depends on factors such as the desired activation wavelength, crosslinking efficiency, and the nature of the biological system. Here, we compare nitrophenyl azides (represented by this compound) with two other major classes of photo-crosslinkers: benzophenones and diazirines.
| Feature | This compound (Aryl Azide) | Benzophenone | Diazirine |
| Activation Wavelength | 260-365 nm (unsubstituted) to 300-460 nm (nitro-substituted)[2] | ~350-360 nm | 330-370 nm[3] |
| Reactive Intermediate | Aryl Nitrene | Triplet Ketone | Carbene[3] |
| Crosslinking Efficiency | Moderate to High | High | Moderate to High[4] |
| Reactivity | Inserts into C-H and N-H bonds, and reacts with nucleophiles. | Abstracts hydrogen from C-H bonds. | Inserts into C-H, N-H, O-H, and S-H bonds.[4] |
| Stability | Sensitive to reducing agents (e.g., DTT). | Generally stable. | Good photostability before activation.[3] |
| Non-specific Binding | Can be significant. | Moderate. | Generally lower than aryl azides.[4] |
Experimental Protocol: Photo-Affinity Labeling
This protocol provides a general methodology for a photo-affinity labeling experiment to identify protein-protein interactions using a heterobifunctional crosslinker containing an aryl azide.
Materials:
-
Bait protein with a reactive handle (e.g., primary amine).
-
Heterobifunctional crosslinker (e.g., NHS-ester-Aryl Azide).
-
Prey protein or cell lysate.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
UV lamp (365 nm).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Labeling of Bait Protein:
-
Dissolve the bait protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of the NHS-ester-Aryl Azide crosslinker (dissolved in DMSO).
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Remove excess, unreacted crosslinker using a desalting column.
-
-
Interaction and Crosslinking:
-
Mix the labeled bait protein with the prey protein or cell lysate.
-
Incubate for a sufficient time to allow for complex formation.
-
Irradiate the sample with a 365 nm UV lamp for 10-30 minutes on ice.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE and Western blotting using antibodies against the bait and prey proteins.
-
For identification of unknown interacting partners, the crosslinked complex can be excised from the gel and analyzed by mass spectrometry.
-
Visualization of Photo-Affinity Labeling Workflow
Part 2: Click Chemistry Applications of this compound
"Click chemistry" refers to a class of reactions that are rapid, efficient, and bioorthogonal. The azide-alkyne cycloaddition is a cornerstone of click chemistry, providing a powerful method for covalently linking molecules. This compound can serve as the azide-containing component in these reactions.
Advantages of this compound in Click Chemistry
The azide group of this compound allows it to participate in two main types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by copper(I).[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction between an azide and a strained cyclooctyne, which is particularly useful for bioconjugation in living systems where copper toxicity is a concern.
The presence of the electron-withdrawing iodine atom on the phenyl ring is expected to increase the reactivity of the azide group in both CuAAC and SPAAC reactions, leading to faster reaction kinetics compared to simple alkyl azides.[6]
Performance Comparison of Azide Reagents in Click Chemistry
The choice of azide reagent can significantly impact the kinetics and efficiency of click chemistry reactions.
| Feature | This compound (Iodoaryl Azide) | Simple Alkyl Azide | Electron-Rich Aryl Azide |
| Expected CuAAC Rate | High | Moderate | Lower |
| Expected SPAAC Rate | High | Moderate | Lower |
| Stability | Good | High | Good |
| Bioorthogonality | High | High | High |
| Additional Functionality | Iodination for detection | None | May offer other functionalities |
Experimental Protocols: Click Chemistry
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein.
-
This compound.
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-modified protein in reaction buffer (1-10 mg/mL).
-
This compound in DMSO (10 mM).
-
CuSO₄ in water (50 mM).
-
Sodium ascorbate in water (100 mM, freshly prepared).
-
THPTA in water (50 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein.
-
Add a 10-fold molar excess of this compound.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation and Purification:
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the conjugate using a desalting column to remove excess reagents.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO)-modified protein with this compound.
Materials:
-
DBCO-modified protein.
-
This compound.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Stock Solutions:
-
DBCO-modified protein in reaction buffer (1-10 mg/mL).
-
This compound in DMSO (10 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein.
-
Add a 3- to 5-fold molar excess of this compound.
-
-
Incubation and Purification:
-
Incubate the reaction for 4-12 hours at room temperature or 37°C.
-
Purify the conjugate using a desalting column.
-
Visualizations of Click Chemistry Pathways
References
- 1. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 2. Dissecting In Vivo Cross-Linker Performance: Insights into Structural Dynamics and Molecular Rigidity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of CuAAC and SPAAC for the Ligation of 1-Azido-4-iodobenzene
For researchers, scientists, and drug development professionals, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the conjugation of molecules like 1-Azido-4-iodobenzene is a critical decision. This guide provides an objective comparison of these two powerful "click chemistry" reactions, offering supporting experimental data and detailed protocols to inform experimental design.
The selection between CuAAC and SPAAC hinges on a trade-off between reaction kinetics, biocompatibility, and the specific requirements of the experimental system. CuAAC is a robust and typically faster reaction, but it relies on a copper(I) catalyst that can be cytotoxic, limiting its application in living systems.[1][2] In contrast, SPAAC is a bioorthogonal reaction that proceeds without a catalyst, making it ideal for in vivo and live-cell applications, though it is generally slower than CuAAC.[3][4]
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for CuAAC and SPAAC reactions involving an aryl azide such as this compound. For the purpose of this comparison, phenylacetylene is used as the alkyne partner for CuAAC, and dibenzocyclooctyne (DBCO) is the chosen cyclooctyne for SPAAC.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Typical Alkyne Partner | Phenylacetylene (Terminal Alkyne) | Dibenzocyclooctyne (DBCO) (Cyclooctyne) |
| Biocompatibility | Lower, due to copper cytotoxicity.[1][2] | High, suitable for in vivo and live-cell applications.[3][4] |
| Reaction Kinetics | Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction).[5] | Generally slower than CuAAC, dependent on the cyclooctyne used.[1][3] |
| Typical Reaction Time | Minutes to a few hours.[6] | 30 minutes to several hours.[3] |
| Typical Yield | High to quantitative.[5] | Generally high, but can be slightly lower than CuAAC.[7] |
| Reactant Stability | Terminal alkynes are generally stable and synthetically accessible.[1] | Strained cyclooctynes can be less stable and more complex to synthesize.[1] |
| Side Reactions | Potential for side reactions catalyzed by copper.[2] | Minimal side reactions due to high specificity.[4] |
Experimental Protocols
Below are detailed methodologies for performing CuAAC and SPAAC reactions with this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the reaction of this compound with phenylacetylene using a copper(I) catalyst generated in situ from copper(II) sulfate and a reducing agent.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and phenylacetylene (1-1.2 equivalents) in the chosen solvent system.
-
In a separate tube, prepare a fresh solution of sodium ascorbate (0.1-0.5 equivalents) in water.
-
In another tube, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water. If using TBTA, it can be pre-mixed with the copper solution.
-
To the solution of the azide and alkyne, add the copper sulfate solution, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by extracting the product with an organic solvent. The copper catalyst can be removed by washing with an aqueous solution of a chelating agent like EDTA.[8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol details the catalyst-free reaction between this compound and a strained cyclooctyne, DBCO.
Materials:
-
This compound
-
Dibenzocyclooctyne (DBCO)-containing molecule (e.g., DBCO-acid)
-
Solvent (e.g., a polar aprotic solvent like DMSO or DMF, or aqueous buffers for biological applications)
Procedure:
-
Dissolve this compound (1 equivalent) and the DBCO-functionalized molecule (1-1.5 equivalents) in the chosen solvent in a reaction vessel.
-
Stir the reaction mixture at room temperature. For biological applications, the reaction can be performed at physiological temperature (37 °C).[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified directly, often without the need for extensive workup to remove a catalyst. Purification methods will depend on the nature of the product.
Visualizing the Workflows and Reactions
To further clarify the processes, the following diagrams illustrate the experimental workflows and chemical transformations involved in both CuAAC and SPAAC.
Caption: A comparative workflow of CuAAC and SPAAC reactions.
Caption: Chemical reaction schemes for CuAAC and SPAAC.
Conclusion
The choice between CuAAC and SPAAC for the functionalization of this compound is highly dependent on the intended application. For syntheses where biocompatibility is not a concern and rapid, high-yielding reactions are paramount, CuAAC is an excellent choice.[5] However, for applications involving sensitive biological systems, such as live-cell imaging or in vivo drug delivery, the catalyst-free nature of SPAAC makes it the superior and often necessary option, despite its generally slower kinetics.[4][10] The provided data and protocols serve as a starting point for researchers to select and optimize the most appropriate click chemistry strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Interactions: A Comparative Guide to Labeling with 1-Azido-4-iodobenzene for Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions is paramount for understanding cellular function and developing novel therapeutics. Photo-reactive cross-linking agents are powerful tools in this endeavor, and 1-Azido-4-iodobenzene stands out as a classic reagent for covalently capturing interacting proteins. This guide provides an objective comparison of protein labeling with this compound against other common methodologies, supported by experimental protocols and data to inform your selection of the optimal labeling strategy.
This compound is a hetero-bifunctional cross-linking reagent. Upon photoactivation with UV light, the azide group forms a highly reactive nitrene intermediate that can insert into neighboring C-H and N-H bonds, thus covalently labeling interacting molecules in close proximity. The iodine atom allows for the introduction of a radioactive isotope (¹²⁵I) for sensitive detection, though modern mass spectrometry techniques can also identify the modification by its mass shift.
Performance Comparison: this compound vs. Alternative Labeling Chemistries
The choice of a protein labeling strategy depends on several factors, including the nature of the protein, the desired specificity of labeling, and the downstream analytical method. Here, we compare this compound with two other widely used methods: N-hydroxysuccinimide (NHS) ester labeling, which targets primary amines, and metabolic labeling using non-canonical amino acids like azidohomoalanine (AHA).
| Feature | This compound (Photo-activated) | NHS Ester Labeling (e.g., Azido-PEG6-NHS ester) | Metabolic Labeling (e.g., Azidohomoalanine) |
| Target Residues | Primarily nucleophilic residues (Cys, Trp, Tyr, His, Lys) and any amino acid in close proximity upon photoactivation.[1] | Primary amines (Lysine, N-terminus).[2] | Specific amino acid (e.g., Methionine for AHA).[3][4] |
| Specificity | Proximity-based, labels molecules within a certain radius of the probe. Can be non-specific regarding amino acid type.[1][5] | High for primary amines.[2] | High for the target amino acid, incorporated during protein synthesis.[3] |
| Temporal Control | High; cross-linking is initiated by UV light exposure.[6] | Low; reaction occurs upon mixing.[2] | Moderate; depends on the timing of non-canonical amino acid introduction and protein synthesis rates.[4] |
| In Vivo Application | Can be challenging due to the need for UV activation and potential for off-target labeling.[7] | Can be used in living cells, but membrane permeability of the reagent needs to be considered.[7] | Well-suited for labeling newly synthesized proteins in living cells and organisms.[3][4] |
| Labeling Efficiency | Can be low and influenced by the quantum yield of the azide and the reactivity of the resulting nitrene.[8] | Generally high and can be controlled by stoichiometry.[2] | Dependent on the efficiency of incorporation by the cellular machinery.[3] |
| Linkage Stability | High (covalent bond). | High (stable amide bond).[2] | High (incorporated into the polypeptide backbone). |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for protein labeling with this compound and a common alternative, NHS ester labeling.
Protocol 1: Photo-activated Labeling with this compound
This protocol describes the general steps for labeling a protein of interest with this compound to identify interacting partners.
Materials:
-
Protein of interest and potential interacting partners in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (can be synthesized or commercially obtained)
-
UV lamp (e.g., 365 nm)
-
Quenching solution (e.g., DTT or other thiol-containing reagent)
-
Reagents for SDS-PAGE and Western blotting or mass spectrometry sample preparation
Procedure:
-
Incubation: Mix the protein of interest with its potential interacting partners in a suitable buffer. Add this compound to the mixture. The final concentration of the cross-linker should be optimized, but a starting point is often in the low millimolar range. Incubate the mixture in the dark to allow for non-covalent interactions to form.
-
Photo-activation: Expose the sample to UV light to activate the azide group. The duration and intensity of UV exposure need to be carefully optimized to maximize cross-linking and minimize protein damage.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like DTT to scavenge any unreacted nitrene intermediates.
-
Analysis by SDS-PAGE: Separate the cross-linked products by SDS-PAGE. Cross-linked complexes will appear as higher molecular weight bands. These bands can be visualized by staining (e.g., Coomassie) or by autoradiography if a radiolabeled iodo-group was used.
-
Mass Spectrometry Analysis: Excise the cross-linked bands of interest from the gel. Perform in-gel digestion with a protease (e.g., trypsin). The resulting peptides are then extracted and analyzed by LC-MS/MS to identify the cross-linked proteins and the specific sites of modification.
Protocol 2: Amine-reactive Labeling with Azido-PEG6-NHS Ester
This protocol outlines the steps for labeling a protein with an azide handle using an NHS ester for subsequent click chemistry.[2]
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG6-NHS Ester
-
Quenching buffer (e.g., Tris or glycine)
-
Alkynated reporter molecule (e.g., alkyne-biotin or alkyne-fluorophore)
-
Click chemistry reagents (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA for CuAAC)
-
Reagents for sample cleanup (e.g., desalting column)
Procedure:
-
Labeling Reaction: Add a molar excess of Azido-PEG6-NHS Ester to the protein solution. The reaction is typically incubated for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines to react with any excess NHS ester.
-
Sample Cleanup: Remove excess labeling reagent and byproducts using a desalting column.
-
Click Chemistry: To the azide-labeled protein, add the alkyne-functionalized reporter molecule and the click chemistry reaction cocktail. Incubate for 1 hour at room temperature.
-
Enrichment and Analysis: If a biotin reporter was used, the labeled proteins can be enriched using streptavidin beads.[9] The enriched proteins can then be digested and analyzed by mass spectrometry.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each labeling strategy.
Caption: Experimental workflow for photo-activated protein cross-linking with this compound.
Caption: Workflow for two-step protein labeling using an NHS ester followed by click chemistry.
References
- 1. Identification of the sites in opsin modified by photoactivated azido[125I]iodobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. A Photo‐Caged Cross‐Linker for Identifying Protein‐Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Iodo- vs. Bromo-Substituted Aryl Azides in Key Bioorthogonal Reactions
For researchers, scientists, and drug development professionals, the choice between iodo- and bromo-substituted aryl azides as chemical biology probes or synthetic intermediates is often nuanced. This guide provides an objective comparison of their reactivity in three cornerstone chemical transformations: the Staudinger reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC). The information presented herein is supported by experimental data to facilitate informed decisions in experimental design and synthesis.
The enhanced reactivity of iodo-substituted aryl compounds over their bromo- counterparts is a well-established principle in organic chemistry, primarily attributed to the lower bond dissociation energy of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. This fundamental property often translates to milder reaction conditions, faster reaction rates, and higher yields for iodo-substituted substrates. This guide will explore how this trend manifests in the context of aryl azides, versatile functional groups widely employed in bioconjugation, drug discovery, and materials science.
At a Glance: Reactivity Comparison
| Feature | Iodo-Substituted Aryl Azides | Bromo-Substituted Aryl Azides |
| General Reactivity | Generally Higher | Generally Lower |
| Reaction Speed | Faster | Slower |
| Typical Yields | Often Higher | Often Lower |
| Reaction Conditions | Milder | More Forcing |
| Cost & Availability | Generally higher cost | Generally lower cost |
Staudinger Reaction: A Mild Method for Azide Reduction
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines using phosphines, such as triphenylphosphine. The reaction proceeds through the formation of an iminophosphorane intermediate, which is subsequently hydrolyzed to the corresponding amine and phosphine oxide.[1][2]
While direct kinetic comparisons between iodo- and bromo-substituted aryl azides in the Staudinger reaction are not extensively documented in the literature, the reactivity is known to be influenced by the electronic properties of the aryl substituent. Electron-withdrawing groups on the aryl ring generally accelerate the reaction by stabilizing the phosphazide intermediate.[1] Given that iodine is more electron-withdrawing than bromine, it is anticipated that iodo-substituted aryl azides would exhibit a faster reaction rate in the Staudinger reaction.
General Reaction Scheme: Ar-N₃ + PPh₃ → Ar-N=PPh₃ + N₂ Ar-N=PPh₃ + H₂O → Ar-NH₂ + O=PPh₃
Although specific comparative data is sparse, conventional Staudinger reductions of aryl azides can be sluggish.[3] However, the use of specialized phosphine reagents can accelerate this transformation.[3]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the formation of 1,2,3-triazoles from azides and terminal alkynes.[4] This reaction has found widespread application in various fields, including drug discovery, bioconjugation, and materials science.[4][5]
The electronic nature of the substituents on the aryl azide can influence the rate of the CuAAC reaction. While comprehensive kinetic data directly comparing iodo- and bromo-substituted aryl azides is limited, the general principles of electrophilicity and nucleophilicity in the catalytic cycle suggest that electron-withdrawing substituents on the azide can enhance the reaction rate.
Quantitative Comparison of CuAAC Reaction Yields
| Aryl Azide | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
| 4-Bromophenyl azide | Phenylacetylene | CuI / Et₃N | Cyrene™ | High | [6] |
| Benzyl azide | Phenylacetylene | CuI / Et₃N | Cyrene™ | High | [6] |
Note: The data presented is from various sources and may not represent a direct head-to-head comparison under identical conditions. However, it provides insight into the typical yields achievable.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that occurs between a strained cyclooctyne and an azide without the need for a toxic copper catalyst, making it particularly suitable for applications in living systems.[7][8] The reaction rate is primarily governed by the strain of the cyclooctyne and the electronic properties of the azide.
Studies have shown that the electronic demand of the azide can influence the SPAAC reaction rate, and this effect can be dependent on the nature of the cyclooctyne. For some cyclooctynes, electron-poor azides have been shown to react faster. Given the greater electron-withdrawing nature of iodine compared to bromine, it is plausible that iodo-substituted aryl azides may exhibit faster kinetics in certain SPAAC reactions. However, other reports suggest that for some cyclooctynes, there is a negligible influence of para-substitution on the azidobenzene reaction rate.[9]
Representative Second-Order Rate Constants for SPAAC
| Azide | Cyclooctyne | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Benzyl azide | DBCO | ~0.6 - 1.0 | [10] |
| Benzyl azide | BCN | ~0.06 - 0.1 | [10] |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 0.55 | [11] |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 0.85 - 1.22 | [11] |
Note: This table provides a general reference for SPAAC reaction rates with different azides and cyclooctynes and does not represent a direct comparison between iodo- and bromo-substituted aryl azides.
Experimental Protocols
Synthesis of Halogenated Aryl Azides
General Procedure for the Synthesis of 4-Bromophenyl Azide from 4-Bromoaniline:
A common method for the synthesis of aryl azides is through the diazotization of anilines followed by substitution with an azide salt.
-
Step 1: Diazotization. 4-Bromoaniline is dissolved in an acidic aqueous solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.
-
Step 2: Azide Substitution. A solution of sodium azide is added to the cold diazonium salt solution. The aryl azide product typically precipitates out of the solution and can be collected by filtration.
Synthesis of Aryl Azides from Aryl Halides:
General Protocol for the Staudinger Reaction
-
Dissolve the aryl azide (1.0 eq) in a suitable solvent such as THF.
-
Add triphenylphosphine (1.1-1.5 eq) to the solution at room temperature.
-
Add water (5-10 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 65 °C) and stir for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent.[12]
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the aryl azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Add a solution of sodium ascorbate (0.1-0.2 eq) in water.
-
Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.
-
Stir the reaction at room temperature for 1-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Dissolve the aryl azide (1.0 eq) and the strained cyclooctyne (1.0-1.5 eq) in a suitable solvent (e.g., acetonitrile, DMSO, or aqueous buffer).
-
Stir the reaction at room temperature. The reaction time will vary depending on the specific reactants.
-
Monitor the reaction progress by a suitable analytical method (e.g., NMR, LC-MS).
-
Upon completion, the product can often be purified by standard chromatographic techniques.
Visualizing the Workflow
The following diagrams illustrate the general synthetic pathway to halogenated aryl azides and the subsequent comparative reactivity studies.
References
- 1. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 7. jcmarot.com [jcmarot.com]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Products of 1-Azido-4-iodobenzene for Researchers and Drug Development Professionals
An in-depth analysis of the reactivity and applications of 1-azido-4-iodobenzene, offering a comparative perspective against alternative reagents in key chemical transformations. This guide provides detailed experimental protocols, quantitative performance data, and visual workflows to aid in the strategic selection of reagents for chemical synthesis and bioconjugation.
This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis and chemical biology. Its utility stems from the orthogonal reactivity of its two key functional groups: the azide and the iodo group. The azide moiety readily participates in bioorthogonal "click" chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger ligation, enabling the facile conjugation of molecules. Concurrently, the iodo group provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings, allowing for the construction of complex carbon-carbon bonds. Furthermore, the azide group can be photochemically converted into a highly reactive nitrene, which can undergo insertion into C-H and N-H bonds, making it a useful tool for photoaffinity labeling to study molecular interactions.
This guide provides a comprehensive characterization of the reaction products of this compound and presents a comparative analysis of its performance against alternative reagents in these key transformations. Detailed experimental protocols and quantitative data are provided to assist researchers in making informed decisions for their specific applications.
I. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles. This compound is an excellent substrate for this reaction, offering a gateway to functionalized triazoles that retain a handle for further modification via the iodo group.
Performance Comparison: this compound vs. Alternatives in CuAAC
| Reagent | Alkyne Partner | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | CuI (5 mol%), TTTA (5 mol%) | THF | 2 | >95 | [1] |
| Benzyl Azide | Phenylacetylene | CuI (1 mol%), Et3N (10 mol%) | Cyrene™ | 4 | ~90 | [2] |
| 1-Azido-4-nitrobenzene | Phenylacetylene | CuI (cat.) | Various | - | High | [3][4] |
Note: Yields are highly dependent on specific reaction conditions, catalyst, and ligands used.
Experimental Protocol: CuAAC Reaction of this compound with Phenylacetylene
-
To a solution of this compound (1.0 mmol, 1.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv) in THF (5 mL) is added tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TTTA) (0.05 mmol, 0.05 equiv).
-
A solution of copper(I) iodide (CuI) (0.05 mmol, 0.05 equiv) in THF (1 mL) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, the reaction is quenched with aqueous ammonium chloride solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-iodophenyl)-4-phenyl-1H-1,2,3-triazole.[1]
II. Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from an azide and a phosphine. This reaction is particularly useful for bioconjugation in aqueous environments.
Performance Comparison: Staudinger Ligation of Aryl Azides
| Azide | Phosphine | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Solvent | Reference |
| Generic Aryl Azide | Triphenylphosphine | ~10⁻³ - 10⁻² | THF/H₂O | [5] |
| Perfluoroaryl Azide | Triphenylphosphine | 3.68 | THF | [6] |
| 1-Azido-4-nitrobenzene | Triphenylphosphine | 0.611 | THF | [6] |
Note: The rate of the Staudinger ligation is highly sensitive to the electronic properties of both the azide and the phosphine.
Experimental Protocol: Staudinger Ligation of this compound
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in a mixture of THF and water (4:1, 5 mL) is added triphenylphosphine (1.1 mmol, 1.1 equiv).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and 1 M HCl. The aqueous layer is collected, neutralized with 1 M NaOH, and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-iodoaniline. The triphenylphosphine oxide byproduct remains in the initial organic layer.
III. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and boronic acids, catalyzed by a palladium complex. The iodo group of this compound is highly reactive in this transformation.
Performance Comparison: Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | 1.5 | 92 | [7] |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (cat.) | Na₂CO₃ | Water | 0.08 | >95 | [8] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (cat.) | Na₂CO₃ | Water | 0.17 | ~20 | [8] |
Note: Aryl iodides are generally more reactive than aryl bromides and chlorides in Suzuki-Miyaura couplings.[9][10]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a flask are added this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 0.02 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 0.04 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Degassed solvent (e.g., 1,4-dioxane) and a solution of a base (e.g., 2 M aqueous potassium carbonate, 2.0 mmol, 2.0 equiv) are added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give 4-azido-1,1'-biphenyl.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 1-Azido-4-iodobenzene in Diverse Solvent Systems
For researchers, scientists, and drug development professionals engaged in bioconjugation and target identification, the selection of an appropriate photoaffinity label or click chemistry reagent is critical. 1-Azido-4-iodobenzene is a versatile molecule employed in both these realms. Its efficacy, however, is intrinsically linked to the solvent system in which it is used. This guide provides a comprehensive comparison of this compound's performance in various solvents, supported by experimental data and protocols, to aid in the strategic design of experiments.
Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is profoundly influenced by the choice of solvent. The ideal solvent should not only solubilize the reactants but also be compatible with the copper catalyst. While direct comparative studies on this compound are limited, data from analogous reactions using benzyl azide provide valuable insights into expected solvent performance.
Table 1: Comparison of Reaction Yields for a Model CuAAC Reaction in Various Solvents
| Solvent System | Dielectric Constant (approx.) | Expected Yield (%) for this compound | Notes |
| Cyrene™ | High | 90-98%[1] | A sustainable, biomass-derived polar aprotic solvent. Demonstrates excellent performance in CuAAC reactions.[1] |
| γ-Valerolactone (GVL) | 23 | High | Another green solvent showing high efficiency in click chemistry.[1] |
| Dichloromethane (DCM) | 9.1 | Moderate | A common solvent, but may result in lower yields compared to more polar aprotic solvents.[1] |
| N,N-Dimethylformamide (DMF) | 36.7 | Low | Can coordinate with the copper catalyst, potentially inhibiting the reaction.[1] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Low | Similar to DMF, its coordinating nature can be detrimental to catalytic activity.[1] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Low | Another polar aprotic solvent that can interfere with the copper catalyst.[1] |
| tert-Butyl methyl ether | 4.5 | Good | Commercially available as a 0.5M solution, indicating good solubility and suitability. |
| Water/Co-solvent Mixtures | High | Variable | Often used for biological applications. Requires a water-soluble ligand for the copper catalyst. The use of organic co-solvents like t-butanol or DMSO can be necessary for hydrophobic reactants. |
Note: The expected yields for this compound are extrapolated from a study on the CuAAC reaction of benzyl azide and phenylacetylene.[1] The actual yields may vary depending on the specific alkyne, catalyst system, and reaction conditions.
Efficacy in Photoaffinity Labeling
In photoaffinity labeling, the solvent must not only dissolve the probe and the biological target but also be transparent to the UV light used for activation and be relatively inert to the highly reactive nitrene intermediate. The presence of the iodine atom in this compound is advantageous due to the "heavy atom effect," which promotes the formation of the more reactive triplet nitrene, potentially leading to higher cross-linking efficiency compared to non-iodinated aryl azides.
Table 2: Qualitative Comparison of Solvent Systems for Photoaffinity Labeling with this compound
| Solvent System | Polarity | Key Considerations |
| Aqueous Buffers (e.g., PBS) | High | Ideal for biological macromolecules in their native state. Solubility of this compound is low, often requiring the use of a co-solvent. |
| Aqueous/Organic Mixtures (e.g., Buffer/DMSO, Buffer/Methanol) | Variable | Improves the solubility of the hydrophobic probe while maintaining the integrity of the biological target. The organic component should be kept to a minimum to avoid denaturation. |
| Methanol/Ethanol | Polar Protic | Can be used for purified proteins. May quench the reactive nitrene to some extent. |
| Dichloromethane (DCM)/Chloroform | Non-polar | Suitable for labeling in non-polar environments, such as within lipid bilayers. |
Alternative Reagents for Comparison
A judicious selection of reagents is paramount for successful bioconjugation and labeling studies. Below is a comparison of this compound with common alternatives.
Table 3: Comparison of this compound with Alternative Reagents
| Reagent | Application | Advantages | Disadvantages |
| This compound | Click Chemistry, Photoaffinity Labeling | Iodine's "heavy atom effect" can enhance photo-crosslinking efficiency. The iodo-group can also serve as a handle for further modifications. | Hydrophobic, requiring co-solvents for aqueous applications. |
| Phenyl Azide | Click Chemistry, Photoaffinity Labeling | Simpler structure, readily available. | Lower photo-crosslinking efficiency compared to iodinated analogs. |
| 4-Azidobenzoic Acid | Click Chemistry, Photoaffinity Labeling | The carboxylic acid group provides a handle for conjugation to amines. | May require activation (e.g., as an NHS ester) for efficient conjugation. |
| Perfluorophenyl Azides | Photoaffinity Labeling | Increased stability of the resulting nitrene and reduced likelihood of intramolecular rearrangement.[2] | More complex synthesis. |
| Benzophenones | Photoaffinity Labeling | Form a reactive triplet diradical upon photoactivation, which is less prone to rearrangement than nitrenes.[3] | Larger size may perturb biological interactions. |
| Diazirines | Photoaffinity Labeling | Generate carbenes upon photolysis, which are highly reactive and have a short lifetime, leading to more specific labeling. | Can be more challenging to synthesize and handle. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the CuAAC reaction using this compound. Optimization of reactant concentrations, catalyst, ligand, and solvent may be necessary for specific applications.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable copper-chelating ligand
-
Solvent (e.g., 1:1 mixture of t-butanol and water, or DMSO)
Procedure:
-
Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent system.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water.
-
In another tube, pre-mix the CuSO₄ and TBTA ligand in the solvent.
-
To the solution containing the azide and alkyne, add the CuSO₄/ligand mixture followed by the sodium ascorbate solution to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the product can be purified by standard chromatographic methods.
Protocol 2: Photoaffinity Labeling of a Protein Target
This protocol provides a general workflow for photoaffinity labeling of a protein with this compound.
Materials:
-
This compound
-
Purified target protein in a suitable buffer (e.g., PBS)
-
UV lamp (e.g., 254 nm or 365 nm, depending on the specific properties of the aryl azide)
-
Quenching solution (e.g., DTT or β-mercaptoethanol)
Procedure:
-
Incubate the target protein with an appropriate concentration of this compound in the dark to allow for binding. A co-solvent such as DMSO may be required to solubilize the probe, typically not exceeding 5% of the total volume.
-
As a control, prepare a parallel sample containing a competitive inhibitor to demonstrate the specificity of labeling.
-
Expose the samples to UV light for a predetermined amount of time to activate the azide and induce covalent cross-linking. The optimal irradiation time should be determined empirically.
-
After irradiation, quench any unreacted probe by adding a quenching solution.
-
Analyze the labeled protein by SDS-PAGE, followed by autoradiography (if a radiolabeled probe is used) or Western blotting with an antibody against the protein of interest or a tag on the probe.
Visualizing Reaction Pathways and Workflows
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Azido-4-iodobenzene
For Immediate Use by Laboratory Professionals
This document provides critical safety information and a step-by-step protocol for the proper disposal of 1-azido-4-iodobenzene (also known as 4-iodophenyl azide). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. Organic azides are energetic compounds that pose significant risks if handled or disposed of improperly.
Immediate Safety Concerns
This compound is a potentially explosive compound sensitive to heat, light, friction, and shock.[1][2] It is also classified as a hazardous substance with multiple health risks. Improper disposal can lead to the formation of highly explosive heavy metal azides, particularly if it comes into contact with lead or copper plumbing.[3] Therefore, under no circumstances should this chemical or its solutions be poured down the drain. [2][3]
Chemical Profile and Hazards
A summary of the key hazard information for this compound is presented below. This data has been aggregated from multiple safety data sheets and chemical databases.
| Property | Value | Citations |
| Molecular Formula | C₆H₄IN₃ | [4][5][6] |
| Molecular Weight | 245.02 g/mol | [4][5][6] |
| Physical Form | Typically handled as a solution, e.g., 0.5 M in tert-butyl methyl ether. | [5][7] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor (for solutions). H241: Heating may cause a fire or explosion. H315: Causes skin irritation. H319: Causes serious eye irritation. H372: Causes damage to organs through prolonged or repeated exposure. | [4][7][8] |
| Storage Conditions | Store at low temperatures (e.g., -20°C), protected from light, heat, and shock.[1][9] | [1][7][9][10] |
| Incompatibilities | Acids, halogenated solvents (e.g., dichloromethane, chloroform), heavy metals and their salts (e.g., copper, lead), strong oxidizing agents.[1][2][3][9] | [1][2][3][9] |
Disposal Protocol: Chemical Deactivation via Staudinger Reduction
The primary and mandatory step for the safe disposal of this compound is its chemical conversion to the stable corresponding amine, 4-iodoaniline. The Staudinger reduction is a reliable and widely accepted method for this transformation.[1] This reaction uses triphenylphosphine (PPh₃) to reduce the azide, producing the amine and triphenylphosphine oxide, a stable byproduct.[11]
Experimental Methodology
This protocol is adapted from established procedures for the Staudinger reduction of organic azides.[11] This entire procedure must be performed in a certified chemical fume hood, behind a blast shield, while wearing all appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
Materials:
-
This compound waste (in solution or as a residue)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF) or another suitable ether solvent
-
Deionized Water
-
Round-bottom flask of appropriate size
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Designated hazardous waste container
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the this compound waste in an appropriate volume of anhydrous THF. The concentration should be kept dilute (≤ 0.5 M) to control the reaction exotherm.[11]
-
Begin stirring the solution at room temperature.
-
-
Addition of Triphenylphosphine:
-
To the stirred solution, slowly add triphenylphosphine (approximately 1.1 to 1.2 molar equivalents relative to the estimated amount of azide).
-
Caution: The reaction is often accompanied by the evolution of nitrogen gas. Ensure slow and controlled addition to manage the rate of gas release.
-
-
Hydrolysis of the Iminophosphorane:
-
After the initial gas evolution subsides (typically after stirring for 1-2 hours at room temperature), add deionized water (approximately 10 molar equivalents) to the reaction mixture. This step hydrolyzes the intermediate iminophosphorane to the final amine and triphenylphosphine oxide.[7]
-
-
Controlled Heating and Reaction Completion:
-
Fit the flask with a condenser and gently heat the mixture to a moderate temperature (e.g., 50-65°C).[11]
-
Stir the reaction at this temperature for 6-12 hours to ensure the complete conversion of the azide.[11] The reaction's completion can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide spot.
-
-
Cooling and Waste Collection:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
The resulting mixture, now containing the much safer 4-iodoaniline and triphenylphosphine oxide, should be carefully transferred to a designated hazardous waste container.
-
Rinse the reaction flask with a small amount of solvent (e.g., THF) and add the rinsate to the waste container.
-
-
Final Disposal:
-
Clearly label the hazardous waste container with all its contents (e.g., "Deactivated this compound waste: 4-iodoaniline, triphenylphosphine oxide, THF, water").
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.
-
Disposal Workflow Diagram
The following diagram outlines the logical steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe deactivation and disposal of this compound.
References
- 1. Staudinger Reaction [organic-chemistry.org]
- 2. Staudinger Reaction | Thermo Fisher Scientific - BG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | C6H4IN3 | CID 3016836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 11. This compound | 53694-87-4 [amp.chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
